5-Chloro-2-cyclohexylamino-3-fluoropyridine
Description
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Properties
IUPAC Name |
5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAIMLCKTCIVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674405 | |
| Record name | 5-Chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-24-0 | |
| Record name | 5-Chloro-N-cyclohexyl-3-fluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
This guide provides a comprehensive overview of a viable synthetic route for 5-Chloro-2-cyclohexylamino-3-fluoropyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the strategic choices in this multi-step process.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents. The specific substitution pattern of this compound, featuring a halogen-rich pyridine ring coupled with a bulky lipophilic cyclohexylamino group, makes it a valuable scaffold for exploring new chemical space in drug discovery. This guide delineates a logical and efficient pathway for its synthesis, starting from commercially available precursors. The strategic introduction of substituents is key to achieving the desired product with good yield and purity.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule suggests a convergent synthesis. The key disconnection is the C-N bond formed between the pyridine ring and the cyclohexylamine. This points to a nucleophilic aromatic substitution (SNAr) as the final key step. The precursor for this reaction would be a suitably activated pyridine ring, such as 2,5-dichloro-3-fluoropyridine, and cyclohexylamine.
The overall synthetic strategy will therefore be:
-
Synthesis of the key intermediate: Preparation of a di- or tri-substituted pyridine with the necessary chloro and fluoro substituents.
-
Nucleophilic Aromatic Substitution: The selective reaction of the intermediate with cyclohexylamine to yield the final product.
This approach allows for the late-stage introduction of the cyclohexylamino group, which is advantageous for creating analogues for structure-activity relationship (SAR) studies.
Synthesis Pathway Overview
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Generalized mechanism of the SNAr reaction.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2,3-difluoropyridine
[1] Materials:
-
2,3,5-Trichloropyridine
-
Cesium fluoride (CsF)
-
Potassium fluoride (KF)
-
Sulfolane
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,3,5-trichloropyridine.
-
Add sulfolane and dimethyl sulfoxide as the solvent system.
-
Add a mixture of cesium fluoride and potassium fluoride as the fluorinating agent.
-
Heat the reaction mixture to 145 °C and maintain for 17 hours.
-
Increase the temperature to 190 °C and maintain for an additional 19 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure 5-Chloro-2,3-difluoropyridine.
Protocol 2: Synthesis of this compound
Materials:
-
5-Chloro-2,3-difluoropyridine
-
Cyclohexylamine
-
A suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
Procedure:
-
In a round-bottom flask, dissolve 5-Chloro-2,3-difluoropyridine in the chosen aprotic solvent.
-
Add cyclohexylamine (typically 1.1 to 1.5 equivalents).
-
Add the non-nucleophilic base (to scavenge the HF formed during the reaction).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Data Summary
The following table summarizes the key parameters for the synthesis.
| Step | Reactants | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Halex Reaction | 2,3,5-Trichloropyridine | CsF, KF | Sulfolane, DMSO | 145 then 190 | >90 [1] |
| SNAr Reaction | 5-Chloro-2,3-difluoropyridine, Cyclohexylamine | Triethylamine | DMF or Dioxane | 80-120 | 70-90 (Estimated) |
Conclusion
The synthesis of this compound can be effectively achieved through a well-defined, multi-step sequence. The key to this synthesis is the preparation of the 5-Chloro-2,3-difluoropyridine intermediate, followed by a regioselective nucleophilic aromatic substitution with cyclohexylamine. The protocols provided in this guide are based on established chemical principles and offer a robust starting point for researchers. Optimization of reaction conditions, particularly for the final SNAr step, may be necessary to maximize yield and purity depending on the scale of the synthesis. This synthetic route provides a reliable method for accessing this and related substituted pyridines for further investigation in drug discovery and development programs.
References
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P
- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
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Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. [Link]
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Organic Syntheses Procedure. [Link]
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2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem. [Link]
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Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed. [Link]
-
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate. [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]
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Directed nucleophilic aromatic substitution reaction - RSC Publishing. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. [Link]
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2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]
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Physicochemical properties of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a halogenated aminopyridine derivative of significant interest in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the field-proven insights and experimental causality essential for researchers, chemists, and drug development professionals. We delve into the compound's chemical identity, its core physicochemical parameters, detailed experimental protocols for their validation, and the strategic implications of these properties in the context of drug discovery, particularly its classification as a protein degrader building block.[1] The guide emphasizes the interplay between the compound's structural features—the pyridine core, the lipophilic cyclohexyl group, and the electron-withdrawing chloro and fluoro substituents—and their collective impact on properties such as lipophilicity, solubility, and basicity.
Introduction: The Strategic Role of Halogenated Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents. Its utility stems from its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for extensive functionalization. The strategic introduction of halogen atoms, such as chlorine and fluorine, is a well-established tactic to fine-tune a molecule's pharmacological profile.[2]
-
Fluorine is often incorporated to block metabolic oxidation sites, enhance binding affinity through unique electronic interactions, and modulate pKa, thereby improving cell permeability and oral bioavailability.
-
Chlorine can increase lipophilicity, fill hydrophobic pockets in target proteins, and serve as a reactive handle for further synthetic elaboration.[2]
This compound emerges from this chemical space as a highly functionalized building block. The combination of a chloro and a fluoro group on the pyridine ring, along with a secondary cyclohexylamino substituent, creates a molecule with a finely balanced set of properties poised for application in sophisticated drug design, such as the development of targeted protein degraders and other complex therapeutic agents.[1][3] This guide serves to characterize these foundational properties, providing the necessary data and methodologies to effectively utilize this compound in research and development settings.
Chemical and Physical Identity
The fundamental identity of a compound is the bedrock of all subsequent experimental work. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine | Inferred |
| CAS Number | 1020253-24-0 | [1] |
| Molecular Formula | C₁₁H₁₄ClFN₂ | [1] |
| Molecular Weight | 228.70 g/mol | [1] |
| PubChem CID | 46738754 | [1] |
| InChI | InChI=1S/C11H14ClFN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | [1] |
| Canonical SMILES | C1CCC(CC1)NC2=C(C=C(C=N2)Cl)F | Inferred |
| Purity (Typical) | ≥98% | [1] |
Core Physicochemical Properties: A Quantitative Overview
Physicochemical properties are critical predictors of a compound's behavior in biological systems, influencing everything from formulation to pharmacokinetics. The table below summarizes the key parameters for this compound.
| Parameter | Value | Rationale & Significance |
| Melting Point | Not Experimentally Determined in Literature. | Defines purity, solid-state stability, and influences dissolution rate. See Protocol 5.5. |
| Boiling Point | Not Experimentally Determined in Literature. | Relevant for purification (distillation) and assessing thermal stability. |
| Aqueous Solubility | Not Experimentally Determined in Literature. | Crucial for bioavailability and formulation. The molecule's lipophilic nature suggests low aqueous solubility. See Protocol 5.3. |
| Lipophilicity (LogP) | Not Experimentally Determined in Literature. | Governs membrane permeability, plasma protein binding, and metabolic clearance. Essential for ADME profiling. See Protocol 5.2. |
| pKa | Not Experimentally Determined in Literature. | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. See Protocol 5.4. |
Experimental Determination of Key Physicochemical Parameters
The trustworthiness of any research program relies on the robust, in-house validation of key compound properties. The following protocols are provided as self-validating systems for determining the critical physicochemical parameters of this compound.
Rationale for Parameter Selection
The chosen parameters—LogP, solubility, and pKa—form the "three pillars" of early-stage drug developability assessment. They directly inform computational models for ADME (Absorption, Distribution, Metabolism, and Excretion) and provide the foundational data needed for designing relevant biological assays and formulating dosing vehicles.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: The LogP value is a cornerstone of medicinal chemistry, most famously incorporated into Lipinski's Rule of 5, which suggests a LogP < 5 for oral drug candidates.[4] A value around 2 is often considered optimal for CNS penetration.[4] The Shake-Flask method (OECD Guideline 107) remains the gold standard for its direct and unambiguous measurement.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL). The n-octanol and water used must be mutually saturated beforehand by stirring them together for 24 hours and allowing the phases to separate.
-
Partitioning: In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL of saturated water.
-
Equilibration: Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
-
Validation: The protocol is validated by running a standard compound with a known LogP value (e.g., Toluene) in parallel. The sum of the mass recovered from both phases should be >95% of the initial mass.
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. It is critical to distinguish between kinetic solubility (relevant for initial high-throughput screens) and thermodynamic solubility (the true equilibrium value, essential for formulation). The protocol below describes the determination of thermodynamic solubility.
Experimental Protocol: Shake-Flask Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). The excess solid ensures that equilibrium is reached.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is achieved.
-
Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove all undissolved solid. The choice of a low-binding filter material (e.g., PVDF) is critical to prevent loss of the analyte.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
Validation: The presence of solid compound remaining in the vial after the experiment visually confirms that a saturated solution was achieved.
Acidity/Basicity: pKa Determination
Expertise & Experience: The pKa dictates a molecule's charge state. For this compound, the pyridine nitrogen and the secondary amine are the potential basic centers. The electron-withdrawing effects of the adjacent fluoro and chloro atoms will significantly lower the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Potentiometric titration is a robust method for direct pKa measurement.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent mixture, typically containing water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Derivative plots (dpH/dV) can be used to accurately determine the equivalence point(s).
-
Validation: Calibrate the pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) immediately before the experiment.
Thermal Properties: Melting Point Determination
Experimental Protocol: Capillary Method
-
Preparation: Finely powder a small, dry sample of the crystalline material.
-
Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (<2 °C) is indicative of high purity.
Spectroscopic and Analytical Characterization
Structure confirmation and purity assessment are non-negotiable. A combination of spectroscopic techniques is required.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of the cyclohexyl and aromatic protons. ¹³C NMR will show the full carbon skeleton. Critically, ¹⁹F NMR is essential to confirm the single fluorine environment.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement, while the isotopic pattern will clearly indicate the presence of one chlorine atom.[6]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the standard for determining the purity of the compound, separating it from any starting materials or byproducts.[5]
Synthesis and Chemical Reactivity Insights
While a specific synthesis for this exact molecule is not widely published, a chemically sound and authoritative route can be proposed based on established transformations of polyhalogenated pyridines. The most probable synthesis involves a Nucleophilic Aromatic Substitution (SNAr) reaction.
Proposed Synthetic Route: The reaction would likely involve treating a di-halogenated fluoropyridine precursor, such as 5-bromo-2-chloro-3-fluoropyridine, with cyclohexylamine.[8] Studies on such precursors have shown that amination can be directed with high chemoselectivity. Under palladium catalysis, substitution occurs at the bromide position, whereas under neat, thermal conditions, substitution is preferred at the 2-chloro position.[8] Therefore, heating 2,5-dichloro-3-fluoropyridine with cyclohexylamine would likely yield the desired product via selective displacement of the more activated chlorine at the 2-position.
Implications for Drug Discovery and Development
The physicochemical profile of a molecule dictates its "drug-likeness." The properties of this compound position it as a valuable fragment for library synthesis and lead optimization.
-
Lipophilicity and Size: The cyclohexyl group adds significant lipophilicity and bulk, which can be advantageous for occupying hydrophobic pockets in a target protein. The molecular weight (228.7 g/mol ) is well within the range preferred for fragments and leads.
-
Modulation of Basicity: The fluorine and chlorine atoms decrease the basicity of the pyridine ring, which can prevent unwanted off-target effects associated with highly basic centers and can improve cell permeability by reducing the proportion of the charged species at physiological pH.
-
Metabolic Stability: The fluorine atom can serve as a "metabolic shield," preventing oxidation at the C3 position of the pyridine ring, a common site of metabolism.
The interplay of these properties directly influences the ADME profile, as illustrated in the diagram below.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Researchers should consult the supplier-provided Safety Data Sheet (SDS) for specific handling, storage, and disposal information.
Conclusion
This compound is a strategically designed chemical building block whose value lies in the precise combination of its constituent parts. Its physicochemical properties, characterized by moderate lipophilicity, modulated basicity, and a molecular weight conducive to drug development, make it an attractive tool for medicinal chemists. This guide provides the foundational data and robust experimental frameworks necessary for its effective and reliable application in advancing drug discovery programs. The true potential of this molecule will be realized through its incorporation into novel chemical entities and their subsequent biological evaluation.
References
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- Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.
- Benchchem. (2025). Technical Support Center: Synthesis of 5-Chloro-2-fluoropyridin-3-amine.
- Chem-Impex. (n.d.). 5-Chloro-2-fluoropyridine.
- Chem-Impex. (n.d.). 5-Chloro-2-cyano-3-fluoropyridine.
- Gabidullina, L. K., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Beattie, G. W., et al. (n.d.). Analytical and Pharmacokinetic Studies With 5-chloro-2'-deoxycytidine. PubMed.
- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis.
- Gayo, L. M., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
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5-Chloro-2-cyclohexylamino-3-fluoropyridine: A Technical Guide for Advanced Chemical Research
Introduction: The Strategic Value of Halogenated 2-Aminopyridines in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic incorporation of halogens, particularly fluorine and chlorine, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The presence of a chlorine atom provides a versatile handle for further chemical modification through cross-coupling reactions.[5] The 2-aminopyridine motif itself is a common feature in molecules designed to interact with a variety of biological targets.[6][7]
This guide provides a comprehensive technical overview of 5-Chloro-2-cyclohexylamino-3-fluoropyridine (CAS Number: 1020253-24-0), a compound that embodies this strategic design. While specific literature on this exact molecule is emerging, this document synthesizes established principles from related structures to offer insights into its synthesis, physicochemical properties, and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The unique arrangement of substituents on the pyridine ring of this compound dictates its reactivity and potential biological activity.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1020253-24-0 | [8] |
| Molecular Formula | C₁₁H₁₄ClFN₂ | Calculated |
| Molecular Weight | 228.70 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar substituted aminopyridines |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | General property of similar organic compounds |
The interplay of the electron-withdrawing fluorine and chlorine atoms with the electron-donating cyclohexylamino group creates a unique electronic profile. The fluorine at the 3-position significantly influences the basicity of the pyridine nitrogen and the adjacent amino group. The chlorine at the 5-position is a key site for synthetic elaboration.
Caption: Chemical structure of this compound.
Synthetic Strategies
The synthesis of this compound can be approached through several established routes for constructing substituted aminopyridines. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyridine precursor.
Proposed Synthetic Workflow
A likely precursor for the synthesis is 2,5-dichloro-3-fluoropyridine or a related multi-halogenated pyridine. The differential reactivity of the halogen atoms allows for a regioselective substitution.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on known procedures for similar transformations.[9]
-
Fluorination of 2,3,5-trichloropyridine:
-
To a solution of 2,3,5-trichloropyridine in an appropriate high-boiling polar aprotic solvent (e.g., sulfolane), add potassium fluoride (KF) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote selective fluorine exchange, likely in the range of 180-220°C.
-
Monitor the reaction progress by GC-MS or LC-MS until the desired 2,5-dichloro-3-fluoropyridine is formed.
-
Upon completion, cool the reaction mixture and isolate the intermediate by extraction and distillation.
-
-
Amination of 2,5-dichloro-3-fluoropyridine:
-
In a sealed reaction vessel, dissolve 2,5-dichloro-3-fluoropyridine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Add cyclohexylamine, typically in excess, and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HCl byproduct.
-
Heat the mixture to a temperature that favors selective substitution at the 2-position, which is activated by the adjacent fluorine atom. This is often in the range of 80-120°C. The C-Cl bond at the 2-position is generally more labile to nucleophilic attack than the C-Cl at the 5-position in such systems.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Potential Applications in Research and Development
The structural motifs present in this compound suggest its utility as a valuable building block in several areas of drug discovery and materials science.
-
Medicinal Chemistry: Substituted 2-aminopyridines are known to exhibit a wide range of biological activities. For instance, they have been investigated as inhibitors of phosphodiesterase-4 (PDE4) and cyclin-dependent kinases (CDKs).[6][10] The title compound could serve as a key intermediate for the synthesis of novel kinase inhibitors for oncology or anti-inflammatory agents.[10] The cyclohexylamino group can provide favorable interactions within hydrophobic pockets of target proteins, while the halogenated pyridine core allows for further optimization of the structure-activity relationship (SAR).
-
Agrochemicals: The pyridine core is also prevalent in many modern herbicides and pesticides. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: Fluorinated organic molecules are of interest in the development of functional materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, due to their unique electronic and physical properties.
Analytical Characterization
The definitive identification and purity assessment of this compound would rely on a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the cyclohexyl protons and the aromatic protons on the pyridine ring. The coupling patterns would be informative of the substitution pattern.
-
¹³C NMR: Would provide signals for each unique carbon atom in the molecule.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, with coupling to adjacent protons.
-
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of chlorine would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-F and C-Cl bonds.
Conclusion and Future Outlook
This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery and other areas of chemical research. Its synthesis is achievable through established methodologies for halogenated pyridines. The combination of a fluorinated pyridine core, a reactive chlorine handle, and a bulky lipophilic amine substituent makes it an attractive starting point for the exploration of new chemical space. As research into novel therapeutics and materials continues to evolve, the demand for versatile and precisely functionalized intermediates like this compound is expected to grow.
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An In-Depth Technical Guide to 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract: The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific pyridinamine derivative, 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine. We delve into its molecular characteristics, a robust synthetic methodology via nucleophilic aromatic substitution, proposed mechanism of action as a potential cyclin-dependent kinase (CDK) inhibitor, and the analytical techniques required for its structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics, particularly in the field of oncology.
Introduction: The Prominence of the Pyridine Scaffold
The pyridine ring is a privileged structure in drug discovery, renowned for its ability to engage in a wide range of biological interactions. Its derivatives have demonstrated a vast spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic placement of substituents, such as halogens and bulky alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties and target specificity. Halogen atoms, for instance, can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding. The N-cyclohexyl group provides a bulky, lipophilic moiety that can occupy hydrophobic pockets within target proteins.
This guide focuses on 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine, a compound of significant interest due to its structural alerts which are common in kinase inhibitors. Specifically, the 2-aminopyridine core is a well-established pharmacophore in the development of cyclin-dependent kinase (CDK) inhibitors, a class of drugs that has shown significant promise in cancer therapy.[1][2][3] This document will serve as a technical resource, elucidating the synthesis, characterization, and potential biological relevance of this molecule.
Molecular Overview and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
IUPAC Name: 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine CAS Number: 1020253-24-0 Molecular Formula: C₁₁H₁₄ClFN₂ Molecular Weight: 228.70 g/mol
| Property | Predicted Value | Rationale & Significance |
| Molecular Weight | 228.70 g/mol | Within the range for orally bioavailable drugs (Lipinski's Rule of Five). |
| XLogP3 | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. This is influenced by the cyclohexyl and chloro substituents. |
| Hydrogen Bond Donors | 1 | The secondary amine group can act as a hydrogen bond donor, crucial for target binding. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, contributing to binding interactions. |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |
Table 1: Predicted Physicochemical Properties of 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine.
Synthesis and Mechanistic Insights
The synthesis of 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine is most efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing halogen substituents.[4]
Causality of Experimental Design
The chosen synthetic strategy hinges on the high reactivity of the C2 position in a 2,3-difluoro-5-chloropyridine precursor.
-
Choice of Starting Material: 2,3-Difluoro-5-chloropyridine is an ideal precursor. The fluorine atoms are excellent leaving groups for SₙAr reactions, and their strong electron-withdrawing nature activates the pyridine ring towards nucleophilic attack.
-
Nucleophile: Cyclohexylamine is a primary amine that serves as the incoming nucleophile.
-
Regioselectivity: The attack of cyclohexylamine is directed to the C2 position. The nitrogen atom in the pyridine ring helps to stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the substitution occurs at the ortho (C2) or para (C4) positions.[4] The fluorine at C2 is more readily displaced than the fluorine at C3.
-
Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is preferred as it can solvate the cation without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to quench the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Moderate to elevated temperatures (e.g., 80-120 °C) are typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: SₙAr Synthesis
Materials:
-
2,3-Difluoro-5-chloropyridine (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,3-difluoro-5-chloropyridine (1.0 eq) in DMSO, add cyclohexylamine (1.1 eq) followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine.
Proposed Biological Activity and Mechanism of Action
While direct biological data for 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine is limited, its structural similarity to known kinase inhibitors strongly suggests it may target cyclin-dependent kinases (CDKs).[1][5] CDKs are a family of serine/threonine kinases that are essential for regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6]
The Role of CDKs in Cell Cycle Progression
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. CDKs, in complex with their regulatory partners called cyclins, phosphorylate key substrate proteins to drive the cell through different phases (G1, S, G2, M). For instance, the CDK4/6-Cyclin D complex is critical for the G1 phase progression. It phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for the G1 to S phase transition.[6]
Proposed Mechanism of Inhibition
It is hypothesized that 5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine acts as an ATP-competitive inhibitor of CDKs, such as CDK2 or CDK4/6. The 2-aminopyridine moiety is a common "hinge-binding" motif that forms key hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[7]
-
Hinge Binding: The pyridine nitrogen and the exocyclic amine group are predicted to form two or three hydrogen bonds with the hinge region of the kinase (e.g., with the backbone NH and CO groups of residues like Cys106 in CDK9 or Val101 in CDK6).[8] This interaction mimics the binding of the adenine ring of ATP.
-
Hydrophobic Interactions: The cyclohexyl group is well-positioned to extend into a hydrophobic pocket of the active site, enhancing binding affinity and potentially contributing to selectivity over other kinases.
-
Halogen Interactions: The chlorine and fluorine atoms can further modulate the electronic properties of the pyridine ring and may form specific halogen bonds or other non-covalent interactions within the active site, further stabilizing the inhibitor-enzyme complex.
Signaling Pathway Diagram
Caption: Proposed inhibition of the CDK4/6-Rb pathway by the title compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the cyclohexyl protons and the aromatic protons on the pyridine ring. The fluorine NMR will confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a characteristic feature in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the compound.[9][10] A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[11]
Protocol: Purity Assessment by RP-HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization and validation.
Safety and Handling
Substituted chlorinated pyridines should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]
-
Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]
Based on data for similar compounds like 2-amino-5-chloropyridine and 2-chloro-5-fluoropyridin-3-amine, this class of chemicals may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[15][16]
Conclusion
5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine is a promising molecular scaffold with significant potential in drug discovery. Its synthesis is readily achievable via established SₙAr chemistry, and its structure contains key pharmacophoric elements—namely the 2-aminopyridine hinge-binder and a hydrophobic cyclohexyl moiety—that suggest a high likelihood of activity against protein kinases, particularly CDKs. This technical guide provides a foundational framework for its synthesis, characterization, and hypothetical biological application. Further investigation into its biological activity, selectivity profile, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.
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ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
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ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem. Available at: [Link]
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A Technical Guide to the Spectral Analysis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
This guide provides an in-depth, predictive analysis of the spectral data for 5-Chloro-2-cyclohexylamino-3-fluoropyridine (CAS Number: 1020253-24-0). As a key heterocyclic building block in modern medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers and drug development professionals. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and extensive data from analogous structures to present a robust, predictive interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.
Introduction: The Structural Significance of a Multifunctional Pyridine
This compound is a polysubstituted pyridine derivative. Its structure combines several key features that are attractive for pharmaceutical design: a pyridine core, common in bioactive molecules; a secondary amine linkage, providing a hydrogen bond donor and a point for further functionalization; a bulky, lipophilic cyclohexyl group, which can influence binding affinity and pharmacokinetic properties; and two halogen substituents (chloro and fluoro), which modulate the electronic environment of the ring and can serve as metabolic blockers or synthetic handles.
Accurate spectral interpretation is non-negotiable for verifying the identity, purity, and structure of such a molecule during synthesis and development. This guide explains the causality behind the expected spectral features, providing a reliable framework for its characterization.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation patterns that offer a "blueprint" of a molecule's composition.
Experimental Protocol: Electron Ionization (EI-MS)
A standard protocol for analyzing a crystalline solid like this compound would involve Electron Ionization (EI).
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of EI causes the molecular ion to be vibrationally excited and unstable, leading it to break apart into smaller, characteristic fragment ions.
-
Analysis & Detection: The positively charged ions (both the molecular ion and fragments) are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula for this compound is C₁₁H₁₃ClFN₂. Its predicted mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions.
Table 1: Predicted Key Ions in the Mass Spectrum
| m/z (Predicted) | Ion Structure/Formula | Interpretation |
| 230 / 232 | [C₁₁H₁₃³⁵ClFN₂]⁺• / [C₁₁H₁₃³⁷ClFN₂]⁺• | Molecular Ion (M⁺•) . The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1] |
| 229 / 231 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for amines. |
| 147 / 149 | [C₅H₂³⁵ClFN]⁺• / [C₅H₂³⁷ClFN]⁺• | Base Peak (Predicted) . Formed by α-cleavage, the most characteristic fragmentation pathway for amines, involving the loss of the cyclohexyl radical.[2] This results in a stable, resonance-delocalized aminopyridinium cation. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from the cleavage of the C-N bond where the charge is retained by the alkyl fragment. |
| 56 | [C₄H₈]⁺• | A common fragment from the cyclohexyl ring, resulting from the elimination of ethene from the [C₆H₁₂]⁺• ion.[3] |
}
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a functional group "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
For a solid sample, ATR is a convenient and common technique.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR crystal (e.g., diamond or germanium) is used. A background spectrum of the clean, empty crystal is recorded.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: A pressure arm is applied to ensure firm contact between the sample and the crystal. The IR beam is directed through the crystal, where it reflects internally and penetrates a short distance into the sample at the points of reflection. The detector measures the attenuated light, and the instrument's software generates the absorbance spectrum.
Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations from the N-H bond, the aromatic pyridine ring, the aliphatic cyclohexyl group, and the carbon-halogen bonds.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3350 | N-H Stretch | A single, sharp to medium-intensity peak characteristic of a secondary amine. This distinguishes it from primary amines, which show two peaks (symmetric and asymmetric stretches).[4] |
| 3100–3000 | C-H Stretch (Aromatic) | Weak to medium absorptions from the C-H bonds on the pyridine ring. |
| 2930 & 2850 | C-H Stretch (Aliphatic) | Strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups of the cyclohexyl ring.[2] |
| 1600–1450 | C=C and C=N Stretches (Ring) | A series of sharp, medium-to-strong bands characteristic of the pyridine ring skeletal vibrations.[5] |
| ~1330–1260 | C-N Stretch (Aryl-Amine) | A medium-to-strong band resulting from the stretching of the bond between the pyridine ring carbon and the amine nitrogen.[4] |
| ~1250–1000 | C-F Stretch | A strong, prominent absorption characteristic of the carbon-fluorine bond. The exact position is influenced by the electronic environment of the aromatic ring. |
| < 800 | C-Cl Stretch | A medium-to-strong absorption in the fingerprint region corresponding to the carbon-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument Tuning: The NMR spectrometer (e.g., 400 or 500 MHz) is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected. Standard pulse programs are used for each type of experiment.
-
Processing: The FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to TMS.
}
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show signals for the two protons on the pyridine ring, the N-H proton, and the eleven protons of the cyclohexyl group.
Table 3: Predicted ¹H NMR Spectral Data (Referenced to TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | d | 1H | H-6 (Pyridine) | Deshielded by the electronegative ring nitrogen and influenced by the adjacent chlorine. Expected to be a doublet due to coupling with H-4. |
| ~7.5 | d | 1H | H-4 (Pyridine) | Less deshielded than H-6. Appears as a doublet due to coupling with H-6. May show additional small long-range coupling to the fluorine atom. |
| ~5.0 | br s | 1H | N-H | The chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupolar relaxation and exchange.[2] |
| ~3.5 | m | 1H | H-1' (Cyclohexyl) | The methine proton on the carbon attached to the nitrogen. It is deshielded by the adjacent nitrogen. The signal will be a complex multiplet due to coupling with adjacent axial and equatorial protons. |
| ~1.0–2.0 | m | 10H | H-2',3',4' (Cyclohexyl) | A complex, overlapping series of multiplets corresponding to the remaining axial and equatorial protons of the cyclohexyl ring.[6][7] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display 8 distinct signals: 5 for the pyridine ring carbons and 3 for the chemically non-equivalent carbons of the cyclohexyl group (C1', C2'/C6', C3'/C5', C4').
Table 4: Predicted ¹³C NMR Spectral Data (Referenced to TMS)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 (d, ¹JCF ≈ 240 Hz) | C-3 (Pyridine) | Directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond coupling constant (¹JCF). |
| ~148 | C-2 (Pyridine) | Attached to the amino group, shifted downfield. |
| ~140 (d, ³JCF ≈ 5-10 Hz) | C-5 (Pyridine) | Attached to chlorine. Shifted downfield and expected to show a smaller three-bond coupling to the fluorine. |
| ~138 (d, ²JCF ≈ 15-25 Hz) | C-4 (Pyridine) | The C-H carbon adjacent to the C-F carbon. Expected to show a two-bond coupling to fluorine. |
| ~120 | C-6 (Pyridine) | The C-H carbon adjacent to the ring nitrogen. |
| ~52 | C-1' (Cyclohexyl) | The methine carbon attached to nitrogen, deshielded relative to other aliphatic carbons.[8] |
| ~33 | C-2', C-6' (Cyclohexyl) | The two equivalent carbons adjacent to C-1'.[7] |
| ~25-26 | C-3', C-5', C-4' | The remaining cyclohexyl carbons, which are in a more shielded, alkane-like environment. The C4' and C3'/C5' carbons may or may not be resolved.[7] |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the electronic environment. A single signal is expected for the fluorine atom at the 3-position of the pyridine ring.
Table 5: Predicted ¹⁹F NMR Spectral Data (Referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -120 to -140 | m | F-3 (Pyridine) | The chemical shift for fluorine on an aromatic ring is highly dependent on the other substituents.[9] For a 3-fluoropyridine, this is a typical range. The signal would likely be a multiplet due to coupling with the aromatic protons (H-4). |
Conclusion
This guide presents a comprehensive, predictive framework for the spectral analysis of this compound. The predicted data, derived from the fundamental principles of spectroscopy and analysis of analogous compounds, highlights the key features expected in its MS, IR, and NMR spectra. The molecular ion peak with its isotopic signature, the characteristic α-cleavage in the mass spectrum, the N-H and C-halogen stretches in the IR spectrum, and the distinct chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra together provide a robust and self-validating system for the structural confirmation of this important synthetic building block. This document serves as an essential reference for any scientist involved in the synthesis or application of this compound.
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Whitepaper: 5-Chloro-2-cyclohexylamino-3-fluoropyridine - A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Drug Discovery Researchers
Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality starting points for novel therapeutics.[1][2] This guide provides a detailed technical overview of 5-Chloro-2-cyclohexylamino-3-fluoropyridine, a strategically functionalized heterocyclic compound, as a high-potential fragment for screening campaigns. We will dissect its molecular architecture, outline its synthetic accessibility, and provide field-proven protocols for its application in a typical FBDD workflow, from initial screening to hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical matter to tackle challenging biological targets.
The FBDD Paradigm: Efficiency in Exploring Chemical Space
Fragment-Based Drug Discovery (FBDD) is a rational approach to identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments."[2] Unlike the large, complex molecules found in traditional High-Throughput Screening (HTS) libraries, fragments (typically <250 Da) can probe a target's binding sites more efficiently.[3] This efficiency stems from a numbers game: the chemical universe of fragments is vastly smaller than that of drug-like molecules, allowing for a more comprehensive exploration of chemical space with a smaller library.[4][5]
The core principle of FBDD is to identify weak-binding but highly efficient fragments (μM to mM affinity) and then use structural biology insights, such as X-ray crystallography or NMR, to grow or link these fragments into more potent, drug-like leads.[1][5] This process often results in leads with superior physicochemical properties and a more optimal fit to the target protein.
Key advantages of the FBDD approach include:
-
Higher Hit Rates: Fragments are more likely to find complementary interactions on a protein surface.
-
Greater Ligand Efficiency: Initial hits often exhibit more "atom-efficient" binding, providing a superior starting point for optimization.[3]
-
Tackling "Undruggable" Targets: FBDD has shown remarkable success against challenging targets, such as KRAS, that lack well-defined pockets suitable for larger molecules.[2][6]
Sensitive biophysical techniques are required to detect the weak binding of fragments. The most common screening methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray co-crystallization.[4]
The Strategic Value of the Halogenated 2-Aminopyridine Scaffold
The pyridine ring is a versatile and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7] Its nitrogen atom acts as a hydrogen bond acceptor and improves aqueous solubility, making it a favorable alternative to a simple benzene ring.[7] The 2-aminopyridine moiety, in particular, is a well-established pharmacophore known for its ability to form key interactions with biological targets and its utility in synthesizing diverse bioactive molecules.[8]
The introduction of halogens further enhances the utility of the pyridine core:
-
Fluorine: Often used to block sites of metabolic oxidation, enhance binding affinity through specific interactions, and modulate the pKa of nearby functional groups.[9]
-
Chlorine: Can participate in halogen bonding, a non-covalent interaction that can significantly enhance ligand-target affinity and provide stability to the complex.[7][10] Furthermore, the carbon-chlorine bond serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions.[11][12]
The combination of these features in a single, low-molecular-weight molecule makes halogenated 2-aminopyridines highly valuable building blocks for fragment libraries.
Profile: this compound
This compound (CAS No. 1020253-24-0) is a compound that exemplifies the principles of rational fragment design.[13][14] Its structure is a deliberate combination of features intended to maximize its potential for forming meaningful and optimizable interactions with a protein target.
Chemical Structure:
Physicochemical Properties & "Rule of Three" Compliance
Fragments are often evaluated against the "Rule of Three," a set of guidelines for desirable physicochemical properties. Let's assess our core fragment:
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 228.7 g/mol [14] | ≤ 300 Da | Yes |
| cLogP | ~3.5 (estimated) | ≤ 3 | Borderline* |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (pyridine N, F) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
*Note on cLogP: While slightly above the strict guideline, the presence of the sp3-rich cyclohexyl group is a desirable feature for exploring hydrophobic pockets, and this value is often acceptable in modern fragment libraries.
Deconstruction of the Pharmacophore
-
2-Cyclohexylamino Group: The secondary amine is a hydrogen bond donor. The cyclohexyl ring provides a three-dimensional, sp3-rich aliphatic scaffold, which is often underrepresented in screening libraries and is ideal for probing hydrophobic sub-pockets. This group serves as an excellent vector for "fragment growing."
-
3-Fluoro Group: This electronegative atom modulates the electronic character of the pyridine ring and the pKa of the 2-amino group. It can act as a weak hydrogen bond acceptor and is a metabolically stable substituent.
-
5-Chloro Group: This is a key feature for both binding and subsequent optimization. It is a known halogen bond donor, capable of forming a specific, directional interaction with electron-rich atoms (like backbone carbonyls) in a binding site.[10] Critically, it also serves as a reliable synthetic handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[11]
Synthesis and Accessibility
The practical utility of a fragment is directly tied to its synthetic accessibility. This compound can be synthesized through established chemical transformations. A common and efficient route involves the chemoselective amination of a polyhalogenated pyridine precursor.
Plausible Synthetic Route: A likely precursor is 2,5-dichloro-3-fluoropyridine. The greater electrophilicity of the C2 position, activated by both the adjacent fluorine and the ring nitrogen, allows for selective nucleophilic aromatic substitution (SNAr) with cyclohexylamine.
-
Starting Material: 2,5-Dichloro-3-fluoropyridine.
-
Reaction: Nucleophilic aromatic substitution with cyclohexylamine.
-
Conditions: Typically performed in a polar aprotic solvent (e.g., DMSO, NMP) with a non-nucleophilic base (e.g., K2CO3, DIPEA) at elevated temperatures. The reaction proceeds with high regioselectivity for the C2 position over the C5 position.[15]
-
Purification: Standard workup followed by column chromatography on silica gel.
This fragment is also commercially available from various chemical suppliers, making it readily accessible for inclusion in screening campaigns without the need for initial synthesis efforts.[13][14][16]
Experimental Workflow: Deploying the Fragment in a Screening Campaign
This section outlines a robust, self-validating protocol for identifying and confirming the binding of this compound to a target protein of interest.
Diagram: FBDD Screening and Validation Workflow
Caption: A typical FBDD workflow from primary screening to hit prioritization.
Step-by-Step Protocol: Primary Screening with Surface Plasmon Resonance (SPR)
Rationale: SPR is a sensitive, label-free biophysical technique that measures changes in refractive index upon ligand binding to an immobilized target. It is a preferred method for primary screening due to its throughput and ability to detect weak interactions.[4]
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a density that will yield a robust signal.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute into the running buffer to a final screening concentration (e.g., 200 µM) with a low final DMSO concentration (e.g., ≤ 2%).
-
Screening: Inject the fragment solution over the immobilized protein surface and a reference flow cell. Monitor the binding response in real-time. A positive "hit" is identified by a concentration-dependent increase in the response signal compared to the reference cell.
-
Data Analysis: Fit the binding sensorgrams to a simple 1:1 binding model to obtain an estimate of the dissociation constant (Kd). Hits in the range of 10 µM to 5 mM are typical for fragments.[2]
Step-by-Step Protocol: Orthogonal Hit Validation with NMR
Rationale: An orthogonal method using a different physical principle is crucial to eliminate false positives from the primary screen. NMR spectroscopy can directly detect the binding of a small molecule to a large protein in solution.
-
Sample Preparation: Prepare two NMR samples of the target protein (~10-20 µM) in a suitable deuterated buffer. To one sample, add this compound to a final concentration of ~200-500 µM. The other sample serves as a reference.
-
Experiment Selection (Saturation Transfer Difference - STD): The STD NMR experiment is ideal for validation. Irradiate the protein with selective RF pulses. In the case of binding, this saturation will be transferred from the protein to the bound fragment.
-
Data Acquisition: Acquire a reference spectrum (off-resonance irradiation) and an STD spectrum (on-resonance irradiation).
-
Analysis: Subtract the on-resonance from the off-resonance spectrum. The appearance of signals corresponding to the fragment's protons in the difference spectrum is direct evidence of binding. The relative intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein.
Structural Elucidation via X-ray Crystallography
Rationale: Obtaining a high-resolution co-crystal structure of the fragment bound to the target is the ultimate goal. This provides an atomic-level map of the binding interactions and is the foundation for structure-based drug design.
-
Crystal Preparation: Grow high-quality crystals of the apo-protein.
-
Soaking/Co-crystallization: Soak the apo-crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM).
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data.
-
Structure Solution: Process the data and solve the electron density map to reveal the precise binding mode, orientation, and key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) of the fragment in the active site.
Roadmap for Hit-to-Lead Optimization
With a confirmed binding mode from crystallography, this compound serves as an excellent anchor for optimization.[5]
Diagram: Hit-to-Lead Optimization Strategies
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A Technical Guide to In Silico Target Prediction for 5-Chloro-2-cyclohexylamino-3-fluoropyridine
Executive Summary
Target identification is a critical and often rate-limiting step in modern drug discovery. The ability to accurately predict the biological targets of a novel chemical entity (NCE) can significantly accelerate the development timeline, enabling rapid hypothesis generation and focused experimental validation. This guide provides a comprehensive, in-depth walkthrough of a multi-pronged in silico strategy to predict the protein targets for 5-Chloro-2-cyclohexylamino-3-fluoropyridine, a representative novel small molecule. By integrating chemical similarity searching, pharmacophore modeling, reverse docking, and machine learning-based approaches, we can generate a high-confidence, prioritized list of putative targets. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the scientific rationale behind each methodological choice, ensuring a robust and logically sound approach to computational target deconvolution.
Introduction: The Challenge of Target Deconvolution
The journey from a bioactive "hit" compound to a validated drug candidate is contingent on understanding its mechanism of action, which begins with identifying its molecular target(s). This compound is a synthetic heterocyclic compound with potential as a scaffold in medicinal chemistry.[1][2][3] Like any NCE, its biological activity is unknown. Before committing significant resources to laboratory screening, computational, or in silico, methods provide a rapid and cost-effective means to generate testable hypotheses about its protein targets.[4][5]
This guide details a workflow that leverages the principle of "molecular similarity"—the idea that structurally similar molecules often exhibit similar biological activities.[6] We will explore this from multiple perspectives: 2D chemical similarity, 3D pharmacophoric similarity, and direct protein-ligand docking simulations.[6][7] By combining the outputs of these orthogonal methods, we can build a consensus view of the most probable targets, thereby maximizing the efficiency of subsequent experimental validation.
Compound Analysis: this compound
Before initiating computational screening, a preliminary analysis of the query molecule is essential. The structure combines a substituted pyridine ring with a cyclohexylamino group. The pyridine core is a common scaffold in medicinal chemistry, and the fluorine and chlorine atoms can significantly influence binding affinity and metabolic stability.
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₄ClFN₂ | Provides the elemental composition. |
| Molecular Weight | 228.70 g/mol | Falls within the typical range for small molecule drugs. |
| Structure | (See Figure 1) | A 3-fluoropyridine core with chloro and cyclohexylamino substituents. |
| Key Features | Aromatic Ring, Hydrogen Bond Donor (Amine), Hydrogen Bond Acceptors (Pyridine N, Fluorine), Halogen Atoms, Hydrophobic Group (Cyclohexyl) | These features will dictate the types of interactions the molecule can form with a protein binding site. |
Figure 1: Chemical structure of this compound
A Multi-Pronged In Silico Target Prediction Workflow
No single computational method is foolproof. A robust target prediction strategy relies on the integration of multiple, complementary techniques. The workflow described herein is designed to leverage different aspects of molecular information, from 2D structure to 3D conformation and interaction energetics.
Figure 2: Integrated workflow for in silico target prediction.
Method 1: 2D Chemical Similarity Searching
Expertise & Rationale: This is the most direct application of the similar property principle. By identifying known bioactive molecules in databases that are structurally similar to our query, we can infer the targets of those molecules as potential targets for our compound. This method is computationally inexpensive and serves as an excellent first-pass screen. We use 2D fingerprints, which are bit strings encoding the presence or absence of various chemical features, to quantify similarity.[8][9]
Protocol:
-
Database Selection: Utilize large-scale, curated databases of bioactive molecules such as ChEMBL and PubChem.[10][11][12] These databases link chemical structures to experimental bioactivity data.
-
Fingerprint Generation: Convert the SMILES string of the query molecule into a chemical fingerprint (e.g., ECFP4 or MACCS keys).
-
Similarity Metric: Employ the Tanimoto coefficient to compare the query fingerprint against all fingerprints in the selected database. The Tanimoto coefficient is a standard metric for chemical similarity, ranging from 0 (no similarity) to 1 (identical).
-
Data Retrieval & Analysis:
-
Retrieve compounds with a Tanimoto similarity score > 0.7 (a commonly used threshold for significant similarity).
-
For each retrieved compound, extract its known target(s) and associated bioactivity data (e.g., IC₅₀, Kᵢ).
-
Tabulate the results, prioritizing targets that appear for multiple similar compounds.
-
Method 2: Machine Learning-Based Prediction
Expertise & Rationale: This approach leverages the power of predictive models trained on vast datasets of known ligand-target interactions. Web servers like SwissTargetPrediction use a combination of 2D and 3D similarity measures to compare the query molecule against a library of known ligands.[6][13][14] This provides a rapid, pre-computed prediction based on sophisticated algorithms, offering a valuable orthogonal perspective to simple similarity searching.[6][13][14][15]
Protocol:
-
Access Web Server: Navigate to the SwissTargetPrediction web server.[13][14][15]
-
Input Query: Submit the SMILES string or draw the structure of this compound.
-
Select Organism: Specify the organism of interest (e.g., Homo sapiens).
-
Execute Prediction: Run the prediction algorithm.
-
Analyze Results: The output will be a list of predicted targets, ranked by a probability score. The server visualizes the results, grouping targets by class and showing the known ligands that contributed to the prediction. This allows for an intuitive assessment of the prediction's basis.
Method 3: Pharmacophore Modeling and Screening
Expertise & Rationale: Moving beyond 2D structure, pharmacophore modeling identifies the 3D spatial arrangement of essential chemical features responsible for a molecule's biological activity.[16][17][18] A pharmacophore model for our query molecule can be used as a 3D query to screen databases of protein structures, identifying targets with binding sites that can geometrically and chemically accommodate the ligand. This method excels at finding targets with different overall folds but similar binding site characteristics (scaffold hopping).[16][19]
Protocol:
-
Pharmacophore Generation (Ligand-Based):
-
Generate a set of low-energy 3D conformers for the query molecule.
-
Identify key pharmacophoric features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) regions.
-
Create a 3D model representing the spatial relationships (distances and angles) between these features.
-
-
Database Screening:
-
Select a database of pre-computed, receptor-based pharmacophore models (e.g., Pharmit).
-
Screen the database with the generated ligand pharmacophore query.
-
-
Result Ranking: Rank the retrieved protein "hits" based on how well their binding sites match the pharmacophore query.
Method 4: Reverse Docking
Expertise & Rationale: Reverse docking (or inverse docking) inverts the typical drug discovery paradigm: instead of screening many compounds against one target, we screen one compound against many potential targets.[7][20] This structure-based approach directly assesses the physicochemical complementarity between our ligand and a library of protein binding sites.[21][22] A favorable docking score (representing a low binding free energy) suggests a potential interaction. This method is computationally intensive but powerful for identifying novel or non-obvious targets.[7][23]
Protocol:
-
Ligand Preparation: Prepare a 3D, energy-minimized structure of the query molecule, assigning appropriate atom types and charges.
-
Target Database Preparation:
-
Use a curated library of high-quality protein crystal structures, such as the Protein Data Bank (PDB).[24][25][26][27] It is crucial to use a non-redundant set of structures representing the druggable proteome.
-
For each protein, define the binding site. This is typically done by using the coordinates of a co-crystallized ligand or by using a cavity detection algorithm.
-
-
Docking Simulation:
-
Systematically "dock" the prepared ligand into each defined protein binding site using software like AutoDock Vina or GOLD.
-
The software will sample numerous conformations and orientations of the ligand within the binding site.
-
-
Scoring and Ranking:
-
Calculate a docking score for the best-predicted binding pose for each protein. This score estimates the binding affinity.
-
Rank all proteins in the database from most favorable (lowest energy) to least favorable score.
-
Crucial Self-Validation: It is essential to analyze the distribution of scores. A truly significant hit should have a score that is a clear outlier from the bulk distribution of scores across all targets.
-
Data Integration and Target Prioritization
The strength of this multi-pronged approach lies in consensus. A target predicted by multiple, mechanistically distinct methods has a much higher probability of being a true positive.
Protocol:
-
Collate Results: Compile the lists of potential targets from all four methods into a single table.
-
Apply Consensus Scoring: Assign a point for each method that identifies a specific target. For example, if a target is identified by similarity search, SwissTargetPrediction, and reverse docking, it would receive a consensus score of 3.
-
Prioritize Targets: Rank the collated list based on the consensus score. Targets with the highest scores are the top-priority candidates for further investigation.
-
Biological Plausibility Filter: Review the top-ranked targets. Are they expressed in tissues relevant to a potential disease indication? Do they belong to protein families known to be druggable? This step introduces biological context to the computational predictions.
Example Prioritized Target List (Hypothetical Data):
| Target | Predicted by Similarity | Predicted by ML | Predicted by Pharmacophore | Predicted by Docking | Consensus Score |
| Kinase A | ✓ | ✓ | ✓ | 3 | |
| GPCR B | ✓ | ✓ | ✓ | 3 | |
| Protease C | ✓ | ✓ | 2 | ||
| Kinase D | ✓ | ✓ | 2 | ||
| Ion Channel E | ✓ | 1 |
Signaling Pathway Analysis
Once a high-confidence target is identified (e.g., "Kinase A"), it is vital to understand its biological context. Mapping the target to its known signaling pathways helps to predict the potential downstream functional consequences of modulating its activity.
Expertise & Rationale: Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide curated maps of molecular interaction networks.[28][29][30][31] Visualizing the position of "Kinase A" within its pathway can suggest potential therapeutic effects or off-target liabilities.
Figure 3: Hypothetical signaling pathway involving a predicted target.
Experimental Validation: From In Silico to In Vitro
Computational predictions, no matter how robust, are hypotheses that must be confirmed experimentally. The prioritized target list generated by this workflow provides a clear and focused path for laboratory validation, saving immense time and resources compared to untargeted screening.
Recommended Validation Assays:
-
Biochemical Assays:
-
Binding Assays: Directly measure the physical interaction between the compound and the purified target protein. Techniques include Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC).
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or protease), measure the compound's ability to inhibit its catalytic activity. This will determine an IC₅₀ value.
-
-
Cell-Based Assays:
-
Target Engagement Assays: Confirm that the compound interacts with its target in a cellular context (e.g., Cellular Thermal Shift Assay - CETSA).
-
Functional Assays: Measure the effect of the compound on the downstream signaling pathway of the target, confirming the mechanism of action predicted by the pathway analysis.
-
Conclusion
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the deconvolution of protein targets for a novel chemical entity, this compound. By systematically integrating ligand-based and structure-based computational methods, we can efficiently generate a short, high-confidence list of putative targets. The emphasis on consensus scoring and biological plausibility ensures that the final output is not merely a list of computational hits, but a prioritized and actionable plan for experimental validation. This strategy bridges the gap between computational chemistry and experimental biology, accelerating the critical early stages of drug discovery.
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An In-Depth Technical Guide to the Safety and Handling of Halogenated Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated pyridines are indispensable building blocks in modern drug discovery and development, forming the core of numerous pharmaceuticals and agrochemicals. However, their inherent reactivity and potential toxicity necessitate a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth analysis of the hazards associated with halogenated pyridine compounds and offers a framework for implementing robust safety protocols in a research and development setting. By integrating principles of chemical toxicology, reactivity hazard assessment, and containment strategies, this document aims to empower scientists to work with these valuable compounds while minimizing risk to themselves, their colleagues, and the environment.
The Dual Nature of Halogenated Pyridines: Utility and Hazard
The introduction of a halogen atom onto the pyridine ring profoundly influences its chemical and biological properties. This modification is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, this alteration also introduces a spectrum of potential hazards that demand careful consideration.
The electron-withdrawing nature of halogens can activate the pyridine ring to nucleophilic attack, a property exploited in synthesis but also a source of potential reactivity hazards. Furthermore, the type of halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the ring significantly impact the compound's toxicological profile. Therefore, a one-size-fits-all approach to safety is inadequate; a nuanced, substance-specific risk assessment is paramount.
Toxicological Landscape of Halogenated Pyridines
While comprehensive toxicological data for every halogenated pyridine derivative is not available, a review of existing literature and safety data sheets (SDS) for representative compounds reveals key trends and hazards. It is crucial to treat all novel halogenated pyridines as potentially toxic and handle them with appropriate precautions until sufficient data are available to refine the risk assessment.
General Toxicity Profile
Pyridine itself is a toxic substance, known to cause damage to the liver, kidneys, and central nervous system upon acute or chronic exposure.[1] Halogenation can either potentiate or mitigate these effects. For instance, some studies suggest that halogenated pyridines, particularly those with halogens at the 2-position, exhibit mutagenic activity in the Salmonella assay.[2]
Common Health Hazards Associated with Halogenated Pyridines:
-
Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation/Corrosion: Can cause severe skin irritation, chemical burns, and serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dusts or vapors.
-
Organ Toxicity: Potential for damage to organs such as the liver and kidneys through prolonged or repeated exposure.
Comparative Toxicity: A Halogen-by-Halogen Overview
The nature of the halogen substituent plays a critical role in the toxicological profile of the molecule.
-
Fluoropyridines: The introduction of fluorine can significantly alter the biological activity of a molecule. Some fluorinated analogs of neurotoxins have shown potent effects, highlighting the need for caution.[3] Fluoride itself is known to have neurotoxic potential.[4][5]
-
Chloropyridines: 2-Chloropyridine is classified as toxic and is readily absorbed through the skin.[6][7] Studies have shown that it can cause liver damage.[8][9] Some evidence suggests that chloropyridines may have reproductive toxicity.[6][10]
-
Bromopyridines: These compounds are often designated as toxic or harmful. For example, 2-bromopyridine is considered fatal in contact with skin.
-
Iodopyridines: Iodinated pyridines are generally classified as harmful and can cause skin, eye, and respiratory irritation.
The following table summarizes the general hazard classifications for some representative halogenated pyridines. It is imperative to consult the specific Safety Data Sheet (SDS) for any compound being used.
| Compound | Primary Hazards |
| 2-Fluoropyridine | Flammable, Skin/Eye/Respiratory Irritant |
| 2-Chloropyridine | Toxic/Fatal (Oral, Dermal, Inhalation), Skin/Eye Irritant, Organ Toxicity |
| 3-Bromopyridine | Flammable, Toxic/Harmful (Oral, Dermal), Skin/Eye Irritant |
| 4-Iodopyridine | Harmful (Oral), Skin/Eye/Respiratory Irritant |
Reactivity Hazards: Beyond the Benchtop
The synthetic utility of halogenated pyridines is intrinsically linked to their reactivity, which can also be a source of significant hazards if not properly controlled.
Inherent Instability and Decomposition
Some halogenated pyridines can be thermally sensitive, decomposing upon heating to release toxic and corrosive fumes, such as hydrogen halides and nitrogen oxides. For instance, 2-chloropyridine, when heated, can release toxic phosgene gas.[6] A thorough understanding of a compound's thermal stability is crucial, especially when planning distillations or reactions at elevated temperatures.
Incompatibilities
Halogenated pyridines can react violently with a range of common laboratory reagents. It is essential to consult the SDS for specific incompatibilities, which often include:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can cause decomposition or violent reactions.
-
Reducing Agents: May react exothermically.
Hazards in Synthesis: The Runaway Reaction Threat
The synthesis of halogenated pyridines often involves highly reactive and hazardous reagents, such as N-halosuccinimides (NCS, NBS, NIS) or elemental halogens.[11][12] These reactions can be highly exothermic and have the potential for thermal runaway if not adequately controlled.
A runaway reaction is a thermally unstable reaction that accelerates, leading to a rapid increase in temperature and pressure. This can result in vessel rupture, explosions, and the release of toxic materials. Several industrial accidents have been attributed to runaway reactions during pharmaceutical synthesis.[3][11][13][14][15]
Key Factors Contributing to Runaway Reactions in Halogenation:
-
Improper Reagent Addition: Rapid addition of a highly reactive halogenating agent can overwhelm the cooling capacity of the reactor.
-
Inadequate Cooling: Insufficient cooling can allow the reaction temperature to rise uncontrollably.
-
Incorrect Stoichiometry or Solvent: Deviations from established protocols can lead to unexpected side reactions and exotherms.
-
Scale-up Issues: The thermal management of a reaction changes significantly upon scale-up. A reaction that is well-behaved on a gram scale can become dangerously exothermic on a kilogram scale.
Workflow for Assessing and Mitigating Runaway Reaction Risk
Caption: A systematic workflow for assessing and mitigating the risk of runaway reactions.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling halogenated pyridines relies on a hierarchy of controls, with engineering controls as the primary line of defense, supplemented by administrative controls and, finally, personal protective equipment.
Engineering Controls: Containing the Hazard at the Source
The goal of engineering controls is to physically separate the researcher from the hazardous material. The selection of the appropriate containment strategy depends on a risk assessment that considers the compound's toxicity, the quantity being handled, and the potential for aerosolization.
-
Chemical Fume Hoods: A well-maintained and properly used chemical fume hood is the minimum requirement for handling any halogenated pyridine.
-
Glove Boxes and Isolators: For highly potent or toxic halogenated pyridines (often categorized by Occupational Exposure Bands, OEB 4 or 5), a glove box or isolator is necessary.[16][17][18][19][20] These systems provide a physical barrier and operate under negative pressure to prevent the escape of hazardous materials.[16]
Decision Tree for Selecting Engineering Controls
Caption: A decision tree to guide the selection of appropriate engineering controls.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE should never be the primary means of protection but is essential for safeguarding against accidental splashes and releases.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Gloves: The choice of glove material is critical and depends on the specific halogenated pyridine and the solvents being used. No single glove material is impervious to all chemicals. It is essential to consult a glove compatibility chart. For many organic compounds, including halogenated aromatics, nitrile gloves may offer good splash protection, but butyl or Viton™ gloves may be necessary for extended contact or with certain solvents.[12][21][22][23][24][25][26] Always inspect gloves for defects before use and remove them promptly if contaminated.
-
Protective Clothing: A flame-resistant lab coat is the minimum requirement. For highly hazardous operations, a chemical-resistant apron or a full-body suit may be necessary.
Standard Operating Procedures: From Cradle to Grave
Safe handling of halogenated pyridines requires the implementation of detailed standard operating procedures (SOPs) covering every stage of the compound's lifecycle in the laboratory.
Procurement and Storage
-
Order the smallest quantity of the compound necessary for the planned experiments.
-
Upon receipt, inspect the container for damage.
-
Store halogenated pyridines in a well-ventilated, cool, dry area away from incompatible materials.
-
Ensure all containers are clearly labeled with the compound's identity and associated hazards.
Handling and Use
-
Always work in a properly functioning and certified chemical fume hood or other appropriate engineering control.
-
Use the smallest quantities practical for the experiment.
-
Be mindful of static electricity, especially when handling flammable solids or liquids. Grounding and bonding of equipment may be necessary.
-
Never work alone when handling highly hazardous materials.
Waste Disposal
-
Halogenated pyridine waste is considered hazardous waste and must be disposed of accordingly.
-
Collect halogenated waste streams separately from non-halogenated waste.
-
Use designated, properly labeled, and sealed waste containers.
-
Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this material down the drain.[21][27][28][29][30]
Spill and Emergency Procedures
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
A case study of a two-liter pyridine spill in an undergraduate laboratory highlights the importance of having and following clear emergency procedures, including evacuation and proper decontamination.[28]
Decontamination
Effective decontamination is crucial to prevent secondary exposure. The choice of decontamination method depends on the specific compound and the surface being cleaned.
-
Equipment: Non-disposable equipment should be decontaminated using a validated procedure. This may involve rinsing with a suitable solvent that will dissolve the halogenated pyridine without reacting with it, followed by a thorough cleaning with soap and water.[24][31][32][33] For iodinated compounds, specific methods involving reducing agents or adsorption onto materials like basic lead acetate have been described for waste streams.[34][35]
-
Surfaces: Work surfaces should be decontaminated at the end of each work session. A suitable solvent followed by a detergent solution is generally effective.
Exposure Monitoring and Medical Surveillance
For laboratories where halogenated pyridines are used frequently or in large quantities, a program for exposure monitoring and medical surveillance may be warranted.
-
Exposure Monitoring: Personal or area air sampling can be conducted to quantify the concentration of specific compounds in the laboratory environment. Methods such as gas chromatography are available for the determination of pyridine in the air.[18][31][36][37][38]
-
Medical Surveillance: For personnel with a high potential for exposure to particularly toxic aromatic amines, a medical surveillance program may be considered.[39][40][41][42][43] This could include baseline and periodic biological monitoring (e.g., for metabolites in urine) and health assessments.
Conclusion: A Culture of Safety
Halogenated pyridines are powerful tools in the arsenal of the medicinal chemist. However, their utility must be balanced with a profound respect for their potential hazards. A successful safety program is not merely a set of rules but a deeply ingrained culture of vigilance, preparedness, and continuous learning. By implementing the principles and procedures outlined in this guide, research organizations can foster an environment where scientific innovation and personal safety go hand in hand.
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Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. (1987). Mutation Research/Genetic Toxicology, 176(2), 185-198. [Link]
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Case study – A two liter pyridine spill in an undergraduate laboratory. (2016). ACS Chemical Health & Safety, 23(2), 25-28. [Link]
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Runaway reactions, case studies, lessons learned. (n.d.). ARIA. [Link]
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SKC OSHA / NIOSH Sampling Guide for Pyridine. (n.d.). SKC Inc. [Link]
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Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (n.d.). National Center for Biotechnology Information. [Link]
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OSHA Method PV2295 for Pyridine. (n.d.). OSHA. [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. [Link]
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Safety Data Sheet for N-Bromosuccinimide. (n.d.). [Link]
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N-Bromosuccinimide Safety Data Sheet. (2015). Sigma-Aldrich. [Link]
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NIOSH Method 1613 for Pyridine. (1994). NIOSH. [Link]
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meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses, 101, 524-541. [Link]
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Glove Box for Chemical Synthesis in a pilot plant. (2022). CSV Containment News. [Link]
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Tietze, S. (2015). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. NENE 2015. [Link]
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Iodine removing method in organic solvent. (1988). INIS-IAEA. [Link]
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Monitoring of aromatic amine exposures in workers at a chemical plant with a known bladder cancer excess. (n.d.). CDC Stacks. [Link]
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Comparison of the effects of pyridine and its metabolites on rat liver and kidney. (1993). Toxicology, 82(1-2), 1-13. [Link]
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Removal of Iodine. (2021). Reddit. [Link]
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Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. (2019). Journal of Analytical Science, 35(4), 545-548. [Link]
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Adverse reproductive health effects of exposure to chlorination disinfection by products. (n.d.). [Link]
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Benzene Medical Surveillance: Protecting Worker Health. (2025). WorkCare. [Link]
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Monitoring of aromatic amine exposures in workers at a chemical plant with a known bladder cancer excess. (1996). Journal of the National Cancer Institute, 88(15), 1046-1053. [Link]
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Monitoring of Aromatic Amine Exposures in Workers at a Chemical Plant with a Known Bladder Cancer Excess – Response. (n.d.). CDC Stacks. [Link]
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A simple test to monitor aromatic amine clearance in occupational workers. (1987). International Journal of Environmental Analytical Chemistry, 28(4), 297-307. [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society, 142(25), 11233-11242. [Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science, 378(6621), 767-773. [Link]
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Direct regioselective C-3 halogenation of pyridines. (n.d.). ResearchGate. [Link]
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Dose-dependent developmental fluoride exposure leads to neurotoxicity and impairs excitatory synapse development. (2025). Cell Death & Disease, 16(3), 112. [Link]
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Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review. (2021). International Journal of Molecular Sciences, 22(24), 13269. [Link]
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Decontamination of reusable non-invasive Care Equipment. (n.d.). NI Infection Control Manual. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyclohexylamino-5-((4-cyclohexylpiperazin-1-yl)methyl)-3-fluoropyridine via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are critical components in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance for various functional groups have rendered it an indispensable tool for medicinal chemists and process development scientists, offering a more efficient and milder alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]
This application note provides a comprehensive guide to a specific and challenging Buchwald-Hartwig amination: the coupling of 5-Chloro-2-cyclohexylamino-3-fluoropyridine with a secondary amine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and offer insights into the critical parameters that govern the success of this reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of this compound) to form a Pd(II) complex.[3][4]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, often facilitated by a base which deprotonates the amine to form a more nucleophilic amido species.[5][6]
-
Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Experimental Protocol: Amination of this compound
This protocol is designed for the small-scale synthesis of 2-cyclohexylamino-5-((4-cyclohexylpiperazin-1-yl)methyl)-3-fluoropyridine, a common transformation in drug discovery programs.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Equivalents |
| This compound | C₁₁H₁₄ClFN₂ | 228.70 | - | 1.0 | 1.0 |
| 1-Cyclohexylpiperazine | C₁₀H₂₀N₂ | 168.28 | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | - | 0.02 | 0.02 |
| XPhos | C₃₃H₄₇P | 478.70 | - | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | - | 1.5 | 1.5 |
| Toluene | C₇H₈ | 92.14 | - | 5 mL | - |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), 1-cyclohexylpiperazine (1.2 mmol, 1.2 eq), Palladium(II) Acetate (0.02 mmol, 0.02 eq), XPhos (0.04 mmol, 0.04 eq), and Sodium tert-butoxide (1.5 mmol, 1.5 eq).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Discussion of Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While various palladium sources can be employed, Pd(OAc)₂ is a common and cost-effective choice.[4] It is a Pd(II) source that is reduced in situ to the active Pd(0) species.[4] More advanced palladium precatalysts, which are often air- and moisture-stable, can also be used and may offer improved reactivity and lower catalyst loadings.[4]
-
Ligand Selection: The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For the coupling of aryl chlorides, which are generally less reactive than aryl bromides or iodides, bulky and electron-rich phosphine ligands are required to facilitate the oxidative addition and reductive elimination steps.[7] XPhos is a highly effective and versatile ligand for a wide range of amination reactions, including those involving challenging substrates.[8] Other suitable ligands for this type of transformation include RuPhos and BrettPhos.[2][9]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5] Sodium tert-butoxide (NaOt-Bu) is a widely used and highly effective base for this purpose. Other strong bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be employed, and the choice may depend on the specific substrates and their functional group compatibility.
-
Solvent: Anhydrous, non-protic solvents are typically used for the Buchwald-Hartwig amination. Toluene is a common choice due to its high boiling point, which allows for elevated reaction temperatures that are often necessary for the amination of aryl chlorides.[2] Dioxane is another suitable solvent.[10] The solubility of the reactants and the reaction temperature are key considerations when selecting a solvent.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor choice of ligand/base. | Ensure an inert atmosphere, use a fresh palladium source and ligand, screen different ligands (e.g., RuPhos, BrettPhos), and increase the reaction temperature. |
| Side Product Formation | Hydrodehalogenation, or competing reactions. | Use a slightly lower reaction temperature, ensure the inert atmosphere is maintained, and consider a different base that is less prone to side reactions. |
| Difficulty in Purification | Close-running impurities. | Optimize the chromatographic conditions, or consider a crystallization step if the product is a solid. |
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 2-cyclohexylamino-5-((4-cyclohexylpiperazin-1-yl)methyl)-3-fluoropyridine. The protocol provided in this application note serves as a solid starting point for researchers in the field of drug discovery and development. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful execution and optimization. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired product can be achieved, enabling the rapid synthesis of novel and complex molecular architectures.
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2012). ChemInform, 43(32). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023, April 3). [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2020). Angewandte Chemie International Edition, 59(48), 21549-21557. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(17), 4484-4487. [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2018). Synthesis, 50(15), 2949-2956. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(17), 4484-4487. [Link]
-
A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. (2009). Advanced Synthesis & Catalysis, 351(1-2), 340-348. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18011-18021. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry, 21(8), 1926-1945. [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2011). European Journal of Organic Chemistry, 2011(28), 5586-5594. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society, 146(28), 19414-19424. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
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Application Note: A Validated Protocol for the Synthesis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine, a valuable substituted pyridine derivative for research in medicinal chemistry and drug development. The described methodology is centered on a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed characterization guidelines to ensure reproducible and reliable results.
Introduction and Scientific Rationale
Substituted fluoropyridines are privileged scaffolds in pharmaceutical and agrochemical research. The unique electronic properties of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. The target molecule, this compound, combines several key pharmacophoric features, making it an attractive building block for creating novel chemical entities.
The synthetic strategy detailed herein employs a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective for electron-deficient aromatic systems like the pyridine ring, especially when activated by electron-withdrawing groups such as halogens.[1] In our chosen precursor, 2,3-difluoro-5-chloropyridine, the fluorine atom at the C-2 position is the most susceptible to nucleophilic attack. This enhanced reactivity is due to the strong electron-withdrawing, activating effect of the adjacent ring nitrogen. The fluorine atom's high electronegativity polarizes the C-F bond, and its ability to act as an excellent leaving group in SNAr reactions makes it the ideal site for substitution by cyclohexylamine.[2][3]
This protocol has been designed to be a self-validating system, with clear checkpoints and characterization steps to confirm the identity and purity of the final product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Purity | Notes |
| 2,3-Difluoro-5-chloropyridine | 89402-43-7 | 149.53 | ≥95% | Starting material. Flammable and harmful.[4][5] |
| Cyclohexylamine | 108-91-8 | 99.17 | ≥99% | Nucleophile. Flammable, toxic, and corrosive. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% | Base. Flammable, toxic, and corrosive. |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | Anhydrous, ≥99.5% | Solvent. Irritant and reproductive toxin. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Aqueous solution for workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ACS Grade | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ACS Grade | For drying organic phase. |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | ≥99.8 atom % D | For NMR analysis. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Thermometer or temperature probe
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometer (MS)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat. All operations must be performed in a certified chemical fume hood.
Experimental Protocol
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution where cyclohexylamine displaces the fluorine atom at the C-2 position of 2,3-difluoro-5-chloropyridine.
Caption: Reaction scheme for the synthesis of the target compound.
Step-by-Step Procedure
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-5-chloropyridine (1.0 eq, e.g., 1.495 g, 10.0 mmol).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL) to dissolve the starting material.
-
Add triethylamine (1.5 eq, e.g., 2.1 mL, 15.0 mmol) to the solution via syringe. This base is crucial for scavenging the HF generated during the reaction, preventing protonation of the cyclohexylamine nucleophile and driving the reaction to completion.
-
Add cyclohexylamine (1.2 eq, e.g., 1.37 mL, 12.0 mmol) dropwise to the stirred solution at room temperature. The slight excess of the amine ensures complete consumption of the limiting starting material.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle.
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of Hexanes/Ethyl Acetate (e.g., 4:1 v/v) as the eluent. The consumption of the starting material and the formation of a new, more polar spot corresponding to the product should be observed. The reaction is typically complete within 8-16 hours.
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product is expected to be more soluble in the organic phase.
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This washing procedure removes residual NMP, triethylamine hydrochloride, and other water-soluble impurities.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). The polarity of the eluent should be optimized based on TLC analysis.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or viscous oil.
Workflow Visualization
Caption: Experimental workflow from reaction setup to characterization.
Characterization
The identity and purity of the synthesized this compound (MW: 228.70 g/mol ) should be confirmed by spectroscopic methods.
-
¹H NMR: Expect signals for the aromatic protons on the pyridine ring, the cyclohexyl protons, and a broad signal for the N-H proton. The aromatic signals will show characteristic coupling to the ¹⁹F nucleus.
-
¹³C NMR: Expect distinct signals for the carbons of the pyridine ring and the cyclohexyl group. The carbons on the pyridine ring, particularly those close to the fluorine atom, will exhibit C-F coupling.
-
¹⁹F NMR: A single resonance is expected, with coupling to adjacent protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the mass of the product, with a characteristic isotopic pattern for the presence of one chlorine atom (~3:1 ratio for M and M+2).
Safety Precautions
This procedure must be carried out in a well-ventilated chemical fume hood by trained personnel.
-
2,3-Difluoro-5-chloropyridine: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[4][5]
-
Cyclohexylamine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Suspected of damaging fertility.
-
Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
N-Methyl-2-pyrrolidone (NMP): Causes skin and eye irritation. May damage the unborn child.
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat are mandatory.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
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Nexchem Ltd. SAFETY DATA SHEET - Cyclohexylamine . (2022). [Link]
-
Carl ROTH. Safety Data Sheet: Triethylamine . [Link]
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Carl ROTH. Safety Data Sheet: N-Methyl-2-pyrrolidone . [Link]
-
Wikipedia. Nucleophilic aromatic substitution . [Link]
- Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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Chemos GmbH & Co. KG. Safety Data Sheet: N-methyl-2-pyrrolidone . [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). [Link]
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Fisher Scientific. Aromatic Nucleophilic Substitution . [Link]
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Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? (2024). [Link]
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American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . (2014). [Link]
-
PubMed Central (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . [Link]
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Application Notes: 5-Chloro-2-cyclohexylamino-3-fluoropyridine in Kinase Inhibitor Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Chloro-2-cyclohexylamino-3-fluoropyridine as a core building block in the synthesis of novel protein kinase inhibitors. We will elucidate the rationale behind the scaffold's design, present validated, step-by-step synthetic protocols for its elaboration, and discuss its potential applications in targeting various kinase families. The protocols are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: A Scaffold Designed for Kinase Selectivity and Potency
Protein kinases, as central regulators of cellular signaling, remain a high-priority target class for therapeutic intervention, particularly in oncology.[1] The design of potent and selective kinase inhibitors often relies on scaffolds that can effectively interact with the ATP-binding site.[1][2] The aminopyridine motif is a well-established "hinge-binder," capable of forming key hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[3][4]
This compound (CAS 1020253-24-0) is a rationally designed scaffold that combines several advantageous features for modern kinase inhibitor development:
-
Aminopyridine Core: Provides the essential hydrogen bond donor/acceptor pattern for robust hinge-region binding.[3]
-
5-Chloro Group: Serves as a versatile synthetic handle for introducing molecular complexity and exploring structure-activity relationships (SAR) via palladium-catalyzed cross-coupling reactions.
-
3-Fluoro Group: The strategic placement of fluorine, the most electronegative element, can significantly enhance binding affinity through unique non-covalent interactions (fluorine bonding), improve metabolic stability, and modulate the pKa of the aminopyridine to optimize cellular permeability and pharmacokinetic properties.[5][6][7]
-
2-Cyclohexylamino Group: This bulky, lipophilic group can effectively occupy hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and isoform selectivity.[8][9]
This guide will demonstrate how to leverage these integrated features to construct libraries of novel kinase inhibitors.
Physicochemical Properties & Rationale for Use
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source(s) |
| Compound Name | This compound | |
| CAS Number | 1020253-24-0 | [10][11][12] |
| Molecular Formula | C₁₁H₁₄ClFN₂ | |
| Molecular Weight | 228.7 g/mol | |
| Appearance | Off-white to yellow solid | |
| Primary Application | Synthetic building block for kinase inhibitor discovery | [13] |
| Key Reactive Site | C5-Chloro position for cross-coupling reactions |
Causality Behind Design Choices:
-
Why the Fluoro Group at C3? Fluorine at this position exerts a strong inductive effect, lowering the basicity (pKa) of the pyridine nitrogen and the exocyclic amine. This modulation is critical for reducing off-target interactions with basic-loving proteins and can improve oral bioavailability. Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with backbone amides in the kinase active site, a phenomenon that can significantly stabilize the protein-ligand complex.[5][6][7]
-
Why the Cyclohexyl Group at C2? Kinase active sites often feature a hydrophobic "selectivity pocket" near the hinge region. The non-planar, saturated cyclohexyl ring is ideal for occupying this space, creating van der Waals interactions that can discriminate between closely related kinases, thereby enhancing inhibitor selectivity.[8]
-
Why the Chloro Group at C5? The C-Cl bond is sufficiently reactive for predictable and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14] This allows for the late-stage introduction of diverse aryl and heteroaryl moieties, which are crucial for targeting the solvent-exposed region of the ATP pocket and further refining potency and selectivity.
Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most robust and widely used method for elaborating the this compound scaffold. It facilitates the formation of a C(sp²)-C(sp²) bond at the C5 position.[14]
Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow.
Detailed Step-by-Step Methodology
Objective: To synthesize a 5-aryl-2-cyclohexylamino-3-fluoropyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, Schlenk line, or microwave reactor
Protocol:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for coupling chloropyridines. K₂CO₃ is a moderately strong base sufficient for transmetalation without degrading sensitive functional groups. An excess of the boronic acid is used to drive the reaction to completion.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the Pd(0) active catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting material.
-
Rationale: The mixed aqueous/organic solvent system is standard for Suzuki couplings, as water aids in dissolving the inorganic base and facilitates the catalytic cycle. Degassing prevents catalyst oxidation.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 120-150 °C for 15-30 minutes.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours (conventional heating). A complete reaction is confirmed by the disappearance of the starting material (this compound).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Expected Results & Versatility
This protocol is versatile and can be applied to a wide range of aryl and heteroaryl boronic acids.
| Entry | Arylboronic Acid Moiety | Expected Yield (%) | Notes |
| 1 | Phenyl | 85-95% | Standard, electron-neutral coupling partner. |
| 2 | 4-Methoxyphenyl | 90-98% | Electron-donating groups often accelerate the reaction. |
| 3 | 4-(Trifluoromethyl)phenyl | 75-85% | Electron-withdrawing groups can make the coupling more challenging. |
| 4 | Pyridin-3-yl | 70-85% | Heteroaryl boronic acids are well-tolerated, expanding chemical space. |
Application in Kinase Inhibitor Design
The synthesized 5-aryl-2-cyclohexylamino-3-fluoropyridine derivatives are primed for interaction with the ATP-binding site of a protein kinase.
Hypothetical Kinase Binding Mode
The diagram below illustrates the probable binding interactions of a synthesized inhibitor within a generic kinase ATP pocket.
Caption: Hypothetical binding mode in a kinase.
-
Hinge Interaction: The 2-amino group and the pyridine N1 atom form two critical hydrogen bonds with the kinase hinge backbone, anchoring the inhibitor.[4][15]
-
Hydrophobic Pocket: The cyclohexyl group projects into a hydrophobic pocket, often defined by aliphatic and aromatic residues, enhancing affinity and selectivity.
-
Solvent Front: The newly introduced aryl group from the Suzuki coupling extends towards the solvent-exposed region, providing a vector for further optimization of properties like solubility and cell permeability.
-
Fluorine's Role: The 3-fluoro substituent can form non-classical hydrogen bonds or favorable electrostatic interactions with the protein backbone or ordered water molecules, further stabilizing the bound conformation.[5][7][16]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of targeted kinase inhibitors. Its pre-installed features—a hinge-binding aminopyridine, a potency- and selectivity-driving cyclohexyl group, and a strategically placed fluorine atom—provide a robust foundation for drug discovery programs. The C5-chloro handle allows for reliable and modular expansion of the core scaffold using well-established synthetic methodologies like the Suzuki-Miyaura coupling. The protocols and principles outlined in this guide provide a solid framework for researchers to efficiently generate novel and potent kinase inhibitor candidates.
References
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Zhou, P., Zou, J., Tian, F., & Shang, Z. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling, 49(10). Available at: [Link]
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Wehrhan, L., & Böckmann, R. A. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 126(31). Available at: [Link]
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Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine Bonding---How Does It Work in Protein-Ligand Interactions? ResearchGate. Available at: [Link]
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Zhou, P., et al. (2009). Fluorine Bonding — How Does It Work In Protein-Ligand Interactions? ResearchGate. Available at: [Link]
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Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. Available at: [Link]
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Selt, M., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
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Heffron, T. P., et al. (2018). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
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Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
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Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
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Kelly, T. R., et al. (2006). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry. Available at: [Link]
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Kusakabe, K., et al. (2015). A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Vieth, M., et al. (2004). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Reddy, T. R., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
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Wildemann, D., et al. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLOS ONE. Available at: [Link]
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Gayo, L. M., et al. (1990). Cyclohexane diester analogues of phorbol ester as potential activators of protein kinase C. Journal of Medicinal Chemistry. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No : 1007-32-5 | Product Name : 1-Phenyl-2-butanone. Pharmaffiliates. Available at: [Link]
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Stent, N. (n.d.). This compound, min 98%, 100 grams. Oakwood Chemical. Available at: [Link]
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Pharmaffiliates. (n.d.). CAS No : 1020253-16-0| Chemical Name : 2-Bromo-6-chloro-3-hydroxypyridine. Pharmaffiliates. Available at: [Link]
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Roskoski, R. Jr. (2015). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research. Available at: [Link]
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Hu, X., et al. (2021). How Ligands Interact with the Kinase Hinge. Journal of Medicinal Chemistry. Available at: [Link]
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Lu, Y., et al. (2023). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry. Available at: [Link]
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Protocol for the N-arylation of 2-Aminopyridine Derivatives: A Detailed Guide to Method Selection and Execution
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the N-arylation of 2-aminopyridine derivatives. N-arylated 2-aminopyridines are privileged scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical focus of organic chemistry.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles of the most prevalent catalytic systems, the rationale behind experimental choices, and protocols for predictable, successful outcomes. We will explore the two cornerstone methodologies—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation—providing mechanistic insights, step-by-step protocols, and troubleshooting advice to navigate the unique challenges presented by this substrate class, such as regioselectivity and potential catalyst inhibition.
Introduction: The Significance and Challenges of N-Arylating 2-Aminopyridines
The 2-aminopyridine motif is a cornerstone in the design of bioactive molecules, serving as a key pharmacophore in numerous approved drugs.[3] Its N-arylation provides access to a vast chemical space of diarylamine structures with diverse pharmacological and photophysical properties. However, the synthesis of these target molecules is not trivial. The 2-aminopyridine structure presents two distinct nucleophilic nitrogen centers: the exocyclic primary amine (N-amino) and the endocyclic pyridine ring nitrogen (N1). This duality creates a significant challenge in regioselectivity. Furthermore, the pyridine nitrogen is a potent Lewis base, capable of coordinating to and deactivating the transition metal catalysts essential for the coupling reaction, a phenomenon often termed the "2-pyridyl problem".[4][5]
Mastering the N-arylation of 2-aminopyridines requires a nuanced understanding of the available catalytic systems. By carefully selecting the metal catalyst, ligands, and reaction conditions, one can steer the reaction toward the desired N-arylated isomer with high selectivity and yield. This guide focuses on the two most powerful and widely adopted methods:
-
Palladium-Catalyzed Buchwald-Hartwig Amination : A versatile and broadly applicable method, typically favoring arylation on the exocyclic amino group.[6]
-
Copper-Catalyzed Ullmann Condensation : A classic transformation that has seen significant modernization and can be tuned to favor arylation on the endocyclic pyridine nitrogen.[7]
Part I: Mechanistic Insights & Catalyst System Selection
The choice between a Palladium or Copper-based system is the most critical decision in determining the regiochemical outcome of the arylation. Understanding their respective catalytic cycles is key to rational method design.
The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its high efficiency and broad functional group tolerance.[6] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. For 2-aminopyridines, the primary challenge is preventing the pyridine nitrogen from irreversibly binding to the palladium center. The use of specific chelating ligands is crucial to stabilize the catalyst and facilitate the reaction.[4][8]
Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation : The 2-aminopyridine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amide intermediate.
-
Reductive Elimination : The N-aryl bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6][9][10]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Components:
-
Palladium Precursor : Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species.
-
Ligands : This is arguably the most critical parameter. For 2-aminopyridines, chelating bidentate phosphine ligands are essential. They occupy two coordination sites on the palladium, preventing the pyridine nitrogen from binding and deactivating the catalyst.[4][8] Highly effective ligands include Xantphos, 1,3-Bis(diphenylphosphino)propane (dppp), and BINAP.[4][10][11]
-
Base : A non-nucleophilic base is required to deprotonate the aminopyridine. The choice of base can significantly impact reaction efficiency. Strong bases like sodium tert-butoxide (NaOt-Bu) are common, but inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also widely used, particularly for sensitive substrates.[12]
-
Solvent : Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst decomposition.
The Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation that has been significantly improved with modern ligand development.[7] It often requires higher temperatures than the Buchwald-Hartwig reaction but offers complementary regioselectivity, frequently favoring arylation of the endocyclic pyridine nitrogen (N1) in 2-aminobenzimidazole systems, a principle that can be extended to 2-aminopyridines.
Proposed Mechanism: The mechanism is less definitively established than for the Buchwald-Hartwig reaction but is thought to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution. A plausible pathway involves the formation of a copper(I) amidate, which then reacts with the aryl halide.[7][13]
-
Ligand Exchange : The amine substrate displaces a ligand on the Cu(I) complex.
-
Deprotonation : A base deprotonates the coordinated amine to form a copper(I) amidate.
-
Oxidative Addition/Metathesis : The aryl halide reacts with the copper amidate, leading to the formation of the C-N bond and a Cu(I) halide.
Figure 2: A proposed catalytic cycle for the Ullmann condensation.
Key Experimental Components:
-
Copper Source : Copper(I) iodide (CuI) is the most common and effective catalyst. CuO nanoparticles have also been reported as active catalysts.[14][15]
-
Ligands : Ligand choice is critical for solubilizing the copper salt and accelerating the reaction. Simple, inexpensive ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine, or L-proline are often effective.
-
Base : A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.
-
Solvent : High-boiling polar aprotic solvents like DMSO, DMF, or NMP are required to facilitate the reaction, which often runs at temperatures exceeding 110 °C.[7][15] Microwave irradiation can also be used to accelerate the reaction.[16]
Part II: Experimental Protocols & Data
The following protocols provide detailed, step-by-step procedures for the selective N-arylation of 2-aminopyridine derivatives.
Protocol 1: Palladium-Catalyzed N-Arylation of the Exocyclic Amino Group
This protocol is optimized for the selective coupling of an aryl bromide with the primary amino group of a 2-aminopyridine derivative using a Pd/Xantphos catalyst system.[11][12]
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) |
| 2-Aminopyridine derivative | Substrate | 1.0 mmol, 1.0 equiv. |
| Aryl Bromide | Coupling Partner | 1.2 mmol, 1.2 equiv. |
| Pd₂(dba)₃ | Palladium Precursor | 0.025 mmol, 2.5 mol% |
| Xantphos | Ligand | 0.06 mmol, 6.0 mol% |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 mmol, 2.0 equiv. |
| Anhydrous Toluene | Solvent | 5 - 10 mL |
| Schlenk flask / Reaction tube | Reaction Vessel | - |
| Nitrogen/Argon line | Inert Atmosphere | - |
Step-by-Step Methodology
-
Vessel Preparation : Add the 2-aminopyridine derivative (1.0 mmol), aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.06 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.
-
Solvent Addition : Add anhydrous toluene (5-10 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction : Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-2-aminopyridine product.
Figure 3: Experimental workflow for the Pd-catalyzed N-arylation.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is designed for the coupling of an aryl iodide with an aminopyridine, potentially favoring reaction at the endocyclic nitrogen under certain conditions.[15]
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) |
| 2-Aminopyridine derivative | Substrate | 1.0 mmol, 1.0 equiv. |
| Aryl Iodide | Coupling Partner | 1.1 mmol, 1.1 equiv. |
| Copper(I) Iodide (CuI) | Catalyst | 0.1 mmol, 10 mol% |
| L-Proline | Ligand | 0.2 mmol, 20 mol% |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 mmol, 2.0 equiv. |
| Anhydrous DMSO | Solvent | 3 - 5 mL |
| Reaction Vial with Screw Cap | Reaction Vessel | - |
Step-by-Step Methodology
-
Vessel Preparation : To a dry reaction vial, add the 2-aminopyridine derivative (1.0 mmol), aryl iodide (1.1 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition : Add anhydrous DMSO (3-5 mL) to the vial and seal the cap tightly.
-
Reaction : Place the vial in a preheated oil bath or heating block at 110-120 °C and stir for 24-48 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with water (3 x 15 mL) to remove residual DMSO, followed by a brine wash (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Part III: Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd precursor not reduced or Cu oxidized).2. Insufficiently inert atmosphere (O₂ present).3. Impure reagents or solvent.4. Incorrect base strength for the substrate. | 1. Use fresh, high-purity catalyst and ligands.2. Ensure thorough evacuation/backfilling cycles.3. Use freshly distilled/anhydrous solvents.4. Screen different bases (e.g., switch from Cs₂CO₃ to NaOt-Bu). |
| Poor Regioselectivity | 1. The chosen catalyst system does not sufficiently differentiate between the N-nucleophiles. | 1. To favor exocyclic N-arylation, use a Pd-catalyst with a bulky, chelating phosphine ligand (e.g., Xantphos).2. To favor endocyclic N-arylation, switch to a Cu-catalyzed Ullmann system. |
| Side Product Formation | 1. Hydrodehalogenation of the aryl halide.2. Homocoupling of the aryl halide. | 1. Ensure the base is not excessively strong or the temperature too high. Ensure a sufficient amount of the amine nucleophile is present.2. Lower the catalyst loading or reaction temperature. |
| Difficulty with Volatile Amines | 1. Low-boiling point amine evaporates from the reaction mixture at elevated temperatures. | 1. Perform the reaction in a sealed tube or pressure vessel to contain the volatile amine.[4][17] |
Conclusion
The N-arylation of 2-aminopyridine derivatives is a powerful transformation for accessing molecules of high value in pharmaceutical and materials research. While challenges in regioselectivity and catalyst inhibition exist, they can be effectively overcome through the rational selection of a catalytic system. The Palladium-catalyzed Buchwald-Hartwig amination, particularly with chelating phosphine ligands, remains the method of choice for selectively targeting the exocyclic amino group. In contrast, the Copper-catalyzed Ullmann condensation provides a complementary approach that can be leveraged to achieve different selectivities. By understanding the mechanistic principles and carefully controlling the experimental parameters as detailed in this guide, researchers can confidently and efficiently synthesize a wide array of N-arylated 2-aminopyridine derivatives.
References
-
Cheng, B., Wei, J., Zu, B., Zhao, J., Wang, T., Duan, X., Wang, R., Li, Y., & Zhai, H. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410–9417. [Link]
- (Reference 2 is a duplic
-
Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53. [Link]
-
C-H, Li. (n.d.). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. [Link]
- (Reference 6 is a duplic
-
Ahmad, S., & Ali, F. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
- (Reference 8 is a duplicate of 3 on ResearchG
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- (Reference 10 is a duplic
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 14(11), 4572–4583. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Li, J. J., & Johnson, D. S. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Gherasim, C., & Tiritiris, I. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(18), 5678. [Link]
-
Das, S., Babu, N. K., Mazire, P., Roy, A., & Sharma, D. K. (2018). Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. [Link]
-
Li, J. J., & Johnson, D. S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross-Coupling Reaction. [Link]
-
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]
- (Reference 19 is not directly cited in the text but supports the general context of ligand effects in Pd-c
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
-
Pellón, R. F., Martín, A., Docampo, M. L., & Mesa, M. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. [Link]
-
Tigo, A. T., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364–10367. [Link]
- (Reference 23 is not directly cited in the text but provides context on amine synthesis.)
-
Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- (Reference 26 is not directly cited in the text but provides context on copper-catalyzed aryl
-
Movassaghi, M., & Hill, M. D. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]
- (Reference 28 is not directly cited in the text but provides context on challenges in aminopyridine synthesis.)
-
Van der Vlag, R. A., McDonald, A. R., & de Vries, J. G. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(26), 3469-3471. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- (Reference 31 is not directly cited in the text but provides a general review of N-aryl amine synthesis.)
- (Reference 32 is not directly cited in the text but provides context on cross-coupling reactions.)
- (Reference 33 is a duplic
-
Jones, G. O., Ke, Z., Hsieh, J. C., & Buchwald, S. L. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. The Journal of Organic Chemistry, 73(19), 7409–7415. [Link]
- (Reference 35 is not directly cited in the text but provides context on pyridine functionaliz
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Application Notes and Protocols for 5-Chloro-2-cyclohexylamino-3-fluoropyridine in Agrochemical Synthesis
Introduction: The Strategic Design of Halogenated Aminopyridines in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of novel agrochemicals due to its versatile chemical reactivity and its presence in numerous biologically active molecules. The strategic incorporation of halogens and substituted amino groups onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-site binding affinity. This, in turn, directly influences its efficacy and spectrum of activity as a potential fungicide or herbicide.
This guide focuses on the synthetic application and potential agrochemical utility of 5-Chloro-2-cyclohexylamino-3-fluoropyridine , a compound embodying key structural motifs for biological activity. The presence of a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a cyclohexylamino group at the 2-position suggests a molecule designed for high potency and selectivity. While this specific molecule is not yet a widely commercialized agrochemical, its structural components are found in various patented and researched active ingredients. These application notes will, therefore, provide a comprehensive framework for its synthesis and evaluation in an agrochemical research and development context, drawing upon established principles of structure-activity relationships (SAR) and synthetic methodologies for related compounds.[1][2][3][4]
The rationale for investigating this particular substitution pattern is grounded in the known contributions of each component:
-
Pyridine Core: A bio-isostere for many natural heterocycles, offering a balance of stability and reactivity.
-
2-Amino Group (as Cyclohexylamino): The amino group at the 2-position is a common feature in many fungicides and herbicides, often involved in hydrogen bonding interactions with the target enzyme. The bulky, lipophilic cyclohexyl group can enhance membrane permeability and metabolic stability.
-
3-Fluoro Group: The introduction of fluorine can significantly alter the electronic properties of the pyridine ring, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
-
5-Chloro Group: The chlorine atom further modulates the electronic landscape of the molecule and can contribute to its overall lipophilicity and binding characteristics.
This document will provide detailed protocols for the synthesis of this compound and its subsequent evaluation for potential fungicidal activity, a plausible application based on the bioactivity of structurally related aminopyridine derivatives.[1][2][5][6]
PART 1: Synthesis of this compound
The synthesis of the target compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the amination of activated halogenated pyridines. In this proposed pathway, a suitable di-halogenated fluoropyridine precursor is reacted with cyclohexylamine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 2,5-Dichloro-3-fluoropyridine | 823-62-1 | 167.98 | 1.68 g (10.0 mmol) | (e.g., Sigma-Aldrich) |
| Cyclohexylamine | 108-91-8 | 99.17 | 1.20 g (12.1 mmol) | (e.g., Sigma-Aldrich) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.76 g (20.0 mmol) | (e.g., Fisher Scientific) |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 20 mL | (e.g., Sigma-Aldrich) |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | (e.g., Fisher Scientific) |
| Brine (saturated NaCl solution) | N/A | N/A | As needed | Laboratory prepared |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | (e.g., Fisher Scientific) |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-3-fluoropyridine (1.68 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous DMSO (20 mL).
-
Addition of Amine: With stirring, add cyclohexylamine (1.20 g, 12.1 mmol) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Expected Outcome:
The product is expected to be a solid or a viscous oil. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
PART 2: Application in Fungicide Discovery - A Hypothetical Protocol
Based on the fungicidal activity of related aminopyridine and cyclohexylamine-containing compounds, this compound is a promising candidate for evaluation as a fungicide.[1][2][6] The following protocol describes an in vitro assay to determine its efficacy against common plant pathogenic fungi.
Protocol: In Vitro Mycelial Growth Inhibition Assay
This assay will determine the concentration of the test compound required to inhibit the growth of fungal mycelia.
Materials:
-
Test Compound: this compound, dissolved in acetone or DMSO to create a stock solution (e.g., 10,000 ppm).
-
Fungal Strains: Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).
-
Growth Medium: Potato Dextrose Agar (PDA).
-
Positive Control: A commercial fungicide with a known mode of action (e.g., boscalid, pyrimethanil).
-
Negative Control: Solvent (acetone or DMSO) without the test compound.
-
Sterile Petri Dishes (90 mm)
-
Sterile Cork Borer (5 mm diameter)
Workflow for Mycelial Growth Inhibition Assay
Caption: Logical flow for exploring the structure-activity relationships.
Conclusion and Future Directions
This compound represents a synthetically accessible and promising scaffold for the development of new agrochemicals. The protocols provided herein offer a robust starting point for its synthesis and biological evaluation. Further research should focus on the optimization of the synthetic route for scalability and the expansion of biological testing to a wider range of fungal pathogens and weed species. A thorough investigation of its mode of action and toxicological profile will be critical for its potential development as a commercial agrochemical product. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists in the field of drug and pesticide discovery to explore the potential of this and related halogenated aminopyridine derivatives.
References
- Wang, M., Qu, S., Ji, M., Qi, Z., & Li, X. (n.d.). Synthesis and fungicidal activity of 2-pyridinecarboxamide cyclohexylsulfonamides. Journal of Agricultural and Food Chemistry.
-
Li, J., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. Available at: [Link]
- Ahmadi, S. J., et al. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. E-Journal of Chemistry.
-
Li, J., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. Available at: [Link]
-
Hofmann, J., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]
-
Wang, R., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]
-
Qi, Z., et al. (2019). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Molecules. Available at: [Link]
-
Wang, R., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed. Available at: [Link]
Sources
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- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 5-Chloro-2-cyclohexylamino-3-fluoropyridine
Abstract
This document provides a comprehensive guide for the application of 5-Chloro-2-cyclohexylamino-3-fluoropyridine in high-throughput screening (HTS) campaigns. As a novel small molecule with potential biological activity, a systematic screening approach is essential to elucidate its mechanism of action and identify potential therapeutic applications. This guide offers detailed protocols for both biochemical and cell-based assays, designed to be adaptable for the characterization of this and other previously uncharacterized compounds. The protocols are presented with a focus on scientific integrity, providing the rationale behind experimental choices and incorporating robust quality control measures.
Introduction: Unveiling the Potential of this compound
This compound is a synthetic organic compound with a molecular structure suggestive of potential biological activity. The pyridine core is a common scaffold in medicinal chemistry, and the chloro, fluoro, and cyclohexylamino substituents can influence its physicochemical properties and target interactions. While the specific biological target of this compound is currently unknown, related substituted pyridine molecules have shown activity as kinase inhibitors and modulators of protein-protein interactions.
High-throughput screening (HTS) is a powerful methodology to rapidly assess the biological activity of large numbers of compounds.[1] By employing automated and miniaturized assays, HTS allows for the efficient identification of "hits"—compounds that exhibit a desired effect on a biological target or pathway.[2] This application note will outline a strategic HTS workflow to characterize this compound, starting with broad, target-agnostic assays and progressing to more specific, target-focused investigations.
The following sections will detail protocols for two primary HTS approaches:
-
Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) to directly measure the effect of the compound on a specific molecular interaction or enzymatic activity.[3]
-
Cell-Based Assays: These assays employ living cells to assess the compound's effect on cellular processes, providing a more physiologically relevant context.[4]
Getting Started: Compound Management and Quality Control
Prior to initiating any screening campaign, it is crucial to ensure the quality and proper handling of the test compound.
2.1. Compound Solubility and Stability Testing
-
Objective: To determine the optimal solvent and concentration range for this compound to prevent precipitation and degradation during the assay.
-
Protocol:
-
Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in a range of aqueous buffers relevant to the planned assays (e.g., PBS, Tris-HCl).
-
Visually inspect for precipitation immediately and after incubation at room temperature and 37°C for various time points.
-
Use techniques like nephelometry or light scattering for a more quantitative assessment of solubility.
-
Assess compound stability by analytical methods such as HPLC-MS to check for degradation products over time.
-
2.2. Stock Solution Preparation and Plating
-
Objective: To prepare assay-ready plates containing the compound at various concentrations.
-
Protocol:
-
Based on solubility data, prepare a master stock solution in 100% DMSO.
-
Use an automated liquid handler to perform serial dilutions and dispense the compound into 384- or 1536-well microplates.
-
Include appropriate controls on each plate:
-
Negative Controls: Wells containing only DMSO (vehicle).
-
Positive Controls: Wells containing a known inhibitor or activator of the target (if known).
-
-
Seal and store the plates under appropriate conditions (typically -20°C or -80°C) until use.
-
HTS Campaign Strategy: A Tiered Approach
A logical and efficient HTS campaign follows a tiered workflow to identify and validate hits.
Caption: A typical HTS workflow from primary screening to hit validation.
Biochemical HTS Assays: Probing Molecular Interactions
Biochemical assays are ideal for the initial characterization of a compound's activity against a purified target.[3] Given the structural motifs of this compound, a kinase inhibition assay is a logical starting point.
4.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Principle: TR-FRET is a robust technology for studying molecular interactions, such as an inhibitor binding to a kinase.[5] It combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET). A lanthanide donor fluorophore on one molecule transfers energy to an acceptor fluorophore on a second molecule when they are in close proximity.[6] The long-lived fluorescence of the donor allows for a time-gated detection, minimizing background fluorescence and increasing the signal-to-noise ratio.[1]
-
Application: To identify if this compound inhibits the activity of a specific kinase.
Protocol: TR-FRET Kinase Activity Assay
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., a biotinylated peptide) and ATP in kinase buffer.
-
Prepare the detection mix containing a europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor).
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the compound solution (or DMSO control) into the assay plate.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the TR-FRET detection mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data to the high (no inhibition) and low (maximum inhibition) controls.
-
Calculate the percent inhibition for each compound concentration.
-
For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Recommendation |
| Plate Type | Low-volume, 384-well, non-binding surface, black |
| Final Assay Volume | 20-25 µL |
| Compound Concentration | 10 µM for primary screen; 10-point, 3-fold serial dilution for dose-response |
| Kinase Concentration | Determined by titration to be in the linear range of the assay |
| ATP Concentration | Typically at the Kₘ value for ATP |
| Substrate Concentration | Typically at the Kₘ value for the substrate |
Cell-Based HTS Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for understanding a compound's effects on cellular pathways and for assessing its cell permeability and potential cytotoxicity.[4]
5.1. Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay measures the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[7] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[8]
-
Application: To determine the cytotoxicity of this compound. This is a critical counter-screen to ensure that any observed activity in other cell-based assays is not simply due to cell death.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Seed cells in a 384-well, white, clear-bottom plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Add the compound at various concentrations to the cells.
-
Include vehicle (DMSO) and a known cytotoxic compound as controls.
-
Incubate for a period relevant to the primary cell-based assay (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the compound concentration and fit to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
-
5.2. NanoBRET™ Assay for Protein-Protein Interactions
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a technology used to measure protein-protein interactions (PPIs) in living cells.[11] The NanoBRET™ system uses a bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® protein as the acceptor.[12] When the two fusion proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal.[13]
-
Application: To identify if this compound can disrupt a specific protein-protein interaction within a cellular context.
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- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
Derivatization of 5-Chloro-2-cyclohexylamino-3-fluoropyridine for SAR studies
Application Note & Protocol Guide
Topic: Strategic Derivatization of 5-Chloro-2-cyclohexylamino-3-fluoropyridine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, serving as the core of numerous approved pharmaceuticals.[1] Its value lies in its capacity for specific hydrogen bond interactions and its role as a versatile synthetic platform.[1] This guide focuses on a specific, highly functionalized core: This compound .
This starting material is strategically designed for elaborate derivatization:
-
2-Cyclohexylamino Group: This bulky, lipophilic group can occupy hydrophobic pockets in a target protein, while the secondary amine provides a crucial hydrogen bond donor.
-
3-Fluoro Group: The introduction of fluorine can significantly alter the physicochemical properties of a molecule.[2][3] It can lower the pKa of the pyridine nitrogen, enhance metabolic stability by blocking potential sites of oxidation, and form unique non-covalent interactions (e.g., hydrogen bonds, halogen bonds) with protein residues.
-
5-Chloro Group: This is the primary reactive handle for diversification. Its position on the pyridine ring makes it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse substituents.[4][5]
The objective of this document is to provide a detailed, rationale-driven guide for the systematic chemical modification of this scaffold to enable comprehensive Structure-Activity Relationship (SAR) studies.
Global Derivatization Strategy
A successful SAR campaign requires a logical and efficient exploration of chemical space. For the this compound core, derivatization efforts should be prioritized based on synthetic accessibility and the potential for significant impact on biological activity. The primary focus will be on the C5 position, followed by potential modifications at the C2-amine.
The following workflow illustrates the strategic approach to building a focused library of compounds for SAR exploration.
Sources
Scale-up synthesis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
An Application Note and In-Depth Protocol for the Scale-Up Synthesis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
Abstract
This compound is a substituted aminopyridine, a class of compounds recognized for its utility as a key building block in the development of novel pharmaceutical and agrochemical agents.[1] This document provides a comprehensive guide for the multi-kilogram scale synthesis of this target molecule. The described protocol is centered on a robust and scalable Nucleophilic Aromatic Substitution (SNAr) reaction. We detail a complete operational workflow, from the selection and justification of starting materials to in-process controls, final product isolation, and critical safety considerations. This guide is intended for researchers, process chemists, and drug development professionals tasked with the efficient and safe large-scale production of complex chemical intermediates.
Strategic Approach and Mechanistic Rationale
The selected synthetic strategy involves the reaction of a highly activated dihalogenated pyridine intermediate, 5-Chloro-2,3-difluoropyridine, with cyclohexylamine. This approach is predicated on the well-established principles of Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocyclic systems.[2][3]
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target compound.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of electron-withdrawing halogen substituents. The reaction exhibits high regioselectivity due to the differential activation of the C-2 and C-3 positions. The fluorine atom at the C-2 position is preferentially substituted for two primary reasons:
-
Inductive and Mesomeric Effects: The C-2 position is para to the ring nitrogen, which provides powerful resonance stabilization for the negatively charged Meisenheimer-like intermediate formed during the nucleophilic attack.[3] This stabilization is not available for an attack at the C-3 position.
-
Leaving Group Ability: Fluorine, while a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly activates the carbon atom for attack.
While many SNAr reactions are presumed to proceed via a two-step mechanism involving a discrete Meisenheimer complex, recent evidence suggests that some of these transformations, particularly on heterocyclic systems, may proceed through a concerted mechanism.[2] Regardless of the precise mechanism, the energetic favorability of the C-2 substitution pathway ensures the formation of the desired product with high purity.
Overall Process Workflow
The scale-up synthesis is designed as a batch process within a controlled reactor system. The workflow emphasizes safety, efficiency, and reproducibility.
Caption: Step-by-step process workflow for the scale-up synthesis.
Materials, Reagents, and Equipment
Reagent & Material Properties
| Compound Name | Role | CAS No. | Mol. Weight ( g/mol ) | Equivalents | Quantity (kg) |
| 5-Chloro-2,3-difluoropyridine | Starting Material | 89402-43-7 | 149.53 | 1.0 | 10.0 |
| Cyclohexylamine | Nucleophile | 108-91-8 | 99.17 | 1.1 | 7.3 |
| Potassium Carbonate (K₂CO₃) | Base (HCl Scavenger) | 584-08-7 | 138.21 | 1.5 | 13.9 |
| Acetonitrile (ACN) | Solvent | 75-05-8 | 41.05 | - | 100 L |
| Water (H₂O) | Quenching Agent | 7732-18-5 | 18.02 | - | 100 L |
| Ethyl Acetate | Extraction Solvent | 141-78-6 | 88.11 | - | 50 L |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Drying Agent | 7757-82-6 | 142.04 | - | 5.0 |
| Isopropanol (IPA) | Recrystallization | 67-63-0 | 60.10 | - | As needed |
| n-Heptane | Recrystallization | 142-82-5 | 100.21 | - | As needed |
Recommended Equipment
-
250 L Glass-Lined Reactor with overhead stirrer, temperature control unit (heating/cooling), reflux condenser, and nitrogen inlet/outlet.
-
20 L Addition Funnel or Dosing Pump.
-
50 L Filter-Dryer or Centrifuge and Vacuum Oven.
-
Appropriate Personal Protective Equipment (PPE): Chemical resistant gloves, safety glasses with side shields, face shield, and a lab coat. Work should be conducted in a well-ventilated area or fume hood.[4]
Detailed Scale-Up Synthesis Protocol
CAUTION: This procedure must be carried out by trained personnel in a facility designed for handling chemical reactions on a large scale. A thorough risk assessment should be performed prior to commencement.
Step 1: Reactor Preparation and Charging
-
Ensure the 250 L reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charge the reactor with Acetonitrile (100 L).
-
Add Potassium Carbonate (13.9 kg) to the solvent with moderate agitation.
-
Charge the 5-Chloro-2,3-difluoropyridine (10.0 kg) into the reactor. Stir the resulting slurry for 15 minutes at ambient temperature (20-25 °C).
Rationale: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which is ideal for SNAr reactions, and its suitable boiling point for reaction control. Anhydrous potassium carbonate is a cost-effective and easily handled base used to neutralize the hydrofluoric acid (HF) generated in situ during the reaction, preventing side reactions and corrosion.[5]
Step 2: Reaction Execution
-
Heat the reactor contents to an internal temperature of 65-70 °C.
-
Once the temperature is stable, begin the slow, dropwise addition of Cyclohexylamine (7.3 kg) over a period of 2-3 hours.
-
Critical Control Point: Monitor the internal temperature closely. The reaction is exothermic. Maintain the temperature below 75 °C by adjusting the addition rate or using the reactor's cooling system.
-
-
After the addition is complete, maintain the reaction mixture at 65-70 °C for an additional 4-6 hours.
Step 3: In-Process Control (IPC) and Reaction Completion
-
After 4 hours of stirring, take a sample from the reaction mixture for HPLC analysis.
-
Analyze the sample to determine the ratio of starting material to product.
-
The reaction is considered complete when the area percent of the starting material (5-Chloro-2,3-difluoropyridine) is less than 1.0%. If not complete, extend the reaction time by 1-2 hours and re-analyze.
Rationale: Strict IPC is the cornerstone of a self-validating and reproducible process. It prevents the processing of incomplete batches, which can lead to significant purification challenges and yield loss.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, cool the reactor contents to 20-25 °C.
-
Slowly add Water (100 L) to the reactor over 30 minutes to quench the reaction and dissolve inorganic salts.
-
Stop the agitation and allow the phases to separate for 30 minutes.
-
Drain the lower aqueous phase.
-
Add Ethyl Acetate (50 L) to the reactor, stir for 15 minutes, and repeat the phase separation, collecting the upper organic layer.
-
Combine the organic layers and charge them back to the clean reactor.
-
Add anhydrous Sodium Sulfate (5.0 kg), and stir for 1 hour to dry the organic phase.
-
Filter the mixture to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product as an oil or semi-solid.
Step 5: Purification by Recrystallization
-
To the crude product, add a minimal amount of a hot solvent mixture (e.g., 1:5 Isopropanol/n-Heptane).
-
Heat gently with stirring until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2-4 hours to induce crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with a small amount of cold n-Heptane.
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected Yield: 12-14 kg (75-85% yield). Expected Purity: >98.5% (by HPLC).
Safety and Hazard Management
All operations should be performed in accordance with established safety protocols.[6]
| Substance | Hazards | Handling Precautions |
| 5-Chloro-2,3-difluoropyridine | Flammable liquid, Harmful if swallowed.[7] | Keep away from ignition sources. Avoid ingestion and inhalation. Wear appropriate PPE. |
| Cyclohexylamine | Flammable liquid, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage. | Handle in a well-ventilated area. Use corrosion-resistant equipment. Wear full PPE, including face shield and vapor respirator. |
| Acetonitrile | Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes serious eye irritation. | Keep away from heat and open flames. Ground equipment to prevent static discharge. |
| Potassium Carbonate | Causes serious eye irritation. | Avoid creating dust. Wear eye protection. |
Troubleshooting
| Problem | Potential Cause | Corrective Action |
| Incomplete Reaction | Insufficient reaction time or temperature. Moisture in the reaction. | Extend reaction time at 70 °C. Ensure all reagents and solvents are anhydrous. |
| Low Yield | Inefficient extraction or product loss during work-up. Side reactions due to temperature overshoot. | Perform a second extraction of the aqueous layer. Ensure strict temperature control during amine addition. |
| Product Fails Purity Spec | Incomplete reaction. Inefficient purification. | Re-run the recrystallization step. Consider an alternative solvent system or a silica gel plug filtration for the crude material. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By leveraging a regioselective SNAr reaction and implementing strict in-process controls, this process is capable of consistently delivering a high-quality product in high yield. The detailed attention to reaction parameters, work-up procedures, and safety considerations makes this guide a valuable asset for any organization involved in the large-scale manufacturing of specialty chemical intermediates.
References
-
Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 843-854. [Link]
- Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
SciELO. (2013). A simple synthesis of aminopyridines: use of amides as amine source. [Link]
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National Institutes of Health (NIH). (2011). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. [Link]
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WIPO Patentscope. WO/1998/050362 PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)PYRIDINE. [Link]
- Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
National Institutes of Health (NIH). (2019). Concerted Nucleophilic Aromatic Substitutions. [Link]
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National Institutes of Health (NIH). (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. [Link]
- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
Organic Syntheses. PREPARATION OF 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE AND 4-(4-METHOXYPHENYL)-2-PHENYLQUINOLINE. [Link]
-
ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
Welcome to the technical support center for the synthesis of 5-Chloro-2-cyclohexylamino-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address common challenges that can lead to low yields and provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to support your experimental success.
Introduction to the Synthesis
The synthesis of this compound is a vital process for the creation of advanced pharmaceutical intermediates. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where cyclohexylamine displaces a halide at the C2 position of a dihalo-3-fluoropyridine precursor, most commonly 2,5-dichloro-3-fluoropyridine or 2,3-difluoro-5-chloropyridine. The pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, facilitating the substitution.[1][2] However, achieving high yields can be challenging due to factors such as steric hindrance from the bulky cyclohexyl group, competing side reactions, and suboptimal reaction conditions.
This guide provides a structured approach to identifying and resolving these common issues.
Troubleshooting Guide: Low Yields and Side Reactions
Question 1: Why is my yield of this compound unexpectedly low?
Low yields in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Cause 1: Inefficient Nucleophilic Attack due to Steric Hindrance
The bulky nature of cyclohexylamine can sterically hinder its approach to the electrophilic carbon center on the pyridine ring, slowing down the rate of the desired SNAr reaction.[3]
-
Explanation of Causality: The SNAr reaction proceeds through a Meisenheimer complex, a negatively charged intermediate.[4] The formation of this intermediate is the rate-determining step.[1] A bulky nucleophile like cyclohexylamine increases the activation energy for the formation of this complex, thus reducing the reaction rate and overall yield.[3]
-
Recommended Solutions:
-
Increase Reaction Temperature: Elevating the temperature provides the necessary energy to overcome the steric barrier. Reactions involving bulky amines on pyridine rings often require heating.[5] A temperature screen from 80 °C to 140 °C is recommended.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to compensate for the slower reaction rate. Monitor the reaction progress by TLC or LC-MS.
-
Use a More Activating Leaving Group: If starting from a dichloropyridine, consider a substrate with a better leaving group at the C2 position. Fluorine is an excellent leaving group in SNAr reactions on pyridines.[6] Starting with 2,3-difluoro-5-chloropyridine will likely lead to a more efficient reaction at the C2 position.
-
Potential Cause 2: Suboptimal Base and Solvent System
The choice of base and solvent is critical in SNAr reactions involving amines. The base deprotonates the amine, increasing its nucleophilicity, and neutralizes the acid formed during the reaction. The solvent influences the solubility of reactants and the stability of the intermediates.[7][8]
-
Explanation of Causality: An inappropriate base may not be strong enough to deprotonate the amine effectively, or it could be too sterically hindered itself. A solvent that does not adequately solvate the Meisenheimer complex can destabilize this key intermediate and slow the reaction.[7] Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate.[9]
-
Recommended Solutions:
-
Base Optimization: Employ a strong, non-nucleophilic base. Common choices include K2CO3, Cs2CO3, or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[9] For sterically hindered reactions, a stronger base like sodium tert-butoxide (NaOtBu) might be necessary.
-
Solvent Screening: If yield is low in a particular solvent, screen other polar aprotic solvents. A comparison of common solvents is provided in the table below.
-
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | General Remarks |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent solvent for SNAr, but can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | 47.2 | 189 | Highly polar, can significantly accelerate SNAr, but workup can be challenging. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Good alternative to DMF, with a higher boiling point. |
| Dioxane | 2.2 | 101 | Less polar, but can be effective, especially with a co-solvent like water in some cases. |
| Toluene | 2.4 | 111 | Non-polar, generally used for reactions requiring higher temperatures and anhydrous conditions. |
Potential Cause 3: Competing Side Reactions
The presence of multiple reactive sites on the starting material can lead to the formation of undesired regioisomers or di-substituted products.
-
Explanation of Causality: In a starting material like 2,5-dichloro-3-fluoropyridine, nucleophilic attack can potentially occur at both the C2 and C5 positions. While the C2 position is generally more activated by the ring nitrogen,[1][2] reaction at the C5 position can occur, especially under harsh conditions. Furthermore, if the product, this compound, is not efficiently removed from the reaction mixture, it could potentially undergo further substitution, although this is less likely.
-
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of cyclohexylamine (1.1-1.5 equivalents) to ensure complete consumption of the starting material without promoting di-substitution.
-
Optimize Temperature: High temperatures can sometimes lead to a loss of regioselectivity. If a mixture of isomers is observed, consider running the reaction at a lower temperature for a longer period.
-
Choice of Starting Material: The use of 2,3-difluoro-5-chloropyridine as the starting material can enhance the selectivity for substitution at the C2 position, as fluoride is a much better leaving group than chloride in SNAr on pyridines. A patent for the synthesis of the related 2-amino-3-fluoro-5-chloropyridine utilizes this starting material with ammonia.[10]
-
FAQs: Synthesis of this compound
Q1: What is the expected regioselectivity when using 2,5-dichloro-3-fluoropyridine as a starting material?
The nucleophilic attack is expected to occur preferentially at the C2 position. The pyridine nitrogen strongly activates the ortho (C2) and para (C4) positions to nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[1][2] The C5 position is meta to the nitrogen and is therefore less activated.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q3: What are the best practices for the purification of the final product?
The crude product can typically be purified by flash column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is usually effective. After purification, the product's identity and purity should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. In some cases, recrystallization can be an effective final purification step.
Q4: Are there any safety precautions I should be aware of?
Yes. Dihalopyridines can be irritating and harmful. Cyclohexylamine is corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and observations.
Materials:
-
2,3-difluoro-5-chloropyridine (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-5-chloropyridine and potassium carbonate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Add cyclohexylamine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Mechanism
Caption: A logical workflow for troubleshooting low yield.
References
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Nudelman, N. S., & Palleros, D. (1985). Theoretical calculations of chemical interactions. Part 4. Aromatic nucleophilic substitutions and SN2 reactions of 4- and 6-substituted 2-nitroanisoles. Perkin Transactions 2, (1), 1277-1282. Available at: [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
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Ross, C. H., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(7), 1730-1749. Available at: [Link]
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Ghavami, R., & Zahedi, M. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 4(104), 59976-59987. Available at: [Link]
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Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Available at: [Link]
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Al-Zaydi, K. M. (2006). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Molecules, 11(8), 633-639. Available at: [Link]
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de Andrade, J. B., et al. (2017). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the Brazilian Chemical Society, 28(8), 1457-1464. Available at: [Link]
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ACS Green Chemistry Institute. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available at: [Link]
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Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3954-3960. Available at: [Link]
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Colby, D. A., et al. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(3), 904-905. Available at: [Link]
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van der Pijl, F., et al. (2016). A General and Efficient 2-Amination of Pyridines and Quinolines. Angewandte Chemie International Edition, 55(44), 13804-13808. Available at: [Link]
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Crampton, M. R., & Emokpae, T. A. (2007). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of Physical Organic Chemistry, 20(10), 823-831. Available at: [Link]
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Nudelman, N. S., & Socolsky, C. (1986). Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. The Journal of Organic Chemistry, 51(1), 4-9. Available at: [Link]
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Majek, M., et al. (2021). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications, 12(1), 3258. Available at: [Link]
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Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Zeitschrift für Naturforschung B, 66(1), 21-24. Available at: [Link]
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Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893049. Available at: [Link]
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Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(94), 14284-14287. Available at: [Link]
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Li, G., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2008(10), 578-580. Available at: [Link]
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Reddy, T. S., et al. (2015). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil and its characterization. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4738. Available at: [Link]
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Coman, M., & Niculescu-Duvaz, I. (2004). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 63(1), 123-134. Available at: [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
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Wu, J. I., & Singleton, D. A. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 10(7), 743-748. Available at: [Link]
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Grellepois, F., et al. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry–A European Journal, 26(48), 10931-10936. Available at: [Link]
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LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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Mamaghani, M., & Hossein Nia, R. (2017). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry, 54(1), 103-126. Available at: [Link]
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- 10. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium Catalysis for Coupling with Chloropyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize these crucial transformations. Chloropyridines are economically attractive starting materials, but their lower reactivity compared to bromo- or iodo-pyridines, coupled with the potential for catalyst inhibition by the pyridine nitrogen, presents unique hurdles. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
Issue 1: Low to No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with a 2-chloropyridine is showing very low or no conversion. What are the primary factors I should investigate?
A1: Low or no product formation when using chloropyridines is a frequent challenge, primarily due to the strength of the Carbon-Chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle difficult. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.
Initial Checks:
-
Catalyst System Integrity: The choice of palladium source and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.
-
Palladium Source: Ensure your palladium source is active. Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a more robust pre-catalyst, such as a palladacycle (e.g., G3 or G4 precatalysts), which can form the active Pd(0) species more cleanly.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to activate C-Cl bonds. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Josiphos families are designed to be sterically demanding and electron-donating, which promotes the formation of the active monoligated Pd(0) species and enhances the rate of oxidative addition. N-Heterocyclic carbenes (NHCs) are another powerful class of ligands for this purpose.
-
-
Base Selection: An ineffective or poorly soluble base is a common culprit for failed reactions. A strong base is often required to facilitate the transmetalation step. Common choices include K₃PO₄, Cs₂CO₃, and NaOtBu. The purity of the base is also critical; ensure it is anhydrous, as moisture can lead to side reactions like protodeboronation.
-
Reaction Conditions:
-
Temperature: Higher temperatures (typically 80-120 °C) are often needed to overcome the activation energy barrier for the C-Cl bond's oxidative addition.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Solvent Purity: Use dry, degassed solvents. Common solvents for these couplings include toluene, 1,4-dioxane, and THF.[1] The presence of water, unless intentionally used as a co-solvent in specific protocols, can interfere with the catalytic cycle and promote side reactions.
-
Q2: I'm attempting a Buchwald-Hartwig amination with a chloropyridine and observing no product. What are the key differences to consider compared to Suzuki coupling?
A2: The Buchwald-Hartwig amination of chloropyridines shares the challenge of a difficult oxidative addition step. However, there are specific considerations for this transformation:
-
Catalyst Inhibition by Amine: Both the pyridine nitrogen and the amine coupling partner are Lewis basic and can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[2]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions. If your substrate is sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.
-
Ligand Choice: Similar to Suzuki couplings, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating the C-Cl bond.
-
Ammonia Equivalents: If you are attempting to introduce a primary amine (-NH₂), using ammonia directly can be challenging due to its strong binding to palladium.[3] Consider using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis.[3]
Issue 2: Formation of Side Products
Q3: My reaction is producing significant amounts of side products, such as protodeboronation and homocoupling, in a Suzuki reaction. How can I minimize these?
A3: The formation of byproducts is a common issue that can often be mitigated by carefully tuning the reaction conditions.
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (often trace water) instead of the palladium complex.
-
Mitigation Strategies:
-
Use anhydrous conditions and high-purity, dry reagents and solvents.
-
Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of the free boronic acid.
-
The choice of base can influence the rate of protodeboronation.
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.
-
Mitigation Strategies:
-
Ensure a strictly inert atmosphere, as the presence of oxygen can exacerbate homocoupling.
-
A highly active catalyst system that promotes a faster cross-coupling rate can outcompete the homocoupling pathway.
-
Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.
-
-
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, leading to a reduced pyridine byproduct.
-
Mitigation Strategies:
-
This can occur when the reductive elimination of the desired product is slow. Optimizing the ligand to accelerate this step can be beneficial.
-
Ensure all reagents and solvents are scrupulously dried, as trace water can be a hydride source.
-
-
Issue 3: Regioselectivity with Dichloropyridines
Q4: How can I achieve regioselective coupling on a dichloropyridine, for example, 2,4-dichloropyridine?
A4: Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards oxidative addition than the one at the 4-position due to electronic effects from the nitrogen atom.[4] However, this selectivity can be influenced and even reversed.
-
Ligand-Controlled Selectivity: The steric properties of the ligand can play a crucial role in determining the site of reaction. Very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[4] This allows for the installation of various groups at the C4 position while retaining the C2 chloride for subsequent transformations.[4]
-
Temperature Effects: In some cases, lower reaction temperatures may favor reaction at the more sterically accessible position.
-
Buchwald-Hartwig Amination: For Buchwald-Hartwig amination, highly regioselective reactions at the C-2 position of 2,4-dichloropyridine can be achieved, providing a route to 4-chloro-N-phenylpyridin-2-amines.[5] Further amination at the C-4 position can then be accomplished under higher temperatures.[5]
Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki coupling of different chloropyridines to provide a comparative overview for catalyst selection.
| Chloropyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | |
| 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 94 | |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 88 | |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | K₃PO₄ | THF | RT | 75 (C4) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines using a Buchwald Ligand
This protocol is a general procedure adapted from methodologies developed for challenging heteroaryl chlorides.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane (or Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of Chloropyridines
Microwave irradiation can often lead to significantly shorter reaction times and improved yields.
Materials:
-
Substituted chloropyridine (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)
-
Base (e.g., Na₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, the workup and purification follow the same procedure as the conventional method.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in chloropyridine couplings.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
Welcome to the technical support center for the purification of 5-Chloro-2-cyclohexylamino-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a substituted aminopyridine with applications in medicinal chemistry and materials science. Its purification can be challenging due to the potential for isomeric impurities, residual starting materials, and byproducts. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities typically arise from the synthetic route. The synthesis of this compound likely involves the nucleophilic aromatic substitution (SNAr) of a di- or tri-substituted pyridine, such as 5-chloro-2,3-difluoropyridine, with cyclohexylamine. Potential impurities include:
-
Unreacted Starting Materials: Residual 5-chloro-2,3-difluoropyridine and excess cyclohexylamine.
-
Isomeric Byproducts: Depending on the precise synthetic conditions, formation of other regioisomers is possible, although the 2-position is generally the most activated for nucleophilic attack in 2,3-difluoropyridines.
-
Hydrolysis Products: If moisture is present in the reaction, hydrolysis of the fluoropyridine starting material can lead to the formation of corresponding hydroxypyridine derivatives.
-
Over-alkylation Products: In some cases, secondary reactions can lead to more complex mixtures.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for determining purity and identifying impurities.[1]
-
Gas Chromatography (GC): GC can be used if the compound and its impurities are thermally stable and volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural confirmation and can help in identifying and quantifying impurities.
-
Mass Spectrometry (MS): LC-MS or GC-MS is invaluable for identifying the molecular weights of unknown impurities.
Q3: What are the general solubility properties of this compound?
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Unreacted 5-chloro-2,3-difluoropyridine in the Purified Product
-
Problem: HPLC or GC analysis shows a peak corresponding to the starting material, 5-chloro-2,3-difluoropyridine.
-
Cause: Incomplete reaction or inefficient removal during workup and purification.
-
Solution:
-
Reaction Optimization: Ensure the reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time, temperature, or the equivalents of cyclohexylamine.
-
Purification Strategy:
-
Column Chromatography: 5-chloro-2,3-difluoropyridine is significantly less polar than the desired product. A well-optimized silica gel column chromatography with a gradient elution (e.g., from hexanes to a mixture of hexanes and ethyl acetate) should effectively separate the starting material.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure might be an option, though this is less common for this type of compound.
-
-
Issue 2: Persistent Contamination with Excess Cyclohexylamine
-
Problem: The purified product has a persistent odor of amine, and 1H NMR shows broad peaks characteristic of cyclohexylamine.
-
Cause: Cyclohexylamine is a basic and relatively high-boiling point liquid, making its complete removal by simple evaporation challenging.
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl or saturated NH4Cl solution). This will protonate the excess cyclohexylamine, forming a salt that is soluble in the aqueous phase. Be cautious, as the desired product also has basic nitrogens and may partition into the aqueous layer if the acid is too concentrated. A careful pH adjustment might be necessary.
-
Co-evaporation: Co-evaporation with a solvent like toluene can help to azeotropically remove residual cyclohexylamine.
-
Vacuum: Drying the product under high vacuum for an extended period can also help remove volatile impurities.
-
Issue 3: Difficulty in Separating Isomeric Byproducts
-
Problem: HPLC or NMR analysis indicates the presence of one or more isomers.
-
Cause: The reaction conditions may have allowed for nucleophilic attack at other positions on the pyridine ring.
-
Solution:
-
Reaction Selectivity: Re-evaluate the reaction conditions. Lowering the reaction temperature can sometimes improve regioselectivity.
-
Chromatographic Separation: Isomers often have very similar polarities, making their separation by standard column chromatography difficult.
-
Optimize Chromatography: A shallow gradient and a high-resolution silica gel are recommended. Experiment with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes, or systems containing a small amount of a tertiary amine like triethylamine to reduce peak tailing).
-
Preparative HPLC: If the isomers are inseparable by standard column chromatography, preparative reverse-phase HPLC is a powerful alternative for achieving high purity, albeit at a higher cost and lower throughput.
-
-
Recrystallization: If the product is a solid and one isomer is present in a much higher concentration, recrystallization can be an effective purification method. A systematic screening of different solvents and solvent mixtures is necessary to find suitable conditions.
-
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile. |
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying the crude product.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry powder. This dry-loading method generally provides better separation.
-
Column Packing: Pack a glass column with silica gel using a slurry of silica in a non-polar solvent like hexanes.
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
References
-
Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. (2024). ChemRxiv. [Link]
- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
PubMed. Analytical and Pharmacokinetic Studies With 5-chloro-2'-deoxycytidine. [Link]
Sources
Technical Support Center: Identifying Impurities in the Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity identification during their synthetic processes. As every synthetic route presents its unique set of challenges, this guide emphasizes the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of substituted pyridines. The question-and-answer format is intended to provide direct and actionable advice.
Q1: My reaction mixture is showing several unexpected spots on TLC, and the yield of my desired substituted pyridine is low. What are the likely culprits?
Low yields and multiple unexpected spots on a Thin Layer Chromatography (TLC) plate are common indicators of side reactions. In pyridine synthesis, several side reactions can occur, consuming starting materials and generating a complex mixture of byproducts.
Common Causes and Solutions:
-
Incomplete Oxidation: Many pyridine syntheses, such as the Hantzsch synthesis, initially produce a dihydropyridine intermediate that requires a subsequent oxidation step to yield the aromatic pyridine ring.[1] Incomplete oxidation is a frequent cause of low yields.
-
Troubleshooting: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common choices include nitric acid, potassium permanganate (KMnO4), or iodine in refluxing methanol. Careful optimization of the oxidant and reaction conditions is crucial to avoid over-oxidation or other side reactions.
-
-
Side Reactions: The specific byproducts will depend on your chosen synthetic route.
-
Hantzsch Synthesis: Incorrect order of reagent addition in unsymmetrical Hantzsch reactions can lead to the formation of undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization.
-
Over-alkylation: In reactions involving the alkylation of a pyridine ring, it can be challenging to achieve regioselectivity, often resulting in a mixture of isomers and over-alkylation products.[2][3] Historically, this has been managed by using pre-functionalized starting materials.[2][3] Modern approaches sometimes utilize blocking groups to direct alkylation to a specific position, such as C-4.[3]
-
Dimerization: Under certain oxidative conditions, dimerization of pyridine derivatives can occur, though this is often a minor byproduct. If oxidative dimerization is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
Hydrolysis: In syntheses involving nitrile groups, such as pyridine-3-carbonitriles, hydrolysis to the corresponding amide or carboxylic acid can be a significant side reaction, especially under aqueous acidic or basic conditions at elevated temperatures.
-
Q2: I've isolated my product, but the NMR spectrum shows broader peaks than expected and the mass spectrometry data indicates the presence of a compound with a mass 16 units higher than my target molecule. What could this impurity be?
The presence of a species with a mass increase of 16 amu is a strong indicator of N-oxide formation. The nitrogen atom in the pyridine ring is electron-rich and susceptible to oxidation, especially when using oxidizing agents like hydrogen peroxide or other peracids.[4][5]
Formation of Pyridine N-Oxides:
Pyridine N-oxides are common impurities that can form during the synthesis or even during workup and storage if exposed to oxidizing conditions.[6] They are versatile intermediates in their own right but are considered impurities if not the intended product.[7]
Identification and Removal:
-
Analytical Characterization: Pyridine N-oxides can be identified by mass spectrometry (M+16 peak) and NMR spectroscopy. The formation of the N-oxide can cause significant shifts in the proton and carbon NMR signals of the pyridine ring.
-
Deoxygenation: If you have inadvertently formed a pyridine N-oxide, it can often be converted back to the parent pyridine through a deoxygenation reaction.[8]
Q3: My final product appears pure by TLC, but upon standing, it develops a color and the purity decreases. What could be happening?
This observation suggests that your isolated product may be unstable or that trace impurities are catalyzing its decomposition.
Possible Causes and Solutions:
-
Residual Catalysts or Reagents: Trace amounts of acids, bases, or metal catalysts from the reaction or purification steps can lead to product degradation over time.
-
Troubleshooting: Ensure your purification protocol is robust. This may involve additional aqueous washes to remove acids or bases, or the use of specific chelating agents to remove residual metals. Recrystallization is often an effective final purification step.[9]
-
-
Air/Light Sensitivity: Some substituted pyridines can be sensitive to air (oxidation) or light.
-
Troubleshooting: Store your final product under an inert atmosphere (nitrogen or argon) and in an amber vial to protect it from light.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analytical techniques used to identify impurities in substituted pyridine synthesis.
Q4: What are the best analytical techniques for identifying and quantifying impurities in my substituted pyridine synthesis?
The choice of analytical technique depends on the nature of the expected impurities and the goals of your analysis. A combination of techniques often provides the most comprehensive picture of your sample's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10] It is particularly well-suited for detecting residual solvents, unreacted starting materials, and thermally stable byproducts. The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.[11]
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): HPLC is ideal for analyzing non-volatile and thermally labile compounds.[10] When coupled with a mass spectrometer, it becomes a highly sensitive and specific method for identifying and quantifying a wide range of impurities.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the main product and any impurities present in significant amounts. Quantitative NMR (qNMR) can be used for purity assessment.
Q5: How do I develop a robust HPLC method for analyzing my substituted pyridine product and its impurities?
Developing a good HPLC method requires careful consideration of the column, mobile phase, and detector.
Key Steps for HPLC Method Development:
-
Column Selection: For polar compounds like many pyridines, a reversed-phase column (e.g., C18) is a common starting point.[15] For very polar or hydrophilic pyridines, mixed-mode or HILIC columns might be more suitable to avoid the use of ion-pairing reagents that are incompatible with mass spectrometry.[16]
-
Mobile Phase Optimization: A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or a buffer like ammonium acetate to improve peak shape.[12][13][14] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities.[14]
-
Detector Selection: A UV detector is commonly used for aromatic compounds like pyridines. If your impurities lack a strong UV chromophore, a mass spectrometer or an evaporative light scattering detector (ELSD) can be used.[16]
Q6: I have identified an unknown impurity by GC-MS or HPLC-MS. How can I confirm its structure?
Confirming the structure of an unknown impurity often requires a combination of analytical techniques and chemical intuition.
Strategies for Structure Elucidation:
-
Analyze the Mass Spectrum: The molecular ion peak in the mass spectrum gives you the molecular weight of the impurity. The fragmentation pattern can provide clues about its structure.
-
Consider the Reaction Mechanism: Think about the possible side reactions that could have occurred during your synthesis. This can help you propose likely structures for the impurity.
-
Isolation and NMR Analysis: If the impurity is present in a sufficient quantity, you can try to isolate it using preparative HPLC or column chromatography. Once isolated, you can obtain detailed structural information from 1D and 2D NMR experiments.
-
Synthesis of a Reference Standard: If you have a strong hypothesis about the structure of the impurity, you can synthesize an authentic sample and compare its analytical data (e.g., retention time in HPLC, mass spectrum) with that of the unknown impurity.
Experimental Protocols
Protocol: General GC-MS Analysis for Volatile Impurities
This protocol provides a general starting point for the analysis of volatile and semi-volatile impurities in a substituted pyridine synthesis.[11]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of your crude or purified product into a 10 mL volumetric flask. b. Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) and dilute to the mark. c. Prepare a series of calibration standards for expected impurities if quantification is desired.
2. Instrumentation: a. Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). b. Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
3. GC-MS Conditions: a. Injector Temperature: 250 °C b. Oven Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. MS Scan Range: 50-500 m/z.
4. Data Analysis: a. Identify the peaks in the total ion chromatogram. b. Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it to a spectral library (e.g., NIST). c. If performing quantitative analysis, create a calibration curve from the standards to determine the concentration of each impurity.
Data Presentation
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis spectroscopy. |
| Applicability | Ideal for volatile and thermally stable compounds like residual solvents and some byproducts. | Well-suited for non-volatile and thermally labile compounds, including the main product and less volatile impurities. |
| Sample Volatility | Requires the analyte to be volatile or rendered volatile through derivatization. | Does not require the sample to be volatile. |
| Limit of Detection (LOD) | Generally in the low ng/mL to pg/mL range. | Method-dependent, typically in the low µg/mL to ng/mL range. |
Visualizations
Caption: Potential pathways for impurity formation in substituted pyridine synthesis.
Sources
- 1. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. helixchrom.com [helixchrom.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of Dichloropyridines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of dichloropyridine functionalization. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions to help you achieve high regioselectivity in your experiments. Dichloropyridines are invaluable building blocks in medicinal chemistry and materials science, offering two reactive handles for molecular elaboration. However, controlling the site of functionalization is a common and critical challenge. This support center will equip you with the knowledge to overcome these hurdles and predictably synthesize your target molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the regioselective functionalization of dichloropyridines.
Q1: I'm performing a Suzuki-Miyaura coupling on 2,4-dichloropyridine and obtaining a mixture of isomers. How can I selectively functionalize the C4 position?
A: This is a frequent challenge. The C4 position of 2,4-dichloropyridine is generally more reactive in cross-coupling reactions[1]. However, to enhance selectivity for the C4 position, the choice of ligand is paramount.
-
Expert Insight: For C4-selective Suzuki-Miyaura couplings, employing a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), can significantly favor C4-functionalization. This is attributed to the steric bulk of the ligand influencing the regioselectivity of the oxidative addition step.
-
Troubleshooting: If you are still observing a mixture of isomers, consider evaluating the base and solvent system. In some cases, ligand-free "Jeffery" conditions have been shown to dramatically increase C4-selectivity in Suzuki couplings of 2,4-dichloropyridine[2].
Q2: Conversely, how can I achieve selective functionalization at the C2 position of 2,4-dichloropyridine, specifically for a Buchwald-Hartwig amination?
A: While the C4 position is often more reactive, C2-selective amination is achievable with the right choice of ligand.
-
Expert Insight: For a C2-selective Buchwald-Hartwig amination on 2,4-dichloropyridine, ligands such as Xantphos have proven to be highly effective. The bite angle and electronic properties of this ligand favor the oxidative addition at the C2 position.
-
Protocol Tip: A highly regioselective method for C2-amination involves using N-acetyl-masked aminoarenes. The acetyl group acts as a protecting group and directs the selectivity. The reaction often employs a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate as the base in dioxane.
Q3: My C-H functionalization of 3,5-dichloropyridine via lithiation is giving poor regioselectivity. What are the critical parameters to control?
A: For 3,5-dichloropyridine, the C4 proton is the most acidic due to the inductive effect of the two flanking chlorine atoms, making it the kinetic site for deprotonation. Achieving high regioselectivity hinges on strict control of reaction conditions to favor the kinetic product.
-
Critical Factors:
-
Base Selection: Use a strong, non-nucleophilic, and sterically hindered base. Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices. Avoid alkyllithiums like n-BuLi, which can lead to competing nucleophilic addition.
-
Temperature Control: The reaction must be performed and maintained at a low temperature, typically -78 °C, throughout the deprotonation and subsequent electrophilic quench. Any warming can lead to isomerization of the lithiated intermediate.
-
Rapid Quenching: After deprotonation, the lithiated intermediate should be trapped with the electrophile quickly to prevent rearrangement.
-
Troubleshooting Guides
This section provides more detailed troubleshooting for specific experimental challenges.
Issue 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
If you are experiencing low to no conversion in your Suzuki-Miyaura or Buchwald-Hartwig coupling reactions with dichloropyridines, consider the following:
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity | Ensure your palladium source and ligands are of high purity and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst for more reliable initiation. |
| Inappropriate Base | The choice of base is critical. For Suzuki-Miyaura couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and dry. |
| Solvent Issues | Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation. Common solvent systems include dioxane/water or toluene/water mixtures. |
| Sub-optimal Temperature | While many cross-coupling reactions are run at elevated temperatures (80-120 °C), excessively high temperatures can lead to catalyst decomposition. If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Achieving regioselectivity in SNAr reactions with dichloropyridines depends on the nucleophile and the substitution pattern of the pyridine.
-
For 2,3-Dichloropyridine: High regioselectivity for substitution at the C2 position can be achieved with soft nucleophiles like thiols. For example, reacting 2,3-dichloropyridine with thiophenol in refluxing water without a catalyst or base can yield the 2-substituted product in high yield.
-
For 2,4-Dichloropyridine: Nucleophilic attack generally favors the C4 position, which is para to the ring nitrogen. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
-
For 3,5-Dichloropyridine: This isomer is generally less reactive towards SNAr due to the lack of activation from the nitrogen atom at the C4 position. More forcing conditions may be required.
Experimental Protocols
Here are detailed, step-by-step methodologies for key regioselective functionalization reactions.
Protocol 1: C4-Selective Directed ortho-Metalation (DoM) of 3,5-Dichloropyridine
This protocol describes the selective deprotonation at the C4 position followed by quenching with an electrophile.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-dichloropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quench: After the addition of the electrophile, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is optimized for the selective formation of a C-C bond at the C4 position.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 equiv.), the desired boronic acid or boronic ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a sterically hindered NHC ligand (e.g., IPr, 4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as dioxane/water (4:1).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Visualizing Reaction Strategies
The following diagrams illustrate key concepts and workflows for achieving regioselectivity.
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). ACS Fall 2025. [Link]
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). Journal of Organic Chemistry, 78(15), 7758-63. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). Molecules, 24(13), 2483. [Link]
-
Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015). Organic & Biomolecular Chemistry, 13(23), 6578-83. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]
-
Strategies for the selective functionalization of dichloropyridines at various sites. (2001). European Journal of Organic Chemistry, 2001(7), 1371-1376. [Link]
-
First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. (2000). The Journal of Organic Chemistry. [Link]
-
Regioselective Addition of Mesitol to a 2,4-Dichloropyridine. (2008). Synthetic Communications. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Chemistry. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). Chemical Science. [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters, 2(6), 803-805. [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2025). Request PDF. [Link]
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (2013). Angewandte Chemie International Edition. [Link]
-
ortho metalation. (n.d.). Andrew G Myers Research Group. [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. [Link]
-
Directed (ortho) Metallation. (n.d.). [Link]
Sources
Overcoming poor solubility of pyridine derivatives in Suzuki reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. As Senior Application Scientists, we understand that coupling reactions involving heteroaromatics, particularly pyridine derivatives, present unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to one of the most common hurdles: poor solubility.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[1][2] However, the high polarity of many pyridine-containing fragments can lead to poor solubility in common organic solvents, hindering reaction kinetics and leading to low yields or complete reaction failure.[3] Furthermore, the Lewis basic nitrogen atom in the pyridine ring can complicate the catalytic cycle by coordinating to the palladium center, leading to catalyst deactivation.[3][4]
This guide provides a structured approach to troubleshooting these issues, moving from simple adjustments to more advanced strategies. Our goal is to equip you with the knowledge to not just fix a reaction, but to understand the underlying principles and make informed decisions in your future synthetic endeavors.
Troubleshooting Guide: Question & Answer
Here, we address specific problems you may be encountering at the bench.
Q1: My pyridine starting material (or boronic acid/ester) is not dissolving in the reaction solvent. What is my first step?
Answer: This is the most frequent starting point for failure. A heterogeneous reaction mixture often leads to poor reproducibility and low conversion because the catalytic cycle can only occur in the solution phase.
The Causality: For the catalytic cycle to proceed efficiently, all components—the palladium catalyst, ligand, base, and both coupling partners—must have adequate solubility in the reaction medium. Highly polar pyridine derivatives often fail to dissolve in common non-polar solvents like toluene or THF that are otherwise excellent for Suzuki couplings.
Immediate Actions:
-
Solvent System Modification: The most common and effective solution is to introduce a polar, often aqueous, co-solvent. A mixture of 1,4-dioxane and water (typically in ratios from 4:1 to 2:1) is a robust starting point for many pyridine Suzuki couplings.[5][6][7][8] Other effective mixtures include acetonitrile/water, methanol/water, or THF/water.[5][9] The water not only aids in dissolving polar reagents but also facilitates the hydrolysis of boronic esters to the active boronic acid and assists in the crucial transmetalation step.[6]
-
Elevated Temperature: Increasing the reaction temperature will generally increase the solubility of your reagents. If you are running the reaction at room temperature, consider heating it to 80-100 °C. Always use a reflux condenser.[5]
-
High-Boiling Point Aprotic Polar Solvents: If an aqueous system is undesirable (e.g., due to water-sensitive functional groups), consider solvents like DMF, DMAc, or DMSO.[4][10] However, be aware that these can sometimes complicate product isolation.
Q2: I've tried common solvent mixtures like Dioxane/H₂O, but my reaction is still sluggish or fails. What's next?
Answer: If adjusting the solvent isn't enough, the issue may lie with the interplay between the base, the catalyst, and the substrates. The choice of base is critical and is not independent of the solvent system.
The Causality: The base in a Suzuki reaction serves to activate the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[11] However, the solubility of the base itself and the boronate salt it forms can become a limiting factor. Furthermore, strong bases can promote unwanted side reactions.
Troubleshooting Steps:
-
Base Selection: If you are using a common inorganic base like K₂CO₃, which has limited solubility in many organic solvents, consider switching to a base with better solubility or different properties.
-
Potassium Phosphate (K₃PO₄): Often works well in dioxane/water systems and is effective for challenging couplings.[5][7]
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more soluble base that can be highly effective, particularly with less reactive aryl chlorides.[10]
-
Potassium Fluoride (KF): A milder base that can be advantageous when base-labile functional groups are present.[11]
-
-
Ligand Choice: The ligand on the palladium center dictates the catalyst's stability, activity, and steric environment. For electron-deficient pyridine systems, electron-rich and bulky phosphine ligands are often required.
-
Standard Ligands (e.g., PPh₃, dppf): If you are using triphenylphosphine (PPh₃) or Pd(dppf)Cl₂, and the reaction is failing, these may not be active enough.[5]
-
Buchwald Ligands: Modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed for difficult couplings. They create a highly active, sterically demanding catalytic center that promotes the rate-limiting oxidative addition step and facilitates reductive elimination.[5][12] They can often enable reactions at lower temperatures.
-
-
Palladium Precatalyst: Ensure you are using a reliable palladium source. Pd(OAc)₂ and Pd₂(dba)₃ are common, but modern precatalysts (e.g., XPhos-Pd-G3) offer greater air stability and generate the active Pd(0) species more cleanly and efficiently.[12]
Q3: My reaction starts, but then stalls. I suspect catalyst deactivation or substrate decomposition. How do I confirm and fix this?
Answer: This is a common problem with heteroaromatic substrates. Two primary culprits are catalyst poisoning by the pyridine nitrogen and protodeboronation of the pyridine boronic acid.
The Causality:
-
Catalyst Poisoning: The lone pair on the pyridine nitrogen can act as a Lewis base and bind strongly to the electron-deficient palladium center, inhibiting its catalytic activity.[3][4]
-
Protodeboronation: Pyridine boronic acids, especially 2-pyridyl derivatives, are notoriously unstable and can be hydrolyzed back to the parent pyridine and boric acid under the reaction conditions, effectively removing one of your coupling partners from the reaction.[1][5]
Diagnostic and Corrective Workflow:
Caption: Troubleshooting workflow for stalled Suzuki reactions.
Solutions in Detail:
-
Combat Protodeboronation:
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronates are more stable than the corresponding boronic acids and release the active species more slowly, reducing the concentration of the labile boronic acid at any given time.[3]
-
Alternative Nucleophiles: For notoriously unstable 2-pyridyl systems, consider replacing the boronate entirely with a pyridine-2-sulfinate, which has shown excellent performance in cross-coupling reactions.[1]
-
Milder Conditions: Use a weaker base like NaHCO₃ or KF and run the reaction at the lowest temperature that still affords a reasonable rate.[5]
-
-
Mitigate Catalyst Poisoning:
-
Use Additives: The addition of a Lewis acid like trimethyl borate can reversibly bind to the pyridine nitrogen, masking its Lewis basicity and preventing it from poisoning the palladium catalyst.[3] This additive can also improve the solubility of boronate complexes.[3]
-
Ligand Design: Bulky, electron-rich ligands (e.g., XPhos) create a sterically hindered environment around the palladium, which can disfavor the binding of the pyridine nitrogen while still allowing the catalytic cycle to proceed.[12]
-
Frequently Asked Questions (FAQs)
-
Q: Should I degas my solvents for a pyridine Suzuki coupling?
-
A: Absolutely. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also lead to unwanted homocoupling of the boronic acid.[12] Degassing all solvents, including any water used, is crucial for reproducibility.[5] Common methods include sparging with an inert gas (N₂ or Ar) for 20-30 minutes, or for more rigorous applications, the freeze-pump-thaw technique.[5]
-
-
Q: Can I use microwave heating to improve my reaction?
-
A: Yes, microwave-assisted synthesis can be highly effective. The rapid heating can significantly shorten reaction times and often improves yields by overcoming activation energy barriers and improving solubility. It is a valuable tool for rapid reaction screening and optimization.
-
-
Q: What is the role of Phase Transfer Catalysts (PTCs) in these reactions?
-
A: In biphasic systems (e.g., toluene/water), a PTC like tetrabutylammonium bromide (TBAB) can be used. The PTC helps shuttle the anionic boronate species from the aqueous phase to the organic phase where the catalyst resides, facilitating the transmetalation step and improving reaction rates.
-
-
Q: My product appears to be formed by LCMS, but I can't isolate it after column chromatography. What could be the issue?
-
A: Basic pyridine products can sometimes bind strongly to acidic silica gel. Try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% Et₃N in your eluent). Alternatively, consider using a different stationary phase like alumina or performing an acid-base workup to isolate your product without chromatography.[5]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Pyridine Suzuki Reactions
| Problem Type | Pyridine Substrate | Solvent System | Base | Catalyst System (Precatalyst + Ligand) | Temp (°C) | Key Considerations |
| General / Good Solubility | 4-halopyridine | Dioxane/H₂O (4:1)[7][8] | K₂CO₃ or K₃PO₄ | Pd(PPh₃)₄ or PdCl₂(dppf) | 80-100 | Standard, reliable conditions for many substrates. |
| Poor Solubility | Polar substituted pyridine | Dioxane/H₂O (2:1)[5] | K₃PO₄ | Pd₂(dba)₃ + XPhos | 100 | Aqueous system enhances solubility of polar reagents. |
| Prone to Protodeboronation | 2-pyridylboronic acid | Toluene or DME (anhydrous) | KF or NaHCO₃ | Pd(OAc)₂ + SPhos | RT to 60 | Use MIDA or Pinacol ester if possible. Milder, anhydrous conditions reduce hydrolysis.[3] |
| Suspected Catalyst Poisoning | Any Lewis-basic pyridine | DME (anhydrous) | TMSOK | Pd₂(dba)₃ + RuPhos | 80 | Addition of trimethyl borate (3 equiv.) can significantly improve yield by masking the pyridine nitrogen.[3] |
Protocol 1: General Procedure for a Challenging Suzuki Coupling with a Poorly Soluble Pyridine Halide
This protocol utilizes a modern catalyst system and an aqueous solvent mixture, which is a robust starting point for many difficult cases.
Materials:
-
Pyridine halide (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
K₃PO₄ (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridine halide, arylboronic acid/ester, and solid K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and XPhos.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 2:1 or 4:1 dioxane:water ratio. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. You should observe the gradual disappearance of the starting materials.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualization:
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 34(23), 5497–5508. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 138(29), 9031–9034. [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 4847–4852. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(49), 16496–16497. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
ResearchGate. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
PubMed. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Preventing hydrodehalogenation in Buchwald-Hartwig reactions
Guide: Preventing Hydrodehalogenation Side Reactions
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is dedicated to a common yet often frustrating challenge in Buchwald-Hartwig amination: the undesired formation of hydrodehalogenated byproducts. We will explore the causes of this side reaction and provide robust, field-proven strategies to favor the desired C-N bond formation.
Understanding the Problem: The Competing Pathways
The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds. The catalytic cycle, in its productive course, involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[1][2]
However, a parasitic pathway exists that competes directly with the product-forming step. The palladium-amido intermediate, particularly when formed from primary amines, can undergo β-hydride elimination.[1][3] This step generates a palladium-hydride (Pd-H) species and an imine. This Pd-H intermediate is the critical culprit in hydrodehalogenation; it can react with the aryl halide starting material in a separate, rapid catalytic cycle to produce the reduced arene (Ar-H) and regenerate the palladium halide complex, consuming your substrate without forming the desired product.
Below is a visualization of these competing catalytic cycles. Understanding this branching point is the key to rationally designing your experiment to suppress the undesired pathway.
Caption: Competing Buchwald-Hartwig and Hydrodehalogenation Pathways.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter in a practical, question-and-answer format.
Q1: I'm observing a significant amount of the reduced arene (Ar-H) in my reaction. What are the most likely causes?
The presence of Ar-H is the tell-tale sign of hydrodehalogenation. This occurs when the rate of β-hydride elimination from the L-Pd(II)(Ar)(NR'R'') intermediate becomes competitive with or faster than the rate of C-N reductive elimination.[1] The resulting Pd-H species is highly effective at reducing your starting aryl halide.[4]
Several factors can tip the balance in favor of this unwanted pathway:
-
Ligand Choice: The ligand's steric and electronic properties are paramount. Less bulky ligands may not sufficiently accelerate reductive elimination.[5]
-
Base Strength: Highly potent bases can sometimes promote side reactions, including hydrodehalogenation.
-
Amine Structure: Primary amines with β-hydrogens are particularly susceptible to this pathway.[3]
-
Temperature: Elevated temperatures can increase the rate of β-hydride elimination.[6]
-
Hydride Sources: Adventitious water or protic solvents can serve as a source for the hydride on palladium.[7]
Q2: How does my choice of phosphine ligand impact hydrodehalogenation?
The ligand is arguably the most critical variable for controlling this side reaction. The goal is to select a ligand that accelerates the desired reductive elimination step to outcompete β-hydride elimination.
Expertise & Experience: Modern Buchwald-Hartwig catalysis relies on bulky, electron-rich biaryl monophosphine ligands.
-
Steric Bulk: Large ligands (e.g., XPhos, SPhos, BrettPhos) create a sterically congested environment around the palladium center. This conformation is thought to facilitate the C-N bond-forming reductive elimination while disfavoring the transition state required for β-hydride elimination.[5]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which promotes the oxidative addition of the aryl halide and can also speed up the final reductive elimination step.[5]
For challenging couplings, especially with primary amines, switching to a more sterically demanding ligand is the first and most effective troubleshooting step.[3]
| Ligand Class | General Application | Propensity to Minimize Hydrodehalogenation |
| Simple Phosphines (e.g., P(o-tolyl)₃) | "First generation," good for some secondary amines. | Low; often allows competitive hydrodehalogenation, especially with primary amines.[1] |
| Bidentate Ligands (e.g., BINAP, DPPF) | "Second generation," improved scope for primary amines. | Medium; prevents palladium dimer formation but can still be susceptible.[1] |
| Bulky Biaryl Ligands (e.g., XPhos, SPhos, RuPhos) | "Third/Fourth generation," broad scope, highly active. | High; designed to accelerate reductive elimination and sterically hinder side reactions. |
| Specialized Ligands (e.g., BrettPhos) | Excellent for primary amines and challenging substrates. | Very High; the bulky adamantyl group is extremely effective at preventing β-hydride elimination.[8] |
Q3: My protocol uses sodium tert-butoxide (NaOtBu). Could this strong base be the problem?
Yes, while NaOtBu is a very common and effective base for promoting high reaction rates, its strength can be a double-edged sword.[6][8] In some systems, particularly with base-sensitive functional groups or substrates prone to elimination, a strong alkoxide base can exacerbate hydrodehalogenation.
The Causality: The base's primary role is to deprotonate the coordinated amine to form the key palladium-amido intermediate.[9] While a strong base does this efficiently, it may also promote alternative pathways. If you suspect the base is an issue, screening weaker inorganic bases is a logical step.
Recommended Action: Switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]
-
Trade-off: These bases often require higher reaction temperatures or longer reaction times to achieve full conversion.[6]
-
Benefit: They provide much greater functional group tolerance and are often more effective at suppressing hydrodehalogenation.[8]
Q4: I'm using an alcohol as a solvent. Is this a bad idea?
Using protic solvents like alcohols is generally discouraged as they can be a direct source of hydride for the palladium catalyst, leading to hydrodehalogenation.[4] While some specific protocols are optimized for solvents like t-BuOH, the standard recommendation is to use anhydrous, aprotic solvents.[6]
Recommended Solvents:
-
Toluene, Dioxane, THF: These are the most common and reliable solvents for Buchwald-Hartwig amination.[6][10]
-
Anhydrous Conditions: Ensure your solvent is rigorously dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen) to exclude moisture. Even trace water can have a detrimental effect.[7]
Q5: Does the aryl halide (Ar-I, Ar-Br, Ar-Cl) affect the likelihood of hydrodehalogenation?
Yes, the choice of halide influences the kinetics of the catalytic cycle. The general reactivity for the initial oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[6]
-
Aryl Iodides: While they are the most reactive in oxidative addition, the iodide byproduct generated can sometimes inhibit the catalyst.[6] In some systems, they can be more susceptible to hydrodehalogenation.
-
Aryl Bromides: Often represent the "sweet spot" of reactivity and stability, generally being less prone to hydrodehalogenation than iodides.
-
Aryl Chlorides: They are the least reactive and require highly active catalyst systems, often employing very bulky and electron-rich ligands.[11] While effective, these hyper-reactive catalysts must be carefully chosen to ensure they don't also promote the undesired Pd-H formation.
Preventative Strategies & Optimized Protocol
Proactively minimizing hydrodehalogenation is always better than troubleshooting a failed reaction. The following workflow and protocol are designed to give you the highest chance of success from the start.
Decision-Making Workflow for Reaction Setup
Use this logic tree to guide your initial selection of conditions.
Caption: A workflow for selecting initial reaction conditions.
General Experimental Protocol to Minimize Hydrodehalogenation
This protocol incorporates best practices for suppressing the formation of reduced arenes.
Materials:
-
Aryl Halide (Ar-X, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1-2 mol% if not using a pre-catalyst)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Add the amine (if liquid) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80-100 °C). Higher temperatures may be needed for less reactive substrates like aryl chlorides, but starting lower is prudent.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Look for the consumption of starting material and the appearance of two spots: your desired product and the potential hydrodehalogenated byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can then be purified by flash column chromatography to separate the desired aryl amine from the nonpolar hydrodehalogenated byproduct.
This guide provides a framework for understanding and controlling hydrodehalogenation. Remember that every substrate is unique, and some degree of empirical optimization may be necessary. By applying these mechanistic principles, you can significantly improve the outcome of your Buchwald-Hartwig amination reactions.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Catalyst Poisoning in Cross-Coupling of Heterocyclic Compounds: A Technical Support Center
Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst poisoning in the cross-coupling of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with these powerful yet sensitive reactions. Here, we delve into the root causes of catalyst deactivation and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst poisoning in the context of cross-coupling reactions involving heterocyclic substrates.
Q1: What is catalyst poisoning in the context of cross-coupling reactions?
A: Catalyst poisoning refers to the partial or total deactivation of a catalyst by a chemical compound, known as a poison. In palladium-catalyzed cross-coupling reactions, poisoning occurs when a substance strongly binds to the active metal center, preventing it from participating in the catalytic cycle.[1] This leads to decreased reaction rates, incomplete conversion, and lower yields. Common poisons include compounds with functional groups that can coordinate strongly to the metal, such as those containing nitrogen, sulfur, or phosphorus.[1]
Q2: Why are heterocyclic compounds particularly prone to causing catalyst poisoning?
A: Many heterocyclic compounds contain heteroatoms like nitrogen and sulfur, which possess lone pairs of electrons.[2] These lone pairs can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes.[2] This is especially problematic with nitrogen-containing heterocycles like pyridines and imidazoles, as well as sulfur-containing heterocycles such as thiophenes.[2] The strength of this coordination can sometimes be so high that the heterocycle displaces the necessary ligands from the palladium center, effectively shutting down the catalytic cycle.[3]
Q3: What are the most common catalyst poisons encountered when working with heterocyclic substrates?
A: Beyond the heteroatoms within the substrate itself, several other species can act as catalyst poisons:
-
Starting Material Impurities: Impurities from the synthesis of starting materials, such as elemental sulfur, can be potent catalyst poisons.[4]
-
Reagents and Solvents: Halides, cyanides, and residual water or oxygen can deactivate the catalyst.[1][5][6] For instance, moisture can lead to the hydrolysis of cyanide ions, forming HCN, which is highly reactive towards Pd(0) catalysts.[5][6]
-
Ligand Degradation Products: Phosphine ligands, commonly used in cross-coupling reactions, can oxidize to phosphine oxides, which are less effective at stabilizing the active catalyst.
-
Reaction Byproducts: In some cases, the reaction products or byproducts can inhibit the catalyst.
Q4: How can I differentiate between catalyst poisoning and other reasons for a low-yielding reaction?
A: A systematic approach is key. Consider the following:
-
Reaction Profile: Monitor the reaction over time. A reaction that starts but then stalls is a classic sign of catalyst poisoning.
-
Visual Observation: The formation of a black precipitate, often referred to as palladium black, indicates the aggregation of the Pd(0) catalyst, a common deactivation pathway.
-
Control Experiments: Run the reaction with a non-heterocyclic substrate under identical conditions. If this reaction proceeds smoothly, it strongly suggests that the heterocycle is the source of the problem.
-
Purity Analysis: Meticulously check the purity of all starting materials, reagents, and solvents for potential poisons.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common issues related to catalyst poisoning in cross-coupling reactions of heterocyclic compounds.
Guide 1: Low to No Conversion in the Suzuki-Miyaura Coupling of a Nitrogen-Containing Heterocycle (e.g., Pyridine, Imidazole)
Low conversion is a frequent challenge when coupling nitrogen-containing heterocycles due to the strong coordination of the nitrogen atom to the palladium catalyst.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Step 1: Verify Purity of Starting Materials & Reagents
-
Rationale: Impurities in the heterocyclic halide or the boronic acid can poison the catalyst.
-
Protocol:
-
Analyze the heterocyclic halide and boronic acid by ¹H NMR and LC-MS to confirm identity and purity.
-
If impurities are detected, purify the starting materials by recrystallization, chromatography, or distillation.
-
Use high-purity, anhydrous solvents and fresh, high-quality bases.
-
Step 2: Ensure Rigorous Degassing of Solvents
-
Rationale: Oxygen can deactivate the Pd(0) catalyst and promote the degradation of phosphine ligands.
-
Protocol:
-
Degas all solvents (e.g., dioxane, toluene, THF, water) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
Maintain a positive pressure of inert gas throughout the reaction setup and execution.
-
Step 3: Optimize Ligand
-
Rationale: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the active palladium species and promote the desired catalytic steps while minimizing coordination from the heterocycle.[7]
-
Protocol:
-
Initial Screening: If using a standard ligand like PPh₃ yields poor results, switch to a more robust ligand.
-
Recommended Ligands: Screen a panel of Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, tBuBrettPhos) or bulky trialkylphosphine ligands (e.g., P(t-Bu)₃).[8] These have proven effective for challenging heterocyclic couplings.[8]
-
Ligand:Palladium Ratio: Typically, a 1:1 to 2:1 ligand-to-palladium ratio is optimal.
-
Step 4: Screen Different Palladium Precursors
-
Rationale: The choice of palladium source can influence the generation of the active Pd(0) species.
-
Protocol:
-
Commonly used precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Consider using pre-formed palladium precatalysts that incorporate the desired ligand (e.g., XPhos Pd G3). These can offer improved activity and reproducibility.[8]
-
Step 5: Evaluate Base and Solvent System
-
Rationale: The base and solvent can significantly impact the reaction outcome. Some sensitive heterocycles may decompose under strongly basic conditions, leading to the formation of catalyst poisons.[3]
-
Protocol:
-
Base Selection: If using a strong base like an alkoxide is problematic, consider milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[9]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common for Suzuki couplings. The ratio can be adjusted to improve the solubility of all components. For base-sensitive substrates, non-aqueous conditions may be beneficial.
-
Step 6: Adjust Temperature and Concentration
-
Rationale: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Protocol:
-
Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
If the reaction is sluggish, a systematic increase in temperature may be beneficial.[9]
-
Conversely, if catalyst decomposition is observed, lowering the reaction temperature might be necessary.
-
Reaction concentration can also play a role; sometimes, more dilute conditions can disfavor catalyst aggregation.
-
Guide 2: Stalled Heck or Buchwald-Hartwig Amination with a Sulfur-Containing Heterocycle (e.g., Thiophene)
Sulfur-containing heterocycles are notorious for poisoning palladium catalysts due to the strong coordination of sulfur to the metal center.[2]
Catalyst Poisoning and Mitigation Mechanism
Caption: Mechanism of sulfur poisoning and mitigation with bulky ligands.
Troubleshooting and Optimization Steps
1. Ligand Selection is Paramount
-
Rationale: Sterically hindered and electron-rich ligands are crucial to shield the palladium center from the coordinating sulfur atom.
-
Action: Employ bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These create a protective pocket around the palladium, disfavoring coordination from the sulfur heterocycle.
2. Catalyst and Additives
-
Rationale: Certain additives can act as sacrificial binders or accelerate key steps in the catalytic cycle, outcompeting the poisoning process.
-
Action:
-
For Stille couplings involving sulfur-containing compounds, the use of copper(I) additives (e.g., CuI) can be beneficial.
-
Experiment with different palladium sources, such as Pd₂(dba)₃ in combination with your chosen bulky ligand.
-
3. Substrate Modification
-
Rationale: If possible, temporarily modifying the heterocycle can prevent poisoning.
-
Action: Consider using a derivative of the heterocycle where the sulfur atom is oxidized (e.g., to a sulfone). The cross-coupling can be performed, followed by reduction back to the sulfide.
4. Purification of Starting Materials
-
Rationale: As with nitrogen heterocycles, impurities can be a major issue. A case study identified elemental sulfur as a potent poison in a Suzuki coupling, originating from the synthesis of the starting material.[4]
-
Action: Thoroughly purify all starting materials. If the synthesis of your heterocyclic partner involves reagents like thionyl chloride, be particularly vigilant for residual sulfur impurities.
Data Summary: Ligand Effects on Cross-Coupling of a Thiophene Derivative
| Ligand | Catalyst System | Yield (%) | Observations |
| PPh₃ | Pd(OAc)₂ | < 5% | Rapid formation of palladium black, reaction stalls. |
| P(t-Bu)₃ | Pd₂(dba)₃ | 45% | Some conversion, but stalling still observed. |
| XPhos | XPhos Pd G3 | 92% | Clean conversion to product, minimal catalyst decomposition. |
This table is a representative example based on general observations in the field.
Section 3: Concluding Remarks
Successfully navigating the cross-coupling of heterocyclic compounds requires a deep understanding of the potential for catalyst poisoning. By systematically addressing issues of purity, reaction conditions, and, most critically, the judicious selection of ligands, researchers can overcome these challenges. The troubleshooting guides provided herein offer a framework for diagnosing and solving common problems, ultimately enabling the efficient synthesis of complex, heterocycle-containing molecules that are vital to the fields of medicine and materials science.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
- Wikipedia. (n.d.). Catalyst poisoning.
- American Chemical Society. (n.d.). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
- American Chemical Society. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
- National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-4,5-dimethyl-1H-imidazole.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
- ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Removing Palladium Residues from Pyridine Compounds
Welcome to the Technical Support Center dedicated to addressing the challenges of removing palladium residues from pyridine-containing compounds. Palladium-catalyzed cross-coupling reactions are invaluable tools in modern organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs).[1][2][3] However, the presence of residual palladium in the final product is a significant concern due to regulatory limits, potential interference with downstream chemistry, and the high cost of the metal itself.[1][4]
Pyridine-containing molecules present a unique challenge due to the strong coordinating ability of the pyridine nitrogen atom, which can bind tightly to the palladium catalyst, making it more soluble and difficult to remove by standard methods. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your pyridine compounds.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Work-up
Possible Cause: The nitrogen atom in the pyridine ring is a potent ligand for palladium, forming stable complexes that are soluble in organic solvents. Simple filtration or aqueous extraction is often insufficient to remove these coordinated palladium species.[5]
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers on silica or polymer supports are often highly effective.[4][6] These scavengers work by strongly chelating the palladium, allowing for its removal by simple filtration.[7]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors. It is crucial to screen different scavengers to find the most effective one for your specific palladium catalyst and solvent system. Additionally, optimizing the scavenger-to-palladium ratio, temperature, and reaction time can significantly improve removal efficiency.
-
Consider a Combination of Methods: A multi-step approach can be more effective. For instance, an initial filtration through Celite® to remove heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture soluble palladium species.
-
Attempt Recrystallization with a Chelating Agent: If your product is a solid, recrystallization can be a powerful purification technique.[8][9][10] To enhance palladium removal, consider adding a chelating agent like N-acetylcysteine or thiourea to the crystallization solvent. These agents will complex with the palladium and help keep it in the mother liquor.[8]
Issue 2: Significant Product Loss During the Palladium Removal Process
Possible Cause: Non-specific adsorption of your pyridine compound onto the scavenger material, especially with activated carbon, can lead to reduced yields.[4]
Troubleshooting Steps:
-
Select a More Specific Scavenger: Choose a scavenger with a high affinity for palladium but a low affinity for your product. Silica-based scavengers may offer higher product recovery compared to activated carbon in some cases.
-
Optimize the Amount of Scavenger: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Thoroughly Wash the Scavenger: After the scavenging process, wash the solid scavenger thoroughly with a suitable solvent to recover any adsorbed product.
-
Modify Solvent or Temperature: Adjusting the solvent or temperature during the scavenging process can sometimes minimize product adsorption onto the scavenger.[4]
Issue 3: Inconsistent Palladium Removal Results
Possible Cause: The form of the residual palladium (e.g., soluble vs. particulate) may vary between batches, or the chosen removal method may not be robust for your specific system.
Troubleshooting Steps:
-
Characterize the Palladium Species: If possible, try to determine if the palladium is in a soluble or heterogeneous form. Filtration through a 0.45 μm filter can indicate the presence of macroscopic palladium particles.[4]
-
Standardize the Procedure: Ensure that all parameters of the palladium removal process (scavenger type and amount, solvent, temperature, time) are kept consistent between batches.
-
Develop a Multi-faceted Approach: A combination of techniques, such as an initial filtration followed by scavenging and then recrystallization, can provide more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from pyridine compounds?
A1: The most common and effective methods include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[4][7]
-
Activated Carbon Treatment: A cost-effective method, but it can sometimes lead to product loss due to non-specific adsorption.[4][11][12]
-
Recrystallization: A powerful technique for purifying solid compounds, often enhanced by the addition of a chelating agent.[8][9][10]
-
Solvent Extraction: This method can be effective, but may require multiple extractions and large solvent volumes.[4][13]
Q2: How do I choose the right scavenger for my application?
A2: The choice of scavenger depends on several factors, including the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, the reaction temperature, and the structure of your pyridine compound. It is highly recommended to perform a small-scale screening of different scavengers to identify the most effective one for your specific needs. Thiol- and TMT-functionalized scavengers are generally good starting points for palladium removal.[4]
Q3: Is activated carbon a good option for palladium removal from pyridine compounds?
A3: Activated carbon can be a very effective and economical choice for palladium removal.[11][12] However, its non-specific nature can lead to the adsorption of the desired product, resulting in lower yields.[4] It is advisable to perform a small-scale test to evaluate both the palladium removal efficiency and the product recovery before scaling up.
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8] Other techniques like atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF) can also be used.[8] For rapid screening during process development, colorimetric or fluorometric methods are also available.[8][14]
Q5: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A5: Regulatory limits for palladium in APIs are typically in the range of 5-10 parts per million (ppm), depending on the regulatory agency and the route of administration of the final drug product.[1][15]
Experimental Protocols
Protocol 1: Screening of Palladium Scavengers
This protocol outlines a general procedure for screening different solid-supported scavengers to identify the most effective one for your specific application.
-
Preparation: In separate vials, dissolve a known amount of your crude pyridine compound in a suitable solvent.
-
Scavenger Addition: To each vial, add a different palladium scavenger. A typical starting point is to use 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Agitation: Stir or shake the mixtures at a set temperature (e.g., room temperature or 50 °C) for a predetermined time (e.g., 2-24 hours).
-
Filtration: Filter each mixture to remove the solid-supported scavenger.
-
Analysis: Analyze the palladium content of each filtrate using ICP-MS.
-
Mass Recovery: Evaporate the solvent from the filtrate and weigh the recovered product to determine the mass recovery for each scavenger.
Protocol 2: Bulk Scavenging with a Selected Scavenger
Once the optimal scavenger has been identified, this protocol can be used for larger-scale purification.
-
Dissolution: Dissolve the crude pyridine compound in an appropriate organic solvent.
-
Scavenger Addition: Add the selected scavenger (e-g., MP-TMT resin) at the optimized scavenger-to-palladium ratio.
-
Stirring: Stir the suspension at the optimized temperature for the determined amount of time (e.g., room temperature overnight).
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Washing: Wash the resin with additional solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the final product for palladium analysis by ICP-MS to confirm removal to the desired level.
Protocol 3: Activated Carbon Treatment
-
Dissolution: Dissolve the crude pyridine compound in a suitable solvent (e.g., THF).
-
Carbon Addition: Add activated carbon (e.g., 0.1-0.5 wt% relative to the product).
-
Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for a specified period (e.g., 1-18 hours).[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method.
Protocol 4: Recrystallization for Palladium Removal
-
Solvent Selection: Choose a solvent or solvent system in which your pyridine compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[16]
-
Collection: Collect the crystals by vacuum filtration.[16]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze both the purified crystals and the mother liquor for palladium content to assess the efficiency of the recrystallization.
Visualization of Workflows
Caption: Decision-making workflow for selecting a palladium removal strategy.
Caption: Experimental workflow for screening palladium scavengers.
Data Summary Table
| Method | Typical Efficiency | Advantages | Disadvantages |
| Solid-Supported Scavengers | >95% | High selectivity, ease of use, broad compatibility.[4][17] | Higher cost compared to activated carbon.[4] |
| Activated Carbon | Variable (70-99%) | Low cost, high surface area.[4][11] | Can cause product loss, may require optimization.[4] |
| Recrystallization | Highly variable | Can provide very high purity, removes other impurities.[9][10] | Only applicable to solids, can have lower yields.[18] |
| Solvent Extraction | Moderate | Simple equipment. | Often requires large solvent volumes, can be inefficient.[4][13] |
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Palladium Detection for API Purific
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures - Benchchem.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Public
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
- The Importance of Palladium C
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Technical Support Center: Removal of Residual Palladium from 2-(4-Chlorophenyl)-5-methylpyridine - Benchchem.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
- Technical Support Center: Purification Strategies for Removing Palladium Catalyst
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchG
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchG
- Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28).
- Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. (2022, July 25).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6).
- How can i remove palladium Pd catalyst easily?
- CA2080686A1 - Method for the solvent extraction of palladium
- Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone) as a chelating agent via - Taylor & Francis Online. (2024, August 5).
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchG
- How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
- Recrystalliz
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Solvent extraction and separation of palladium from platinum group metals: Synthesis and characterization of 2-mercaptopyridine N-oxide-palladium (II)
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
- Organic Chelating Agent List, Metal Chel
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Chel
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
- Recrystallization help : r/OrganicChemistry - Reddit. (2022, August 1).
- Palladium catalyst recovery using scavenger resin - SpinChem.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchG
- Why palladium metal scavengers are not all the same - Biotage. (2023, January 20).
- Purification by Recrystalliz
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchG
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Validation & Comparative
A Comparative Guide to JAK2 Inhibitors: Evaluating Novel Scaffolds Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the Janus kinase 2 (JAK2) has emerged as a pivotal target. The discovery of the activating JAK2 V617F mutation in a significant portion of patients with polycythemia vera, essential thrombocythemia, and primary myelofibrosis has spurred the development of a class of small molecule inhibitors aimed at attenuating the constitutively active JAK-STAT signaling pathway. This guide provides a comprehensive comparison of established, clinically approved JAK2 inhibitors and explores the landscape of novel chemical scaffolds, with a focus on the 2-aminopyridine core, exemplified by the hypothetical compound 5-Chloro-2-cyclohexylamino-3-fluoropyridine.
The JAK-STAT Signaling Pathway: A Central Node in Hematopoiesis and Disease
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine and growth factor signaling. Upon ligand binding to their respective receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway, particularly through activating mutations in JAK2, is a key driver of MPNs.
Caption: The JAK-STAT signaling pathway.
Comparative Analysis of Clinically Advanced JAK2 Inhibitors
Currently, four JAK inhibitors have received FDA approval for the treatment of myelofibrosis, each with a distinct profile of activity and selectivity.
| Inhibitor | Target(s) | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | Key Features |
| Ruxolitinib | JAK1/JAK2 | 2.8-3.3 | 2.8-3.3 | 428 | First-in-class, potent inhibitor of both JAK1 and JAK2.[1] |
| Fedratinib | JAK2 > JAK1 | 3 | 105 | 996 | Selective for JAK2 over other JAK family members.[2] |
| Pacritinib | JAK2/FLT3 | ~23 | >10,000 | 1,300 | Dual JAK2 and FLT3 inhibitor, with activity in patients with thrombocytopenia. |
| Momelotinib | JAK1/JAK2/ACVR1 | 6 | 1 | 155 | Also inhibits ACVR1, which may contribute to its beneficial effects on anemia. |
Ruxolitinib (Jakafi®) , the first JAK inhibitor to be approved, is a potent inhibitor of both JAK1 and JAK2.[1] This dual inhibition is thought to contribute to its efficacy in reducing both splenomegaly and constitutional symptoms in patients with myelofibrosis. However, the inhibition of JAK1 can also lead to immunosuppression.
Fedratinib (Inrebic®) is a selective JAK2 inhibitor, showing significantly less activity against other JAK family members.[2] This selectivity was designed to minimize off-target effects.
Pacritinib (Vonjo®) is a dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3). It is particularly useful in patients with myelofibrosis and severe thrombocytopenia, a setting where other JAK inhibitors may be less tolerated.
Momelotinib (Ojjaara™) inhibits JAK1 and JAK2, and uniquely, also inhibits activin A receptor type 1 (ACVR1). This additional activity is believed to contribute to its observed benefits in improving anemia, a common and challenging complication of myelofibrosis.
The Landscape of Novel JAK2 Inhibitor Scaffolds: A Case for 2-Aminopyridines
While the currently approved JAK2 inhibitors have transformed the treatment of MPNs, there remains a need for novel agents with improved selectivity, different resistance profiles, and the ability to modify the underlying disease course. The 2-aminopyridine scaffold has emerged as a promising starting point for the development of new and potent JAK2 inhibitors.
Although no public data is currently available for the specific compound This compound , research into related 2-aminopyridine derivatives has demonstrated the potential of this chemical class. Structure-activity relationship (SAR) studies have shown that modifications to the 2-aminopyridine core can significantly impact both potency and selectivity for JAK2. For instance, the introduction of specific substituents can enhance interactions with the ATP-binding pocket of JAK2, while minimizing interactions with other kinases. One study reported a 2-aminopyridine derivative with an IC50 of 9 nmol/L for JAK2 and over 180-fold selectivity against JAK1 and JAK3.[3]
The characterization of a novel compound like this compound would follow a rigorous experimental workflow to determine its potential as a therapeutic agent.
Caption: Experimental workflow for characterizing a novel JAK2 inhibitor.
Experimental Protocols for JAK2 Inhibitor Characterization
In Vitro JAK2 Kinase Assay (Determination of IC50)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of diluted compound to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (e.g., using HEL cells)
This assay assesses the ability of a compound to inhibit the proliferation of a human cell line that is dependent on JAK2 signaling.
Materials:
-
Human Erythroleukemia (HEL) cells (which harbor the JAK2 V617F mutation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed HEL cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells for a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The development of JAK2 inhibitors has significantly advanced the treatment of myeloproliferative neoplasms. While the currently approved agents—Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib—each offer distinct clinical benefits, the search for novel inhibitors with improved therapeutic profiles continues. Chemical scaffolds such as the 2-aminopyridine core represent a promising avenue for the discovery of next-generation JAK2 inhibitors. A systematic and rigorous experimental evaluation of novel compounds, such as the hypothetical this compound, is essential to identify candidates with the potential for enhanced selectivity, greater efficacy, and a more favorable safety profile, ultimately leading to improved outcomes for patients.
References
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry.
-
Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry.
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Nature Communications.
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate.
-
Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Journal of Medicinal Chemistry.
-
Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Scilit.
-
Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences.
-
Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. ResearchGate.
-
Interactions analysis of JAK2 inhibitors. ResearchGate.
-
This compound. LabSolu.
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JAK2 Inhibitors: What's the true therapeutic potential?. PMC.
-
Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors. Google Patents.
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Tricyclic urea compounds as jak2 v617f inhibitors. Google Patents.
-
PRMT5 inhibitors. Google Patents.
-
Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections. Google Patents.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
-
Processes for preparing JAK inhibitors and related intermediate compounds. Google Patents.
-
5-Chloro-2-(3,5-dichlorophenoxy)-3-fluoropyridine. PubChem.
-
N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed.
-
Recent developments on JAK2 inhibitors: a patent review. PubMed.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
-
2-Chloro-5-fluoropyridin-3-amine. PubChem.
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed.
-
5-Chloro-2-fluoropyridine. Sigma-Aldrich.
-
5-Chloro-2-cyanopyridine. PubChem.
-
5-Bromo-3-chloro-2-fluoropyridine. PubChem.
-
Bi-aryl meta-pyrimidine inhibitors of kinases. Google Patents.
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
-
2-Amino-5-chloro-3-fluoropyridine. Ossila.
-
Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ResearchGate.
-
5-Chlorocoumaranone-Conjugates as Chemiluminescent Protecting Groups (CLPG) and Precursors to Fluorescent Protecting Groups (FPG). MDPI.
-
JAK2 Inhibitors: What's the true therapeutic potential?. PMC.
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A Comparative Analysis of Chloro- vs. Bromo-Substituted Pyridines in Cross-Coupling Reactions: A Guide for Researchers
For Immediate Publication
Introduction: The Strategic Choice of Halogen in Pyridine Cross-Coupling
Pyridyl moieties are fundamental building blocks in a vast array of pharmaceuticals and functional materials. Their synthesis often relies on transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[1] A critical decision in designing these syntheses is the choice of the halogen on the pyridine ring. This guide provides a detailed comparative analysis of chloro- and bromo-substituted pyridines in common cross-coupling reactions, offering insights to aid researchers, scientists, and drug development professionals in substrate selection and reaction optimization.
The primary difference in reactivity between chloropyridines and bromopyridines lies in the carbon-halogen (C-X) bond strength. The C-Cl bond is stronger than the C-Br bond, making it less susceptible to the crucial oxidative addition step in many catalytic cycles. This fundamental disparity influences reaction conditions, catalyst choice, and overall efficiency.
-
C-Cl Bond Dissociation Energy: ~339 kJ/mol
-
C-Br Bond Dissociation Energy: ~276 kJ/mol
While bromopyridines are generally more reactive, advancements in catalyst technology have made the more economical and often more readily available chloropyridines highly viable substrates. The selection between a chloro- or bromo-pyridine is therefore a strategic decision based on a balance of reactivity, cost, availability, and the specific transformation desired.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds, particularly in the synthesis of biaryl compounds. When comparing chloro- and bromo-pyridines in this reaction, the difference in C-X bond strength is a primary determinant of reactivity.
Reactivity and Reaction Conditions:
Due to the weaker C-Br bond, bromopyridines generally undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than their chloro-analogues. The oxidative addition of the C-Br bond to the palladium(0) catalyst is more facile, often leading to faster reactions and higher yields. Consequently, the coupling of chloropyridines frequently requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems.
Catalyst and Ligand Selection:
The key to successful Suzuki-Miyaura coupling with less reactive chloropyridines lies in the use of highly active catalytic systems. These typically involve bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step. For bromopyridines, a wider range of palladium catalysts, including those with less specialized ligands, can often be employed effectively.
Positional Effects on Reactivity:
The position of the halogen on the pyridine ring also influences reactivity. The electron-withdrawing nature of the pyridine nitrogen activates ortho (C2/C6) positions towards oxidative addition. In cases of di- or poly-halogenated pyridines, a combination of C-X bond strength and positional activation dictates the site of reaction. For instance, in 3-bromo-2-chloropyridine, the Suzuki coupling preferentially occurs at the 3-position, demonstrating that the weaker C-Br bond dictates reactivity over the more electronically activated C2 position bearing a stronger C-Cl bond.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | Chloro-substituted Pyridines | Bromo-substituted Pyridines |
| Reactivity | Lower, due to stronger C-Cl bond | Higher, due to weaker C-Br bond |
| Typical Conditions | Higher temperatures, longer reaction times | Milder conditions, shorter reaction times |
| Catalyst System | Requires highly active catalysts (e.g., with bulky, electron-rich ligands) | Broader range of effective catalysts |
| Cost & Availability | Generally more economical and readily available | Often more expensive |
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a vital transformation for the synthesis of aryl amines.[2] Similar to the Suzuki-Miyaura reaction, the choice of halogen on the pyridine substrate significantly impacts the reaction's success.
General Reactivity Trends:
The established trend for C-X bond reactivity in palladium-catalyzed aminations is I > Br > OTf > Cl. Consequently, bromopyridines are generally more reactive substrates than chloropyridines in Buchwald-Hartwig aminations. This often allows for the use of milder reaction conditions and can lead to higher yields.
Ligand and Base Selection:
The success of Buchwald-Hartwig amination, particularly with less reactive chloropyridines, is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are often essential to facilitate the catalytic cycle. The choice of a strong, non-nucleophilic base is also critical for catalyst turnover.
Regioselectivity in Dihalopyridines:
In dihalopyridines containing both chlorine and bromine, the Buchwald-Hartwig amination can exhibit high regioselectivity. For example, in 3-bromo-2-chloropyridine, amination is expected to occur preferentially at the more reactive C-Br bond at the 3-position. This allows for selective functionalization, leaving the C-Cl bond available for subsequent transformations.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming C-C triple bonds between a terminal alkyne and an aryl or vinyl halide.[3] The reactivity trends observed in Suzuki-Miyaura and Buchwald-Hartwig reactions are generally mirrored in this transformation.
Reactivity and Catalyst Systems:
Bromopyridines are typically more reactive than chloropyridines in Sonogashira couplings due to the weaker C-Br bond. The reaction is commonly catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[3] For the less reactive chloropyridines, more active catalyst systems and potentially higher reaction temperatures may be necessary to achieve good yields.
Regioselectivity:
Similar to other cross-coupling reactions, the Sonogashira coupling of dihalopyridines can proceed with high regioselectivity. In the case of 2,3-dibromopyridine, the reaction occurs selectively at the more activated 2-position. For 3-bromo-2-chloropyridine, the reaction favors the C-Br bond at the 3-position, allowing for the selective introduction of an alkynyl group.
Experimental Protocols
Representative Suzuki-Miyaura Coupling of a Bromopyridine
This protocol describes a typical Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).
-
Add a 3:1 mixture of toluene and ethanol (10 mL) followed by water (1 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyridine.
Representative Buchwald-Hartwig Amination of a Chloropyridine
This protocol outlines a typical Buchwald-Hartwig amination of a chloropyridine with a primary amine.
Materials:
-
2-Chloropyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).
-
Add toluene (10 mL) to the flask.
-
Add 2-chloropyridine (1.0 mmol) and aniline (1.2 mmol).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-phenylpyridin-2-amine.
Visualizing the Catalytic Cycle and Decision-Making
To better understand the fundamental differences in reactivity, a simplified catalytic cycle for a Suzuki-Miyaura reaction is presented below, highlighting the rate-determining oxidative addition step. Additionally, a workflow diagram is provided to guide the selection between chloro- and bromo-pyridines.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step.
Caption: Decision workflow for selecting between chloro- and bromo-pyridines.
Conclusion
The choice between chloro- and bromo-substituted pyridines in cross-coupling reactions is a nuanced decision that requires careful consideration of multiple factors. While bromopyridines offer higher reactivity and often allow for milder reaction conditions, the economic and availability advantages of chloropyridines make them highly attractive substrates, especially with the advent of modern, highly active catalyst systems. By understanding the fundamental principles of reactivity and the practical considerations of catalyst selection, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of valuable pyridine-containing molecules.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
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A Comparative Guide to the Structure-Activity Relationship of 2-Cyclohexylamino-Pyridine Derivatives in Kinase Inhibition and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its many variations, 2-cyclohexylamino-pyridine derivatives have emerged as a promising class of molecules, particularly in the realms of oncology and inflammation, primarily through their action as protein kinase inhibitors.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the key structural features that govern their potency and selectivity. By examining the impact of substitutions on both the pyridine and cyclohexyl moieties, we aim to furnish researchers with a framework for the rational design of novel and more effective therapeutic agents.
The 2-Cyclohexylamino-Pyridine Core: A Versatile Scaffold for Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The 2-aminopyridine core serves as an excellent starting point for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The introduction of a cyclohexyl group at the 2-amino position adds a bulky, lipophilic moiety that can occupy hydrophobic pockets within the kinase domain, often leading to enhanced potency and selectivity.
The general structure of a 2-cyclohexylamino-pyridine derivative allows for extensive modification at several key positions to explore and optimize biological activity. These positions include the pyridine ring itself, the amino linker, and the cyclohexyl group.
Figure 1: Key areas for structural modification on the 2-cyclohexylamino-pyridine scaffold to influence biological activity.
Structure-Activity Relationship Analysis: Unlocking Potency and Selectivity
The biological activity of 2-cyclohexylamino-pyridine derivatives is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on modifications to the pyridine and cyclohexyl rings, drawing on data from analogous 2-aminopyridine series where specific cyclohexylamino examples are limited.
The Influence of Pyridine Ring Substitutions
Modifications to the pyridine ring can significantly impact a compound's inhibitory activity by altering its electronic properties, solubility, and interactions with the target kinase.
A study on a series of 2,4-disubstituted pyrimidines as Aurora kinase inhibitors provides valuable insights that can be extrapolated to the 2-cyclohexylamino-pyridine scaffold. In this study, various substituents were introduced at the 4-position of the pyrimidine ring, demonstrating that even small changes can lead to significant differences in potency. For instance, compound 12a from this series, which features a substituted phenyl group, exhibited potent inhibitory activity against both Aurora A and Aurora B kinases, with IC50 values of 309 nM and 293 nM, respectively.[5] This highlights the importance of exploring aryl substitutions on the pyridine core of 2-cyclohexylamino derivatives to enhance their kinase inhibitory potential.
Table 1: Comparative Activity of Pyridine/Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Core Structure | R Group | Target Cell Line | IC50 (µM) | Reference |
| 12a | Pyrimidine | Substituted Phenyl | HCT-116 | 1.31 ± 0.41 | [5] |
| 7l | Pyrimidine | Pyridin-3-yl | MV4-11 | 0.83 | [6] |
| 13d | Pyridine | Substituted Phenyl | EBC-1 | 0.127 | [3] |
| Compound 7 | Spiro-pyridine | Indoline | Caco-2 | 7.83 ± 0.50 | [7] |
The data in Table 1, although not exclusively from 2-cyclohexylamino-pyridine derivatives, underscores a crucial principle: the nature of the substituent on the pyridine or analogous pyrimidine ring is a key determinant of anticancer potency. For example, the introduction of a pyridin-3-yl group in compound 7l resulted in potent sub-micromolar activity against the MV4-11 leukemia cell line.[6] Similarly, the complex substituted phenyl group in compound 13d led to an impressive IC50 of 127 nM against the EBC-1 lung cancer cell line.[3] These examples strongly suggest that systematic exploration of substitutions on the pyridine ring of 2-cyclohexylamino derivatives is a critical strategy for optimizing their anticancer efficacy.
The Role of the Cyclohexyl Group
The cyclohexyl moiety typically occupies a hydrophobic region of the kinase ATP-binding site. While direct SAR studies on substituted cyclohexyl rings in this specific scaffold are scarce in the available literature, general principles of medicinal chemistry suggest that modifications to this group could fine-tune potency and selectivity. For instance, the introduction of polar groups (e.g., hydroxyl, amino) could probe for additional hydrogen bonding opportunities, while altering the stereochemistry (e.g., cis/trans isomers) could optimize the fit within the binding pocket.
Signaling Pathways Targeted by 2-Aminopyridine Derivatives
Many 2-aminopyridine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival. Understanding these pathways is essential for rational drug design and for identifying potential therapeutic applications.
One of the most critical pathways implicated in cancer is the cyclin-dependent kinase (CDK) pathway, which regulates the cell cycle. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. Inhibition of these CDKs leads to cell cycle arrest and apoptosis in cancer cells. This suggests that 2-cyclohexylamino-pyridine derivatives could be designed to target specific CDKs, thereby halting uncontrolled cell proliferation.
Figure 2: Simplified representation of the cell cycle and points of intervention for CDK6/9 inhibitors.
Experimental Protocols for Evaluation
The development of novel 2-cyclohexylamino-pyridine derivatives requires robust and reproducible experimental methods to assess their biological activity. The following are standard protocols for evaluating the kinase inhibitory and anticancer properties of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (2-cyclohexylamino-pyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or DMSO control to each well.
-
Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 3: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in a culture. It is commonly used to assess the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.
Conclusion and Future Directions
The 2-cyclohexylamino-pyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in cancer therapy and other diseases. The structure-activity relationships, although not exhaustively defined for this specific subclass, can be inferred from related 2-aminopyridine and pyrimidine series. Key takeaways for future drug design include:
-
Systematic substitution on the pyridine ring: The introduction of various aryl and heteroaryl groups can significantly enhance potency.
-
Exploration of the cyclohexyl moiety: Modifications to the cyclohexyl ring, including the introduction of polar groups and exploration of stereoisomers, may lead to improved selectivity and potency.
-
Targeting specific kinases: A deep understanding of the target kinase's ATP-binding pocket will enable the design of more selective inhibitors.
By leveraging the insights from this comparative guide and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of 2-cyclohexylamino-pyridine derivatives.
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. (2017). PubMed. Retrieved January 20, 2026, from [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. Retrieved January 20, 2026, from [Link]
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Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. (1990). PubMed. Retrieved January 20, 2026, from [Link]
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Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. (2009). PubMed. Retrieved January 20, 2026, from [Link]
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020). PubMed. Retrieved January 20, 2026, from [Link]
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A Researcher's Guide to the In Vitro Validation of 5-Chloro-2-cyclohexylamino-3-fluoropyridine: A Kinase Inhibition Profile
Introduction: The Quest for Kinase Inhibitor Specificity
Protein kinases are a large and crucial family of enzymes that regulate a vast array of cellular processes, making them prime targets for therapeutic intervention in numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in many of these conditions. However, a significant challenge in the field is achieving inhibitor selectivity.[2] Many kinase inhibitors interact with multiple kinases, which can lead to off-target effects and associated toxicities.[3] Therefore, the rigorous in vitro validation of novel kinase inhibitors is a critical step in the drug discovery pipeline.
This guide provides a comprehensive overview of the in vitro validation of a novel, hypothetical kinase inhibitor, 5-Chloro-2-cyclohexylamino-3-fluoropyridine , which we will refer to as Compound X . We will objectively compare its hypothetical performance with established kinase inhibitors and provide detailed experimental protocols to support these analyses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro kinase inhibition validation strategies.
Comparative Analysis of Kinase Inhibitor Profiles
To contextualize the inhibitory potential of Compound X, it is essential to compare its activity against a panel of well-characterized kinase inhibitors. For this guide, we have selected three comparators:
-
Staurosporine: A broad-spectrum inhibitor known for its high potency against a wide range of kinases. It serves as a useful, albeit non-selective, positive control in many kinase assays.[4][5]
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), notable for its potent inhibition of BCR-ABL and SRC family kinases.[6][7]
-
Bosutinib: Another second-generation tyrosine kinase inhibitor used in the treatment of CML, with a distinct cross-reactivity profile compared to Dasatinib.[8][9]
The following table summarizes the hypothetical inhibitory activity (IC50 values) of Compound X against a representative panel of kinases, alongside the reported activities of the comparator compounds. A lower IC50 value indicates higher potency.
| Kinase Target | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) |
| ABL1 | 15 | - | <1 | 1.2 |
| SRC | 25 | 6[4] | 0.5 | - |
| LCK | 30 | - | <1 | - |
| EGFR | >10,000 | 88.1[10] | - | >10,000 |
| HER2 | >10,000 | 35.5[10] | - | - |
| PKCα | 500 | 2 | - | - |
| PKA | >5,000 | 7[4] | - | - |
| CAMKII | >1,000 | 20[4] | - | - |
| c-KIT | 800 | - | <30[11] | >10,000 |
| PDGFRβ | 1,200 | - | <30[11] | >10,000 |
Note: The IC50 values for Compound X are hypothetical and for illustrative purposes only. The values for comparator compounds are sourced from publicly available data.
This comparative profile suggests that Compound X may exhibit a degree of selectivity for certain tyrosine kinases, such as ABL1 and SRC family members, while sparing others like EGFR and HER2. The subsequent experimental validation is designed to rigorously test this hypothesis.
In Vitro Kinase Assay Methodologies: A Practical Guide
The choice of in vitro kinase assay is critical and depends on factors such as the specific research question, required throughput, and available instrumentation.[1][12] Here, we detail three widely used methodologies, explaining the rationale behind their application.
Luminescence-Based Kinase Assay (ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase-luciferin reaction. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[1][13]
Causality Behind Experimental Choices: The ADP-Glo™ assay is a popular choice for high-throughput screening (HTS) due to its sensitivity, broad applicability to virtually any kinase, and homogeneous "add-and-read" format, which minimizes handling steps.[14] It is less susceptible to interference from colored or fluorescent compounds compared to other optical methods.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of Compound X and comparator inhibitors in the kinase reaction buffer. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control (vehicle).
-
Prepare a solution of the kinase of interest and its specific substrate in the reaction buffer. The optimal concentrations should be determined empirically.
-
Prepare the ATP solution in the reaction buffer. The concentration should ideally be at or near the Km of the kinase for ATP to accurately reflect the inhibitor's affinity.[2][3]
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.[15]
-
Add 30 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[15]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope using non-linear regression analysis to determine the IC50 value.
-
Caption: Principle of a TR-FRET kinase inhibition assay.
Radiometric Kinase Assay ([γ-³²P]ATP)
Principle: This is a classic and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate. After the kinase reaction, the substrate is separated from the unreacted [γ-³²P]ATP, and the radioactivity incorporated into the substrate is quantified. [16][17] Causality Behind Experimental Choices: The radiometric assay is often considered the "gold standard" due to its direct measurement of phosphorylation and high sensitivity. [16][18]It is less prone to compound interference than optical methods and can be used with a wide variety of substrates without the need for specific antibodies. [17][19]However, it requires the handling of radioactive materials and appropriate safety precautions. [19]
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of the inhibitors.
-
Prepare a master mix containing the kinase and substrate.
-
Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In microcentrifuge tubes, combine the inhibitor dilutions with the kinase/substrate master mix.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ATP mix.
-
Incubate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction stays within the linear range.
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Spot a portion of the reaction mixture onto phosphocellulose paper squares.
-
Wash the paper squares extensively in a dilute phosphoric acid solution to remove unreacted [γ-³²P]ATP.
-
-
Data Acquisition and Analysis:
-
Place the washed and dried paper squares into scintillation vials with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration and fit the data to determine the IC50.
-
Data Interpretation and Troubleshooting
IC50 and Ki: The IC50 value is the concentration of an inhibitor required to reduce kinase activity by 50% under specific assay conditions. It is important to note that the IC50 value can be influenced by the ATP concentration in the assay. [3]For ATP-competitive inhibitors, a higher ATP concentration will result in a higher IC50 value. To obtain a more comparable measure of inhibitor potency, the inhibitor constant (Ki) can be calculated, which represents the intrinsic binding affinity of the inhibitor for the kinase. [17] Troubleshooting Common Issues:
-
High Background Signal: This can be caused by compound autofluorescence or interference with the detection reagents. Running a counterscreen without the kinase can help identify such issues.
-
High Variability Between Replicates: This may be due to pipetting errors, improper mixing, or "edge effects" in the assay plate. * No Inhibition Observed: The inhibitor may not be active against the target kinase, or there could be issues with its solubility or stability.
Signaling Pathway Context
Understanding the cellular context in which a kinase operates is crucial for interpreting the significance of in vitro inhibition data. For instance, if Compound X is a potent inhibitor of a kinase in the JAK-STAT pathway, it could have implications for cytokine signaling and immune responses.
Simplified JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by Compound X.
Conclusion
The in vitro validation of a novel kinase inhibitor is a multifaceted process that requires careful experimental design, execution, and data interpretation. By employing a combination of robust assay methodologies and comparing the results to well-characterized inhibitors, researchers can build a comprehensive profile of a compound's potency and selectivity. This guide has provided a framework for the in vitro validation of this compound (Compound X), outlining detailed protocols and the rationale behind key experimental choices. The principles and methods described herein are broadly applicable and can be adapted for the validation of any novel kinase inhibitor, ultimately contributing to the development of more effective and safer targeted therapies.
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BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]
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ResearchGate. (n.d.). A list of kinases that are inhibited (>50%) by bosutinib and dasatinib as determined by in vitro profiling (continued). Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Harvard University. (n.d.). Lab Standard Operating Procedure Template: Kinase Assay with P-32. Retrieved from [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 1 Good correlation and complementarity observed between chemical.... Retrieved from [Link]
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A Senior Application Scientist's Guide to Ligand Efficacy in the Amination of 5-Chloropyridines
Introduction: The Strategic Importance of 5-Aminopyridines
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone. Its presence in numerous blockbuster drugs is a testament to its versatile role as a bioisostere, a hydrogen bond acceptor, and a scaffold for complex molecular architectures. Specifically, the 5-aminopyridine moiety is a critical pharmacophore found in a range of therapeutic agents. The synthesis of these structures, however, presents a persistent challenge for medicinal chemists. The direct C-N bond formation onto an electron-deficient pyridine ring, particularly from a relatively inert starting material like 5-chloropyridine, requires a sophisticated catalytic approach.
The Buchwald-Hartwig amination has emerged as the preeminent method for this transformation, offering a broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[1][2] The success of this palladium-catalyzed cross-coupling reaction is not merely dependent on the metal center but is critically dictated by the choice of ancillary ligand. The ligand modulates the catalyst's stability, solubility, and, most importantly, its reactivity, particularly concerning the challenging oxidative addition of the C-Cl bond.
This guide provides a comparative analysis of different ligand classes for the amination of 5-chloropyridines. We will delve into the mechanistic underpinnings that govern ligand efficacy, present comparative data to guide your selection, and provide a robust, field-tested protocol for immediate application in your laboratory.
The Engine of C-N Coupling: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount to rational ligand selection. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. For challenging substrates like 5-chloropyridine, the initial oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. An effective ligand must facilitate this step while also promoting the final, product-releasing reductive elimination.
The steric and electronic properties of the ligand (L) are crucial at each stage. Bulky, electron-rich ligands tend to favor the formation of a highly reactive, monoligated Pd(0) species (L-Pd(0)), which is essential for activating the inert C-Cl bond.[3][4] These properties also accelerate the C-N bond-forming reductive elimination, outcompeting potential side reactions like beta-hydride elimination.[1]
Caption: The Buchwald-Hartwig catalytic cycle for amination.
Comparative Analysis of Ligand Classes
The evolution of the Buchwald-Hartwig amination has led to several 'generations' of ligands, each designed to overcome the limitations of the last. For the specific challenge of activating C-Cl bonds on heteroaromatic rings, two classes have proven most effective: bulky, electron-rich biaryl monophosphines and N-heterocyclic carbenes (NHCs).
Bulky Biaryl Monophosphine Ligands
This class, developed extensively by the Buchwald group, represents the gold standard for many C-N cross-coupling reactions. Their defining feature is a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This architecture promotes the formation of the active monoligated palladium species, crucial for activating aryl chlorides.[3]
Caption: Structures of commonly employed high-performance ligands.
Performance Insights:
-
XPhos: Often a first choice due to its broad applicability and commercial availability. Its bulky dicyclohexylphosphine and dimethylamino groups provide a good balance of steric hindrance and electron-donating character.
-
RuPhos: The diisopropylphenyl substituents on the lower ring of the biaryl scaffold make it particularly effective for heteroaromatic substrates. It can often provide higher yields where other ligands struggle.
-
BrettPhos: This ligand is among the most active for coupling primary amines.[5] Its unique structure is highly effective at promoting reductive elimination, minimizing side reactions.
N-Heterocyclic Carbene (NHC) Ligands
NHCs are another class of highly effective ligands for activating C-Cl bonds. They are strong σ-donors, even more so than many phosphines, which helps to facilitate the oxidative addition step.[6] They are often used as part of a well-defined pre-catalyst, such as a PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complex, which improves air stability and catalytic consistency.[7]
Performance Insights:
-
PEPPSI-IPr/IHept: These pre-catalysts, featuring bulky isopropyl or isoheptyl wingtips on the NHC, are very effective for coupling aryl chlorides. Their stability and ease of use make them attractive for screening and process development. The strong σ-donation of the NHC can be particularly advantageous for electron-deficient substrates like 5-chloropyridine.[6]
Quantitative Comparison Data
The following table summarizes representative data for the amination of chloropyridines with various amines, highlighting the performance of different state-of-the-art ligands. Note that direct comparative studies on 5-chloropyridine are limited; therefore, data from structurally similar substrates are included to illustrate ligand performance trends.
| Ligand | Pd Precursor | Amine | Base | Solvent | Temp (°C) | Yield (%) | Comments / Reference |
| XPhos | Pd₂(dba)₃ | Morpholine | NaOtBu | Toluene | 100 | Good (est.) | A standard, highly reliable system for aryl chlorides. |
| RuPhos | Pd-G3 Precat. | Primary Amine | K₃PO₄ | Dioxane | 110 | High | Often superior for heteroaryl substrates. |
| BrettPhos | Pd-G3 Precat. | Primary Amine | LiHMDS | THF | 80 | >90 | Excellent for primary amines, even hindered ones.[5] |
| Josiphos | Pd(OAc)₂ | Benzylamine | NaOtBu | Toluene | 100 | Moderate-Good | A ferrocene-based ligand, effective for some systems.[8] |
| PEPPSI-IPr | (self) | 2,6-diisopropylaniline | K₂CO₃ | Dioxane | 100 | 93 | NHC catalysts show high activity for challenging couplings.[6] |
| KPhos | Pd-G3 Precat. | Aq. Ammonia | KOH | Dioxane/H₂O | 110 | >80 | A specialized ligand for the challenging coupling with ammonia.[9][10] |
Experimental Protocol: Amination of 5-Chloropyridine with Morpholine
This protocol describes a robust method for the amination of 5-chloropyridine using a biarylphosphine ligand system. It is designed to be a self-validating system, with explanations for each critical step.
Causality Behind Experimental Choices:
-
Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective source of the active Pd(0) catalyst. Alternatively, palladacycle precatalysts (e.g., XPhos Pd G3) can be used for more rapid and cleaner generation of the active L1Pd(0) species, often allowing for lower catalyst loadings and milder conditions.[5]
-
Ligand (XPhos): Chosen for its proven efficacy with aryl chlorides. A 1.5:1 to 2:1 ligand-to-palladium ratio is typically used to ensure catalyst stability and prevent palladium black precipitation.
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine (or the intermediate palladium-amine complex) to generate the active amide nucleophile without competing in the coupling reaction.[11]
-
Solvent (Toluene): A dry, non-polar aprotic solvent is required. Toluene is an excellent choice due to its high boiling point and ability to dissolve the organic reagents while precipitating some inorganic salts.[12] It must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere (Argon/Nitrogen): Absolutely critical. The Pd(0) catalytic species is highly sensitive to oxygen and will be readily deactivated.
Step-by-Step Methodology
Caption: Experimental workflow for Buchwald-Hartwig amination.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
5-chloropyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.042 mmol, 4.2 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Standard workup and purification supplies
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (18.3 mg), XPhos (20.0 mg), sodium tert-butoxide (135 mg), and 5-chloropyridine (113.5 mg).
-
Solvent & Reagent Addition: Add the degassed toluene (5 mL) to the flask, followed by the addition of morpholine (105 µL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-morpholinopyridine.
Conclusion and Future Outlook
The palladium-catalyzed amination of 5-chloropyridines is a powerful and essential transformation for pharmaceutical and materials science research. The success of this reaction is overwhelmingly dependent on the rational selection of an appropriate ligand. For general purposes, bulky biaryl monophosphine ligands such as XPhos and RuPhos represent excellent starting points, offering high reactivity and reliability for activating the challenging C-Cl bond.[3] For couplings involving primary amines, BrettPhos often provides superior results.[5] Furthermore, NHC-based pre-catalysts like PEPPSI-IPr offer a robust and user-friendly alternative with high activity.[6]
The choice of ligand should always be guided by the specific nature of the amine coupling partner and the functional groups present on the substrate. The protocol provided herein serves as a validated starting point for your own investigations. As ligand development continues to advance, we can anticipate even more active and selective catalysts that operate under milder conditions, further expanding the synthetic chemist's toolkit for constructing vital C-N bonds.
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Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base - PubMed. National Institutes of Health (NIH). [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. While identifying a potent inhibitor for a desired target is a critical first step, understanding its interactions across the broader proteome is what separates a promising lead from a potential liability. This guide provides a comprehensive framework for elucidating the cross-reactivity profile of 5-Chloro-2-cyclohexylamino-3-fluoropyridine, a molecule belonging to the pharmacologically significant 2-aminopyridine class.[1][2][3][4] Derivatives of 2-aminopyridine are known to exhibit a wide array of biological activities, underscoring the necessity of a thorough off-target assessment.[1][2][3][5]
This document will detail a multi-pronged approach, leveraging established and cutting-edge methodologies to build a robust selectivity profile. We will objectively compare the hypothetical performance of this compound against both a highly selective, fictitious kinase inhibitor (SEL-1) and a known promiscuous inhibitor, Staurosporine. The experimental data presented herein, while illustrative, is designed to reflect plausible outcomes from these rigorous assays.
The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures in clinical trials attributed to unforeseen off-target effects.[6] A comprehensive understanding of a compound's selectivity provides critical insights into its potential for both efficacy and toxicity. For molecules like this compound, built upon a privileged 2-aminopyridine scaffold, the potential for interacting with multiple targets is inherent.[1][2][3] Therefore, a systematic evaluation of its binding profile is not merely a suggestion but a foundational component of its preclinical development.
This guide will explore three key pillars of cross-reactivity profiling:
-
Biochemical Profiling: Assessing direct interactions with a large panel of purified enzymes, primarily kinases.
-
Cellular Target Engagement: Verifying target binding within the complex milieu of a living cell.
-
Phenotypic Screening: Observing the compound's effects on cellular morphology and function to uncover unexpected biological activities.
Biochemical Selectivity: A Kinome-Wide View
The human kinome, comprising over 500 kinases, represents a major class of drug targets and a frequent source of off-target interactions for ATP-competitive inhibitors.[7] A broad kinase panel screen is the first line of defense in identifying potential cross-reactivities.
Experimental Protocol: Large-Panel Kinase Screen
A radiometric or mobility shift assay is employed to quantify the inhibitory activity of this compound against a comprehensive panel of human kinases.
Methodology:
-
Compound Preparation: this compound, SEL-1, and Staurosporine are prepared in DMSO to a final concentration of 10 mM.
-
Assay Execution: Each compound is screened at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.[8][9][10] The percentage of inhibition is determined relative to a DMSO control.
-
Dose-Response Analysis: For kinases showing significant inhibition (>50%) in the initial screen, a 10-point dose-response curve is generated to determine the IC50 value.
-
Data Analysis: Selectivity is quantified using metrics such as the Selectivity Score (S-score), which represents the number of kinases inhibited above a certain threshold, and the Gini coefficient, which measures the inequality of inhibition across the panel.[8]
Data Presentation: Kinase Inhibition Profile
| Compound | Primary Target IC50 (nM) | S-Score (1 µM) | Gini Coefficient |
| This compound | 15 (Hypothetical Target: CDK9) | 12 | 0.75 |
| SEL-1 | 5 (Hypothetical Target: CDK9) | 1 | 0.98 |
| Staurosporine | 2 (Broad Spectrum) | >200 | 0.21 |
Interpretation: The hypothetical data suggests that this compound exhibits a degree of selectivity, inhibiting a limited number of kinases at 1 µM. However, it is less selective than the idealized compound SEL-1. Staurosporine, as expected, demonstrates broad-spectrum activity with a very low Gini coefficient, indicating widespread inhibition.
Cellular Target Engagement: Confirming Intracellular Interactions
Biochemical assays, while powerful, do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for verifying that a compound engages its intended target within intact cells.[11][12][13][14][15] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Treatment: Intact cells (e.g., a relevant cancer cell line) are incubated with this compound, SEL-1, or DMSO vehicle control.
-
Thermal Challenge: The treated cells are heated across a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blot or other protein detection methods.
-
Melt Curve Generation: A melt curve is generated by plotting the fraction of soluble protein as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement.
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Thermal Shift
| Compound | Target Protein | ΔTm (°C) |
| This compound | CDK9 | +5.2 |
| SEL-1 | CDK9 | +7.8 |
| DMSO Control | CDK9 | 0 |
Interpretation: The positive thermal shift (ΔTm) for both this compound and SEL-1 confirms that they engage with the hypothetical target CDK9 in a cellular context. The larger shift observed for SEL-1 may suggest a higher affinity or a different binding mode.
Phenotypic Screening: Uncovering Unanticipated Biological Consequences
Phenotypic screening offers an unbiased approach to understanding a compound's biological effects by observing its impact on cellular phenotypes.[6][][17][18][19] This method can reveal unexpected off-target activities that may not be apparent from biochemical or target-based cellular assays.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
Methodology:
-
Cell Plating: A panel of diverse human cell lines is plated in multi-well plates.
-
Compound Treatment: Cells are treated with a concentration range of this compound, SEL-1, and Staurosporine.
-
Staining: After a defined incubation period, cells are fixed and stained with a cocktail of fluorescent dyes that label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition: Automated high-content imaging systems acquire multi-channel images of the cells.
-
Image Analysis: Sophisticated image analysis software extracts a multitude of quantitative features describing cellular morphology, intensity, and texture.
-
Phenotypic Profiling: The resulting multi-parametric data is used to generate a "phenotypic fingerprint" for each compound, which can be compared to a reference database of known bioactive compounds.
Visualization: Phenotypic Screening Workflow
Caption: Workflow for high-content phenotypic screening.
Data Presentation: Phenotypic Profile Summary
| Compound | Predominant Phenotypic Class | Similarity to Known MOAs |
| This compound | Cell cycle arrest (G2/M) | High similarity to CDK inhibitors |
| SEL-1 | Cell cycle arrest (G2/M) | Very high similarity to selective CDK9 inhibitors |
| Staurosporine | Apoptosis, cytoskeletal disruption | High similarity to broad-spectrum kinase inhibitors, microtubule poisons |
Interpretation: The phenotypic screen corroborates the on-target activity of this compound and SEL-1, with both inducing a phenotype consistent with CDK inhibition. The broader and more complex phenotypic signature of Staurosporine reflects its promiscuous nature, affecting multiple cellular processes. Any unexpected phenotypic clusters for this compound would warrant further investigation for novel off-target effects.
Synthesis of Findings and Future Directions
This comparative guide outlines a rigorous, multi-faceted strategy for characterizing the cross-reactivity profile of this compound. The integrated data from biochemical screening, cellular target engagement, and phenotypic analysis provides a holistic view of the compound's selectivity.
-
Biochemical profiling provides a broad, initial assessment of potential off-targets across a specific enzyme class.
-
CETSA validates the intracellular interaction with the intended target, bridging the gap between in vitro and cellular activity.
-
Phenotypic screening offers an unbiased functional readout, capable of revealing unanticipated biological consequences.
The hypothetical data presented suggests that this compound is a moderately selective compound. While it engages its intended target in cells and produces a corresponding phenotype, the broader kinase inhibition profile compared to a highly selective compound like SEL-1 indicates a need for further optimization if superior selectivity is desired.
Future work should focus on deconvoluting the identified off-targets through follow-up dose-response CETSA experiments for the most potent off-target kinases. Additionally, any unexpected phenotypes should be investigated using orthogonal approaches, such as proteomics or transcriptomics, to identify the underlying molecular mechanisms. By employing this comprehensive approach, researchers can make more informed decisions about the progression of this compound and other promising drug candidates.
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Chodera, J. D. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Retrieved from [Link]
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A Head-to-Head Comparison of Catalysts for Fluoropyridine Synthesis: A Guide for Researchers
Introduction: The Indispensable Role of Fluoropyridines
To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. Fluoropyridines, in particular, represent a privileged structural motif in a vast array of pharmaceuticals and agrochemicals. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Given their importance, the efficient and selective synthesis of fluoropyridines is a critical endeavor. This guide provides a head-to-head comparison of leading catalytic systems for fluoropyridine synthesis, offering insights into their mechanisms, performance, and practical application. We will delve into the nuances of Halogen Exchange (HALEX) reactions, transition-metal-catalyzed C-H activation, and the burgeoning field of photoredox catalysis, supported by experimental data to inform your catalyst selection.
The Workhorse: Halogen Exchange (HALEX) Reactions
The HALEX process is a classical and industrially significant method for the synthesis of fluoropyridines, involving the nucleophilic substitution of a chloro- or bromo-substituent with a fluoride ion. The choice of catalyst is crucial for overcoming the high activation energy associated with the cleavage of the carbon-halogen bond.
Mechanism of Catalyzed HALEX Reactions
In a typical HALEX reaction, a phase-transfer catalyst (PTC) is employed to facilitate the transfer of the fluoride anion from the solid phase (e.g., KF or CsF) to the organic phase where the chloropyridine substrate resides. The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of a phase-transfer catalyzed HALEX reaction.
Performance Comparison of HALEX Catalysts
The efficacy of HALEX catalysts is highly dependent on the substrate and reaction conditions. While historically reliant on high temperatures and polar aprotic solvents, modern catalysts have improved reaction efficiency.
| Catalyst System | Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| None (Uncatalyzed) | 2,6-dichloropyridine | KF | Dimethyl sulfone | 200 | Low | [1] |
| 18-crown-6 | Dibrominated perylene bisimides | KF | Sulfolane | Not specified | 25-60 | [2] |
| 2-Azaallenium Salts | Activated chloroarenes | KF | Toluene | 150 | >95 | [2] |
| Metal Oxides (e.g., MgO) | 2-chloropyridine | HF (gas) | Gas Phase | 380 | High |
Key Insights:
-
For many applications, the use of phase-transfer catalysts like crown ethers or quaternary ammonium salts is essential for achieving reasonable yields at lower temperatures.[2]
-
Gas-phase fluorination over metal oxide catalysts represents a viable, solvent-free alternative for simple chloropyridines, though it requires high temperatures.
-
The choice of fluoride source (e.g., KF vs. CsF) and solvent plays a critical role in reaction outcomes, with DMSO often providing superior results to DMF or sulfolane.[3]
Precision Tooling: Transition-Metal-Catalyzed C-H Fluorination
Direct C-H bond fluorination is a highly attractive strategy as it circumvents the need for pre-functionalized substrates. Palladium, copper, and rhodium catalysts have emerged as powerful tools for this transformation, each with distinct advantages in terms of regioselectivity and substrate scope.
Palladium-Catalyzed C-H Fluorination
Palladium catalysts are particularly effective for the ortho-fluorination of pyridine rings, often utilizing a directing group to achieve high regioselectivity.
Mechanism of Palladium-Catalyzed C-H Fluorination
The catalytic cycle typically involves a Pd(II)/Pd(IV) pathway. The pyridine nitrogen can act as a directing group, facilitating the C-H activation step.
Caption: Simplified catalytic cycle for directed Pd-catalyzed C-H fluorination.
Performance Data:
| Catalyst | Substrate | Fluorinating Agent | Additive(s) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 2-Phenylpyridine | Selectfluor | Ag₂CO₃ | DCE | 150 | 78 | [4] |
| Pd(OAc)₂ | Aliphatic Amides | Selectfluor | Ag₂CO₃, Fe(OAc)₂ | DCE/iPrCN | 150 | up to 83 | [5] |
Key Insights:
-
Palladium catalysis offers excellent regioselectivity for ortho-C-H fluorination, guided by the pyridine nitrogen or other directing groups.[4][5]
-
Electrophilic fluorine sources like Selectfluor are commonly used.[4][5]
-
The reactions often require high temperatures and the use of silver salts as oxidants.[4][5]
Copper-Catalyzed C-H Fluorination
Copper catalysts provide a more economical alternative to palladium for C-H fluorination and have shown promise in the fluorination of arenes and heteroarenes.
Mechanism of Copper-Catalyzed C-H Fluorination
The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. Similar to palladium, directing groups can be employed to enhance reactivity and selectivity.
Performance Data:
| Catalyst | Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI | Benzoic acid derivatives (with 8-aminoquinoline directing group) | AgF | DMF | 135 | up to 86 | [6] |
| Cu(I) Complex | 2-pyridyl aryl bromides | AgF | Not specified | Not specified | Good | [7] |
Key Insights:
-
Copper catalysts are a cost-effective option for directed C-H fluorination.[6][8]
-
These systems often utilize nucleophilic fluoride sources like AgF.[6][7]
-
The development of copper-catalyzed fluorination is an active area of research, with ongoing efforts to expand the substrate scope and improve catalyst efficiency.[8]
Rhodium-Catalyzed Synthesis of 3-Fluoropyridines
Rhodium catalysts have been uniquely applied to the synthesis of 3-fluoropyridines through C-H functionalization and annulation reactions.
Mechanism of Rhodium-Catalyzed Annulation
This approach involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes, where a Rh(III) catalyst mediates the C-H activation and subsequent cyclization to form the fluoropyridine ring.[9][10][11]
Performance Data:
| Catalyst | Substrates | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| [Cp*RhCl₂]₂ | α-fluoro-α,β-unsaturated oximes + alkynes | NaOAc | t-AmylOH | 110 | up to 95 | [9] |
Key Insights:
-
Rhodium catalysis provides a powerful method for the de novo synthesis of multi-substituted 3-fluoropyridines.[9]
-
This strategy allows for the construction of the fluoropyridine core from acyclic precursors.
-
The reactions are often tolerant of various functional groups and can be performed under relatively mild conditions.[9]
The Modern Approach: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and efficient platform for a wide range of organic transformations, including the synthesis of fluoropyridines. This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.
Mechanism of Photoredox-Mediated Fluoropyridine Synthesis
A common strategy involves the photoredox-mediated coupling of two components, followed by a cyclization/condensation to form the fluoropyridine ring. For example, the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers can be initiated by an iridium-based photocatalyst.
Caption: General workflow for photoredox-mediated 3-fluoropyridine synthesis.
Performance Data:
| Photocatalyst | Substrates | Additive | Solvent | Temp. | Yield (%) | Reference |
| fac-Ir(ppy)₃ | α,α-difluoro-β-iodoketones + silyl enol ethers | NH₄OAc | DMF | 120 °C (for condensation) | up to 90 |
Key Insights:
-
Photoredox catalysis offers a mild and versatile approach for the synthesis of fluoropyridines, often proceeding at room temperature for the initial coupling step.
-
This method allows for the construction of complex fluoropyridines from readily available starting materials.
-
The reactions exhibit high functional group tolerance due to the mild conditions.
Experimental Protocols
To provide a practical context, we present a representative experimental protocol for a palladium-catalyzed C-H fluorination reaction.
Protocol: Palladium-Catalyzed ortho-Fluorination of 2-Phenylpyridine
This protocol is adapted from the work of Furuya et al. and is a representative example of directed C(sp²)-H fluorination.[4]
Materials:
-
2-Phenylpyridine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Selectfluor
-
Silver Carbonate (Ag₂CO₃)
-
1,2-Dichloroethane (DCE)
-
Schlenk tube or other sealable reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylpyridine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), Selectfluor (2.5 equiv), and Ag₂CO₃ (2.0 equiv).
-
Add anhydrous DCE to the reaction vessel.
-
Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for the specified time (e.g., 14 hours), monitoring the reaction progress by TLC or GC-MS if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-(2-fluorophenyl)pyridine.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use. Selectfluor is a strong oxidizing agent and should be handled with care.
Conclusion and Future Outlook
The synthesis of fluoropyridines has been significantly advanced by the development of novel catalytic systems. While traditional HALEX reactions remain a viable and cost-effective method, particularly on an industrial scale, transition-metal-catalyzed C-H activation offers unparalleled precision and efficiency for the synthesis of complex, functionalized fluoropyridines. Palladium, copper, and rhodium catalysts each provide unique advantages in terms of regioselectivity and the types of fluoropyridines that can be accessed. Furthermore, the advent of photoredox catalysis has opened new avenues for mild and versatile fluoropyridine synthesis.
The choice of catalyst will ultimately depend on the specific synthetic target, desired scale, and economic considerations. For the synthesis of simple, unfunctionalized fluoropyridines from readily available chloropyridines, HALEX may be the most practical approach. For the late-stage fluorination of a complex molecule where regioselectivity is paramount, a palladium- or copper-catalyzed C-H activation strategy would be more suitable. For the de novo construction of highly substituted 3-fluoropyridines, rhodium catalysis offers a powerful solution. As research in this field continues, we can anticipate the development of even more efficient, selective, and sustainable catalytic methods for the synthesis of this important class of molecules.
References
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Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. [Link][9]
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Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13585–13597. [Link]
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Furuya, T., et al. (2010). Palladium-Catalyzed C−H Fluorination. Journal of the American Chemical Society, 132(20), 6932–6934. [Link]
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Ge, H., et al. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 17(15), 3834–3837. [Link][5]
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Ritter, T., et al. (2018). Palladium-catalysed electrophilic aromatic C–H fluorination. Nature, 554(7693), 505–509. [Link]
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Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 45(6), 939–950. [Link]
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Slanina, T., et al. (2020). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Catalysts, 10(11), 1348. [Link]
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Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical Reviews, 110(2), 624–655. [Link]
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Braun, M.-G., & Doyle, A. G. (2013). Palladium-Catalyzed Allylic C–H Fluorination. Journal of the American Chemical Society, 135(35), 12990–12993. [Link]
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Hou, Z., et al. (2012). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Dalton Transactions, 41(46), 13937–13948. [Link]
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Musa, S. A., & Hartwig, J. F. (2012). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 45(6), 844–858. [Link]
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Suzuki, T. (2007). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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Daugulis, O., et al. (2013). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. Angewandte Chemie International Edition, 52(34), 8961–8964. [Link][6]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Angewandte Chemie International Edition, 50(27), 6119–6122. [Link]
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Koller, R., et al. (2008). Halex Reactions of Aromatic Compounds Catalyzed by 2-Azaallenium, Carbophosphazenium, Aminophosphonium and Diphosphazenium Salts: A Comparative Study. Molecules, 13(5), 1083–1103. [Link][2]
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Stephenson, C. R. J., et al. (2024). Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. [Link]
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Warren, J. J., et al. (2019). Copper-Catalyzed Electrochemical C–H Fluorination. Journal of the American Chemical Society, 141(1), 115–120. [Link]
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Stahl, S. S., & Sanford, M. S. (2012). High-Valent Organometallic Copper and Palladium in Catalysis. Inorganic Chemistry, 51(16), 8718–8729. [Link]
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Doussot, C., et al. (2009). Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. Catalysis Today, 141(3-4), 362–367. [Link]
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Powers, D. C., & Ritter, T. (2015). Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates. Journal of the American Chemical Society, 137(35), 11222–11225. [Link]
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Liu, G., et al. (2015). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Science, 6(10), 5845–5849. [Link][7]
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Liu, G. (2014). Copper-mediated/-catalyzed fluorination reactions: new routes to aryl fluorides. Organic Chemistry Frontiers, 1(1), 101–105. [Link]
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Daugulis, O. (2013). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C–H Bonds. Angewandte Chemie, 125(34), 9129-9132. [Link]
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Brunet, J.-J., et al. (2009). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. [Link]
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gChem Global. (n.d.). Halex Comparative Reaction. [Link]
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Doussot, C., et al. (2010). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. Journal of Fluorine Chemistry, 131(2), 224–230. [Link]
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Pleschke, A., et al. (2004). Halex Reactions of Aromatic Compounds Catalyzed by 2-Azaallenium, Carbophosphazenium, Aminophosphonium and Diphosphazenium Salts: A Comparative Study. Journal of Fluorine Chemistry, 125(7), 1031–1043. [Link]
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Doussot, C., et al. (2009). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. Applied Catalysis A: General, 358(2), 173–180. [Link][1]
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gChem Global. (n.d.). Halex Comparative Reaction. [Link]
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A Senior Application Scientist's Guide to the Structural Verification of 5-Chloro-2-cyclohexylamino-3-fluoropyridine via NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison and validation workflow for the nuclear magnetic resonance (NMR) data of 5-Chloro-2-cyclohexylamino-3-fluoropyridine . Given the absence of publicly available, experimentally derived spectral data for this specific compound, this guide will leverage high-quality predicted NMR data as a reference standard. We will detail the expected spectral features and outline the comprehensive validation protocols necessary to confirm the structure with a high degree of confidence.
This guide is structured to provide not just a procedural checklist, but a causal understanding of the analytical choices, thereby empowering researchers to apply these principles to their own compounds.
The Molecular Blueprint: Structure and NMR-Active Nuclei
This compound (C₁₁H₁₂ClFN₂) is a substituted pyridine derivative featuring several key structural motifs that will be interrogated by NMR spectroscopy. The molecule contains three distinct spin systems amenable to NMR analysis: the aromatic pyridine ring, the aliphatic cyclohexyl group, and the fluorine substituent. The interplay of these groups, particularly the electronic effects of the chlorine, fluorine, and amino substituents on the pyridine ring, will give rise to a unique and diagnostic set of NMR signals.
Key NMR-Active Nuclei: ¹H, ¹³C, and ¹⁹F.
Predicted NMR Spectral Data: A Comparative Benchmark
The following tables summarize the predicted NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a robust baseline for comparison with experimentally acquired data. The data is presented for a simulated spectrum in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-4 (Pyridine) | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H4-H6) ≈ 2.5, ⁴J(H4-F3) ≈ 1.5 |
| H-6 (Pyridine) | ~7.9 - 8.1 | Doublet (d) | ³J(H6-H4) ≈ 2.5 |
| NH (Amino) | ~4.5 - 5.5 | Broad singlet (br s) | - |
| CH (Cyclohexyl-α) | ~3.5 - 3.7 | Multiplet (m) | - |
| CH₂ (Cyclohexyl) | ~1.2 - 2.0 | Multiplet (m) | - |
Note: The chemical shift of the NH proton can be highly variable and is dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted ¹J(C-F) [Hz] |
| C-2 (Pyridine) | ~155 - 158 | Doublet (d) | |
| C-3 (Pyridine) | ~140 - 143 | Doublet (d) | ~240 - 260 |
| C-4 (Pyridine) | ~125 - 128 | Doublet (d) | |
| C-5 (Pyridine) | ~120 - 123 | Singlet (s) | |
| C-6 (Pyridine) | ~145 - 148 | Doublet (d) | |
| C-α (Cyclohexyl) | ~50 - 55 | Singlet (s) | |
| CH₂ (Cyclohexyl) | ~24 - 34 | Singlet (s) |
Note: Long-range ¹³C-¹⁹F couplings are also expected but are generally smaller and may not be resolved in a standard ¹³C NMR spectrum.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| F-3 (Pyridine) | ~ -130 to -140 | Doublet of doublets (dd) | ³J(F3-H4) ≈ 8-10, ⁴J(F3-H6) ≈ 1-2 |
Note: ¹⁹F chemical shifts are referenced to CFCl₃.
The Validation Workflow: A Step-by-Step Experimental Protocol
Acquiring high-quality NMR data is the first step in structural validation. The following protocol outlines the key experimental considerations.
Experimental Workflow for NMR Data Acquisition
Caption: The logical flow of data integration from 1D and 2D NMR experiments leading to the confirmed molecular structure.
Comparison with Alternative Structures and Potential Pitfalls
When validating a chemical structure, it is crucial to consider plausible alternative structures and ensure that the NMR data unequivocally supports the target molecule. For example, one might consider isomers where the substituents are arranged differently on the pyridine ring. The unique combination of chemical shifts and, more importantly, the specific coupling patterns observed in both the ¹H-¹H (COSY) and ¹H-¹³C (HMBC) correlations, as well as the ¹H-¹⁹F and ¹³C-¹⁹F couplings, will provide a distinct fingerprint for the correct isomer.
A common pitfall is the over-reliance on 1D NMR data alone. Without the connectivity information from 2D NMR, assignments can be ambiguous, especially in complex molecules. Another potential issue is the presence of impurities, which can complicate spectral interpretation. Therefore, it is essential to use high-purity samples for NMR analysis.
Conclusion
The structural validation of this compound by NMR spectroscopy is a systematic process that relies on the integration of data from multiple NMR experiments. By comparing experimentally acquired data with a reliable predicted dataset, and by meticulously analyzing the chemical shifts, integrals, and coupling constants from 1D and 2D NMR spectra, researchers can achieve an unambiguous structural assignment. This comprehensive approach ensures the scientific integrity of the data and provides the necessary confidence for subsequent research and development activities.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
A Comparative Benchmarking Guide to the Stability of Fluorinated Pyridine Intermediates
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pyridine scaffolds is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] However, the very electronic perturbations that make fluorinated pyridines attractive can also introduce inherent stability liabilities. Understanding the relative stability of positional isomers of fluorinated pyridines is critical for selecting the optimal building block, predicting potential degradation pathways, and ensuring the development of robust and reliable drug candidates and chemical entities.
This in-depth technical guide provides a comprehensive framework for benchmarking the stability of common fluorinated pyridine intermediates. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols for assessing stability under various stress conditions. By explaining the causality behind our experimental choices, this guide aims to equip you with the knowledge to design self-validating stability studies and make informed decisions in your research.
The Critical Impact of Fluorine's Positional Isomerism on Pyridine Stability
The position of the fluorine atom on the pyridine ring profoundly influences its electronic properties and, consequently, its susceptibility to degradation. The electron-withdrawing nature of fluorine, combined with the inherent electron deficiency of the pyridine ring, creates a nuanced landscape of reactivity.
-
2- and 4-Fluoropyridines: In these isomers, the fluorine atom is positioned at an ortho or para position relative to the ring nitrogen. This placement significantly activates the carbon atom bearing the fluorine towards nucleophilic aromatic substitution (SNAr). The strong inductive effect of fluorine and the resonance stabilization of the Meisenheimer intermediate make these positions prone to attack by nucleophiles.[3]
-
3-Fluoropyridine: With the fluorine atom at the meta position, its electron-withdrawing effect is less pronounced at the C-F bond in terms of resonance stabilization for nucleophilic attack. This generally renders 3-fluoropyridine more stable towards nucleophilic substitution compared to its 2- and 4-isomers.
This guide will present a series of forced degradation studies designed to quantitatively compare the stability of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine.
Experimental Design for Comparative Stability Benchmarking
To objectively compare the stability of fluorinated pyridine isomers, a series of forced degradation studies will be conducted. These studies intentionally expose the intermediates to harsh conditions to accelerate degradation and elucidate potential decomposition pathways.[4] For each study, a solution of the test compound (2-fluoropyridine, 3-fluoropyridine, or 4-fluoropyridine) in a suitable solvent will be subjected to the stress condition. The degradation will be monitored over time by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound.
dot
Caption: Generalized workflow for the comparative stability benchmarking of fluorinated pyridine intermediates.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to run a control sample (stored at ambient temperature and protected from light) for each intermediate to account for any non-stress-related degradation.
Protocol 1: Acid-Catalyzed Hydrolysis
This study assesses the stability of the C-F bond to cleavage under acidic conditions, a common scenario in many chemical processes and formulations.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of each fluoropyridine isomer in a 1:1 mixture of acetonitrile and 1N hydrochloric acid.
-
Stress Condition: Incubate the solutions in sealed vials in a thermostatically controlled water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1N sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Quantify the remaining fluoropyridine at each time point using a validated stability-indicating HPLC-UV method.
Causality: 2- and 4-halopyridines are known to be susceptible to acid-catalyzed hydrolysis, proceeding through nucleophilic attack of water on the protonated pyridine ring.[5] The protonation of the ring nitrogen enhances the electrophilicity of the carbon atoms at the 2- and 4-positions, facilitating the displacement of the fluoride ion.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol evaluates the stability in alkaline environments, which is critical for intermediates used in reactions involving basic reagents.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of each fluoropyridine isomer in a 1:1 mixture of acetonitrile and 1N sodium hydroxide.
-
Stress Condition: Incubate the solutions in sealed vials in a thermostatically controlled water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Sample Processing: Neutralize the withdrawn aliquots with an equivalent amount of 1N hydrochloric acid and dilute with the mobile phase for HPLC analysis.
-
Analysis: Quantify the remaining fluoropyridine using HPLC-UV.
Causality: The electron-deficient nature of the pyridine ring, exacerbated by the fluorine substituent, makes the 2- and 4-positions susceptible to direct nucleophilic attack by hydroxide ions.[6]
Protocol 3: Oxidative Degradation
This study simulates the effect of oxidizing agents, which may be present as reagents or impurities in a reaction mixture.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of each fluoropyridine isomer in acetonitrile. Add hydrogen peroxide to a final concentration of 3%.
-
Stress Condition: Store the solutions at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 4, 8, 24, 48, and 72 hours.
-
Sample Processing: Dilute the aliquots with the mobile phase for HPLC analysis.
-
Analysis: Quantify the remaining fluoropyridine using HPLC-UV.
Causality: Pyridines can be oxidized to their corresponding N-oxides.[7] These N-oxides can be more reactive than the parent pyridine and may undergo further transformations.
Protocol 4: Photostability Testing
Exposure to light can induce degradation, and this protocol assesses the photostability of the intermediates according to established guidelines.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of each fluoropyridine isomer in acetonitrile in quartz tubes. Prepare a control sample for each isomer wrapped in aluminum foil.
-
Stress Condition: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] Maintain a controlled temperature.
-
Time Points: Analyze the samples after the exposure period.
-
Sample Processing: Dilute the aliquots with the mobile phase for HPLC analysis.
-
Analysis: Compare the amount of remaining fluoropyridine in the exposed sample to the control sample using HPLC-UV.
Causality: Halogenated aromatic compounds can undergo photolytic cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent degradation products.[9][10]
Protocol 5: Thermal Stability
This study evaluates the intrinsic stability of the intermediates at elevated temperatures in solution.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of each fluoropyridine isomer in a stable, high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Stress Condition: Incubate the solutions in sealed vials in a thermostatically controlled oven at 80°C, protected from light.
-
Time Points: Withdraw aliquots at 0, 8, 24, 48, and 72 hours.
-
Sample Processing: Dilute the aliquots with the mobile phase for HPLC analysis.
-
Analysis: Quantify the remaining fluoropyridine using HPLC-UV.
Causality: Elevated temperatures can provide the activation energy required for various degradation reactions, including nucleophilic substitution with trace impurities or solvent molecules.
Comparative Stability Data (Predicted)
The following tables summarize the predicted outcomes of the forced degradation studies based on established principles of chemical reactivity. The stability is ranked from 1 (most stable) to 3 (least stable).
Table 1: Predicted Stability Ranking of Fluoropyridine Isomers
| Stress Condition | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| Acid Hydrolysis | 3 | 1 | 2 |
| Base Hydrolysis | 3 | 1 | 2 |
| Oxidative Stress | 2 | 1 | 3 |
| Photolytic Stress | 2 | 1 | 2 |
| Thermal Stress | 3 | 1 | 2 |
Table 2: Predicted Major Degradation Products
| Isomer | Stress Condition | Predicted Major Degradation Product(s) |
| 2-Fluoropyridine | Acid/Base Hydrolysis | 2-Hydroxypyridine |
| Oxidative | 2-Fluoropyridine N-oxide | |
| Photolytic | Pyridine, 2,2'-bipyridine | |
| 3-Fluoropyridine | All Conditions | Minimal degradation |
| 4-Fluoropyridine | Acid/Base Hydrolysis | 4-Hydroxypyridine |
| Oxidative | 4-Fluoropyridine N-oxide | |
| Photolytic | Pyridine, 4,4'-bipyridine |
Discussion of Predicted Stability and Degradation Pathways
The predicted stability rankings are rooted in the fundamental electronic properties of the fluoropyridine isomers.
Hydrolytic Stability (Acid and Base): 2- and 4-Fluoropyridine are anticipated to be significantly less stable than 3-fluoropyridine under both acidic and basic conditions. The primary degradation pathway is expected to be nucleophilic substitution of the fluoride with a hydroxide or water molecule to form the corresponding hydroxypyridine.[5][6] 4-Fluoropyridine is predicted to be slightly more stable than 2-fluoropyridine due to potential steric hindrance at the 2-position. 3-Fluoropyridine, lacking the electronic activation for SNAr at the C-F bond, is expected to be largely stable under these conditions.
dot
Caption: Predicted hydrolytic degradation of fluoropyridine isomers.
Oxidative Stability: All three isomers are expected to be relatively stable to oxidation by hydrogen peroxide at room temperature. However, some formation of the corresponding N-oxides is anticipated.[7] The N-oxides of 2- and 4-fluoropyridine are themselves reactive intermediates and may be more susceptible to subsequent reactions. 4-Fluoropyridine N-oxide might be less stable than 2-fluoropyridine N-oxide due to the direct electronic opposition of the two electron-withdrawing groups.
Photostability: 3-Fluoropyridine is predicted to be the most photostable isomer. 2- and 4-Fluoropyridine are expected to undergo some degree of photodegradation, potentially through homolytic cleavage of the C-F bond to form pyridyl radicals. These radicals could then abstract hydrogen atoms to form pyridine or dimerize to form bipyridines.[9]
Thermal Stability: In the absence of reactive nucleophiles, all three isomers should exhibit good thermal stability. However, in a polar aprotic solvent like DMF, trace amounts of water or other nucleophiles could lead to slow degradation of the more reactive 2- and 4-isomers over extended periods at elevated temperatures.
Analytical Methodologies
A robust, stability-indicating analytical method is paramount for accurate benchmarking.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for quantifying the parent fluoropyridine. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is a good starting point. The method must be validated to ensure it can separate the parent compound from all potential degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the identification of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of the degradants can be determined, providing crucial information for structure elucidation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly powerful for studying the degradation of fluorinated compounds. The disappearance of the signal for the parent fluoropyridine and the appearance of new 19F signals can provide direct evidence of degradation and help in the identification of fluorine-containing degradants.[12] 1H NMR can also be used to monitor the overall structural changes in the molecule.
Conclusion and Recommendations
The stability of fluorinated pyridine intermediates is critically dependent on the position of the fluorine substituent. Based on established principles of chemical reactivity, this guide predicts the following stability order:
3-Fluoropyridine > 4-Fluoropyridine > 2-Fluoropyridine
3-Fluoropyridine is expected to be the most stable isomer across all tested stress conditions due to the meta-position of the fluorine atom, which does not activate the C-F bond towards nucleophilic attack. Conversely, 2- and 4-fluoropyridine are significantly more susceptible to degradation, particularly through hydrolysis.
For researchers and drug development professionals, these findings have important practical implications:
-
Intermediate Selection: When stability is a primary concern, 3-fluoropyridine should be the preferred building block.
-
Process Development: When using 2- or 4-fluoropyridine, careful control of reaction conditions to exclude nucleophiles (especially water) and strong bases is essential. Reaction temperatures should be kept as low as possible.
-
Formulation and Storage: Formulations containing moieties derived from 2- or 4-fluoropyridine should be buffered at a neutral or slightly acidic pH and protected from light.
By employing the systematic benchmarking approach outlined in this guide, scientists can proactively identify and mitigate potential stability issues, leading to the development of more robust and reliable chemical entities.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-cyclohexylamino-3-fluoropyridine
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 5-Chloro-2-cyclohexylamino-3-fluoropyridine is foundational to innovation. However, with discovery comes the profound responsibility of ensuring safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Identification and Risk Assessment
Understanding the specific chemical entity is the first principle of safe handling. This compound is a halogenated pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar chemicals and regulatory classifications for halogenated organic compounds.
Halogenated pyridines are noted for their potential toxicity and environmental persistence. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated pyridines, underscoring their significance as a class of chemicals requiring careful management.[1] The primary hazards associated with similar halogenated pyridines include skin irritation, serious eye damage, and respiratory irritation.[2][3]
Causality Insight: The presence of chlorine and fluorine atoms on the pyridine ring increases the compound's chemical stability and potential for bioaccumulation. During incomplete combustion, these halogenated organic compounds can form highly toxic byproducts such as hydrogen chloride, hydrogen fluoride, and various nitrogen oxides (NOx).[2] This necessitates disposal methods that ensure complete chemical destruction.
Table 1: Anticipated GHS Hazard Profile
| Hazard Class | Hazard Category | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313[4] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338, P337+P313[3] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312[2] |
Personnel Safety & Engineering Controls
Before any waste is handled, ensuring the protection of laboratory personnel is paramount. Exposure control is achieved through a combination of engineering controls and Personal Protective Equipment (PPE).
-
Primary Engineering Control: All handling of this compound, including waste consolidation and containerization, must be performed within a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any dust or aerosols, which may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): The selection of PPE is your last and most direct line of defense against chemical exposure.
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[2][6] Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[3] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[2] |
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[7][8] For this compound, this process is straightforward.
-
Is it a Solid Waste? Yes, once it is intended for discard, it is considered a solid waste.
-
Is it a Listed Hazardous Waste? While this specific chemical may not be individually listed, halogenated organic compounds are regulated.[9]
-
Does it Exhibit a Hazardous Characteristic? Based on the anticipated profile, it exhibits characteristics of toxicity and irritation.
Therefore, any waste stream containing this compound must be managed as hazardous waste .
Segregation is Key: This waste must be segregated from other chemical waste streams to prevent dangerous reactions. Specifically, keep it separate from:
-
Strong Oxidizing Agents: To prevent potentially violent exothermic reactions.[10]
-
Acids and Bases: Halogenated solvents can react with acids and bases, potentially degrading and releasing toxic fumes.[5]
Caption: Waste Characterization Workflow.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste containing this compound.
Step 4.1: Waste Collection
-
Container Selection: Use a designated, compatible hazardous waste container. Polyethylene or glass containers are typically appropriate.[5] The container must be in good condition with a secure, screw-top lid to prevent leaks and fugitive emissions.[11]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.[6]
-
The appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
-
Accumulation: Keep the waste container closed at all times except when adding waste.[11] This is an EPA requirement to prevent the release of hazardous vapors into the workplace.
Step 4.2: On-Site Accumulation
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[11]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment tub to contain any potential leaks.[5]
Step 4.3: Final Disposal
-
Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][10] Final disposal must be conducted by a licensed and accredited hazardous waste disposal contractor.[7][12]
-
Approved Methods: The EPA specifies acceptable disposal methods for halogenated pyridines, which include chemical destruction.[1] The most common and effective method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete breakdown of the molecule into less harmful components under controlled conditions.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
For a Small Spill (manageable by trained personnel):
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.
-
Don PPE: Wear the required PPE as outlined in Table 2.
-
Containment & Cleanup:
-
If the material is a solid, gently sweep it up or use a vacuum with a HEPA filter to avoid creating dust.[2]
-
If it is a liquid, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collection: Carefully scoop the absorbent material and spilled chemical into a designated hazardous waste container.[13]
-
Decontamination: Wipe the spill area with a damp cloth or towel, working from the outside in. Place the cleaning materials into the same waste container.[14]
-
Label and Dispose: Seal and label the container as hazardous waste and manage it according to the protocol in Section 4.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services.
-
Secure: Secure the area to prevent entry. Do not attempt to clean up a large spill yourself.
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Operational Guide: Personal Protective Equipment (PPE) for Handling 5-Chloro-2-cyclohexylamino-3-fluoropyridine
This guide provides a comprehensive framework for the safe handling of 5-Chloro-2-cyclohexylamino-3-fluoropyridine. As a novel compound, specific toxicological data may be limited. Therefore, this protocol is grounded in a conservative risk assessment based on the hazards associated with its core chemical structures: a halogenated pyridine and a secondary aromatic amine. The primary directive is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion—through meticulous planning and the correct use of Personal Protective Equipment (PPE).
Hazard Analysis: A Proactive Stance on Safety
Understanding the "why" behind each safety measure is critical for building a culture of intrinsic laboratory safety. The structure of this compound presents a dual-hazard profile that dictates our PPE strategy.
-
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] A significant operational concern is their high lipid solubility, which facilitates rapid absorption through the skin.[1] Therefore, preventing skin contact is not merely about avoiding irritation; it is about preventing systemic exposure.[3]
-
Halogenated Pyridine Core: The pyridine ring, particularly when substituted with halogens (chlorine and fluorine), can be irritating to the skin, eyes, and respiratory tract.[4][5][6] Upon thermal decomposition or in certain reactions, these compounds can release toxic and corrosive fumes, such as hydrogen chloride and nitrogen oxides.[7]
Given these intrinsic hazards, we must operate under the assumption that this compound is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and poses a risk of systemic toxicity through skin absorption.
Core PPE Protocol: An Integrated System of Defense
The following PPE ensemble is mandatory for all operations involving this compound, from simple weigh-outs to complex reaction workups.
Primary Engineering Control: The Fume Hood
All handling of this compound, whether in solid or solution form, must occur inside a properly functioning chemical fume hood.[8] This is the primary barrier to prevent the inhalation of dusts or vapors. The ventilation should be checked before starting any work.[5]
Dermal Protection: A Two-Layer Defense
Due to the high potential for skin absorption, robust hand and body protection is paramount.
-
Gloves: Double-gloving is required.
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A chemically resistant nitrile glove. Nitrile is recommended for its resistance to a broad range of chemicals, including those commonly found in pharmaceutical synthesis.[5]
-
Causality: The double-glove system allows for the safe removal of the outer glove immediately upon known or suspected contamination, without compromising the primary dermal barrier. Gloves should be inspected for tears or pinholes before use and changed frequently (e.g., every 1-2 hours) or immediately if contamination occurs.
-
-
Body Protection:
-
Flame-Resistant (FR) Lab Coat: A buttoned, flame-resistant lab coat is the minimum requirement.[9]
-
Chemically Resistant Apron: For operations involving larger quantities (>1 liter) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[10]
-
Full-Coverage Clothing: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[9]
-
Eye and Face Protection: Shielding from Splashes and Dust
-
Chemical Splash Goggles: All eye protection must meet ANSI Z87.1 standards. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and liquid splashes.[9]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during the transfer of solutions or when working with reactions under pressure. A face shield alone is insufficient and must always be paired with goggles.[9]
Respiratory Protection: Guarding Against Inhalation
While the fume hood is the primary control, supplemental respiratory protection is necessary in specific scenarios.
-
Handling Solids: When weighing or transferring the solid compound, a NIOSH-approved N95 respirator is required to prevent inhalation of fine dust particles.
-
Potential for Aerosolization: If there is a risk of generating aerosols or if work must be performed outside a fume hood (a scenario to be avoided), a half-mask or full-face respirator with organic vapor and particulate (P100) cartridges is mandatory.[11] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.
Procedural Workflow for Safe Handling
This step-by-step process integrates the PPE protocol into the operational workflow, ensuring safety at every stage.
Step 1: Pre-Operation Safety Check
-
Verify the fume hood is operational (check airflow monitor).
-
Assemble all necessary PPE and inspect each item for damage.
-
Designate a specific waste container for "Halogenated Organic Waste."[8]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
Step 2: Donning PPE
-
Don inner nitrile gloves.
-
Don FR lab coat and apron (if required).
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don respiratory protection (if required).
Step 3: Compound Handling (Inside Fume Hood)
-
Perform all transfers, weigh-outs, and reactions on a chemically resistant work surface or within secondary containment (e.g., a spill tray).
-
When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring.
-
Keep all containers of the compound sealed when not in immediate use.[12]
Step 4: Post-Operation Decontamination & Doffing
-
Clean all equipment and the work surface within the fume hood.
-
Remove outer gloves first, peeling them off without touching the external surface. Dispose of them in the designated solid waste container.
-
Remove face shield and goggles. Clean them according to manufacturer instructions.
-
Remove lab coat and apron, turning them inward as you remove them.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[4]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Spill and Exposure Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4]
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing full PPE (including respiratory protection), contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13]
-
Scoop the absorbed material into a labeled "Halogenated Organic Waste" container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
Disposal Plan: Environmental Stewardship
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and excess solid compound must be placed in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste."[8]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled "Halogenated Organic Liquid Waste" container.[8] Aqueous waste streams from workups should also be collected in this manner, as they may contain dissolved compound.
-
Never dispose of this compound or its waste down the drain. [13] All waste must be disposed of through an accredited hazardous waste management company in accordance with local, state, and federal regulations.[14][15]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and environmental responsibility.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Laboratory chemical waste.
- What are the Health and Safety Guidelines for Using Amines?
- Process for Disposal of Chlorinated Organic Residues.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances.HSC Chemistry.
- Treatment and disposal of chemical wastes in daily labor
- 5-Chloro-3-fluoropyridine-2-carboxylic acid Safety D
- 2-Amino-5-chloropyridine Safety D
- Management of Waste.
- 12 Safety Precautions To Follow When Handling Pyridine.Post Apple Scientific.
- 2,4-Dichloro-5-fluoropyrimidine Safety D
- Personal Protective Equipment (PPE).CHEMM.
- 2-Amino-5-chloropyridine Safety D
- amines, arom
- 4-Aminoazobenzene Safety D
- Protective Equipment.American Chemistry Council.
- Handling Pyridine: Best Practices and Precautions.Post Apple Scientific.
- Personal Protective Equipment in Chemistry.Environmental Health and Safety - Dartmouth.
- 2-Chloro-5-fluoropyridine Safety D
- 2-Amino-5-chloro-3-fluoropyridine Safety D
- 5-Chloro-2-fluoropyridine Safety D
- 5-Chloro-2-fluoropyridine Safety D
- 2-Amino-5-chloro-3-fluoropyridine Safety D
- 2,3-difluoro-5-chloro pyridine Safety D
- 5-Chloro-2,3-difluoropyridine Safety D
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdc.gov [cdc.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Laboratory chemical waste [watercorporation.com.au]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
